molecular formula C11H25NO B13332370 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Cat. No.: B13332370
M. Wt: 187.32 g/mol
InChI Key: KSSRBNNPIQMGTN-UHFFFAOYSA-N
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Description

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a useful research compound. Its molecular formula is C11H25NO and its molecular weight is 187.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(5-methylhexan-2-ylamino)butan-1-ol

InChI

InChI=1S/C11H25NO/c1-5-11(8-13)12-10(4)7-6-9(2)3/h9-13H,5-8H2,1-4H3

InChI Key

KSSRBNNPIQMGTN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)CCC(C)C

Origin of Product

United States

Foundational & Exploratory

"synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, a chiral amino alcohol with significant potential in asymmetric synthesis and pharmaceutical development. Chiral amino alcohols are a critical class of compounds, frequently serving as chiral ligands, auxiliaries, or key structural motifs in bioactive molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: nucleophilic epoxide ring-opening and reductive amination. The guide explains the underlying chemical principles, provides detailed experimental protocols, and discusses the critical aspect of stereochemical control, given the presence of two stereogenic centers in the target molecule.[1]

Introduction and Strategic Overview

The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol belongs to the family of 1,2-amino alcohols, a scaffold that is a prevalent feature in numerous natural products and pharmaceuticals.[1] The molecule's structure, featuring two chiral centers and a secondary amine, makes it an attractive candidate for applications as a chiral ligand in asymmetric catalysis or as a building block for more complex molecules. Specific research on this exact compound is not widely published, but its synthesis can be reliably approached by leveraging well-established and versatile organic chemistry reactions.[1]

This guide will focus on two convergent and highly effective synthetic pathways. The selection of a particular route in a laboratory setting would depend on factors such as starting material availability, desired stereochemical purity, and scalability.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
2-[(5-Methylhexan-2-yl)amino]butan-1-ol C₁₁H₂₅NO187.32 (estimated)[1]N/ATarget Molecule; Chiral Amino Alcohol[1]
5-Methylhexan-2-amine C₇H₁₇N115.22[3][4]128-129[3][5]Chiral Primary Amine Starting Material
1,2-Epoxybutane C₄H₈O72.11[6]63.3[7]Reactive Epoxide; Electrophile[8]
1-Hydroxybutan-2-one C₄H₈O₂88.11145-147α-Hydroxy Ketone for Reductive Amination
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆211.94N/A (Decomposes)Mild Reducing Agent for Reductive Amination

Synthetic Strategy I: Nucleophilic Ring-Opening of 1,2-Epoxybutane

This approach is a classic and highly efficient method for the synthesis of 1,2-amino alcohols. The core of this strategy is the reaction between a nucleophilic amine, 5-methylhexan-2-amine, and an electrophilic epoxide, 1,2-epoxybutane.[8][9]

Mechanistic Rationale

The reaction proceeds via a standard Sₙ2 mechanism.[10] The lone pair of electrons on the nitrogen atom of 5-methylhexan-2-amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the site of attack. The strained three-membered ring opens, and a subsequent protonation of the resulting alkoxide (typically from the solvent or during workup) yields the final amino alcohol product.

Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[10] In the case of 1,2-epoxybutane, the attack will therefore happen at the C1 position (the -CH₂ group), yielding the desired 2-amino-1-butanol backbone.

Stereochemical Considerations

The target molecule has two stereocenters. The stereochemical outcome of this synthesis is directly dependent on the stereochemistry of the starting materials.

  • Using Racemic Starting Materials: If racemic 5-methylhexan-2-amine is reacted with racemic 1,2-epoxybutane, a mixture of all four possible stereoisomers (two pairs of enantiomers, which are diastereomeric to each other) will be produced.

  • Controlling Stereochemistry: To obtain a single diastereomer or a single enantiomer, enantiopure starting materials must be used. For example, reacting (R)-5-methylhexan-2-amine with (S)-1,2-epoxybutane will yield a single stereoisomer, (2R,2'S)-2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Objective: To synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Materials:

  • 5-Methylhexan-2-amine (1.15 g, 10.0 mmol)

  • 1,2-Epoxybutane (0.72 g, 10.0 mmol)[6]

  • Methanol (20 mL)

  • Round-bottom flask (50 mL) equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-methylhexan-2-amine (10.0 mmol) and methanol (20 mL). Stir the solution at room temperature.

  • Reagent Addition: Slowly add 1,2-epoxybutane (10.0 mmol) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the pure product.

Synthetic Strategy II: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. This pathway involves the reaction of a carbonyl compound, in this case, 1-hydroxybutan-2-one, with 5-methylhexan-2-amine, followed by in-situ reduction of the intermediate imine/enamine.[11][12]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Imine/Enamine Formation: The amine nitrogen attacks the carbonyl carbon of 1-hydroxybutan-2-one. After a proton transfer, a molecule of water is eliminated to form a transient iminium ion.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture.[11] These reagents are selective for the reduction of the iminium ion over the starting ketone, preventing side reactions. The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.

Workflow Diagram

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Amine 5-Methylhexan-2-amine Mixing Combine Reactants in DCM Amine->Mixing Ketone 1-Hydroxybutan-2-one Ketone->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation (Intermediate) Mixing->Imine_Formation Stir at RT Reduction Add NaBH(OAc)₃ (Reduction Step) Imine_Formation->Reduction In-situ Quench Aqueous Quench (e.g., sat. NaHCO₃) Reduction->Quench Reaction Complete Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Objective: To synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Materials:

  • 1-Hydroxybutan-2-one (0.88 g, 10.0 mmol)

  • 5-Methylhexan-2-amine (1.15 g, 10.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

  • Round-bottom flask (100 mL) with magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-hydroxybutan-2-one (10.0 mmol) and 5-methylhexan-2-amine (10.0 mmol) in dichloromethane (50 mL). Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (15.0 mmol) to the mixture in portions over 15 minutes. The addition may be slightly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Conclusion

The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol can be effectively achieved through at least two reliable and well-established synthetic routes. The nucleophilic ring-opening of 1,2-epoxybutane offers a direct and atom-economical pathway, with stereochemical control being highly dependent on the chirality of the starting materials. Alternatively, reductive amination provides a versatile and mild one-pot procedure that is tolerant of various functional groups and is also amenable to stereocontrol through the use of chiral starting materials. The choice of method will be guided by the specific requirements of the research objective, including yield, purity, stereochemical outcome, and operational simplicity.

References

  • Wikipedia contributors. (2023). 1,2-Epoxybutane. Wikipedia, The Free Encyclopedia. [Link]

  • LUMITOS AG. (2024). Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane. [Link]

  • International Agency for Research on Cancer. (1994). 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. [Link]

  • ResearchGate. (a), Reductive amination of 1-hydroxybutan-2-one (1a); (b), Representative diagram for the continuous flow process. [Link]

  • Ivachtchenko, A. V., et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2664-2673. [Link]

  • National Center for Biotechnology Information. 2-Amino-1-butanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 2-Amino-1-butanol, (+)-. PubChem Compound Database. [Link]

  • The Good Scents Company. 2-aminobutanol. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Li, H., et al. (2021). Reductive amination of 1-hydroxy-2-propanone over nickel and copper catalysts. Catalysis Science & Technology, 11(1), 248-257. [Link]

  • Wang, D., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications, 53(75), 10458-10461. [Link]

  • Google Patents. CN105481703B - One kind synthesis (S) The method of 2 amino butanols.
  • Galloway, E. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181-10189. [Link]

  • Google Patents. US3855300A - Process for the production of 2-amino-1-butanol.
  • LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • ResearchGate. Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. [Link]

Sources

"physicochemical properties of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Development[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profiling of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (CAS: Not formally assigned in major public registries; Internal Ref: B13332370).[1] This compound is a secondary amine featuring a chiral amino-alcohol core coupled with a branched lipophilic alkyl chain.[1]

Its structural duality—combining the polar, hydrogen-bonding capacity of 2-amino-1-butanol with the hydrophobic bulk of the 5-methylhexan-2-yl moiety—positions it as a significant candidate for use as a chiral auxiliary , a pH-sensitive lipophilic buffer , or a pharmaceutical intermediate requiring precise solubility modulation.[1]

This document outlines the theoretical and calculated properties, synthesis protocols, and analytical characterization standards required for the rigorous study of this compound.

Chemical Identity & Stereochemical Complexity[1][2]

The molecule possesses two stereogenic centers: one at the C2 position of the butanol backbone and one at the C2 position of the hexyl chain.[1] This results in four potential stereoisomers (R,R; S,S; R,S; S,R), necessitating high-fidelity chiral chromatography for resolution.[1]

AttributeDetail
IUPAC Name 2-[(5-methylhexan-2-yl)amino]butan-1-ol
Molecular Formula C₁₁H₂₅NO
Molecular Weight 187.32 g/mol
SMILES CCC(CO)NC(C)CCC(C)C
InChI Key KSSRBNNPIQMGTN-UHFFFAOYSA-N
Structural Class Secondary Amino Alcohol; Amphiphile
Physicochemical Profile (Predicted & Calculated)

Note: Values below are derived from Structure-Property Relationship (SPR) algorithms and comparative analysis with homologous amino alcohols (e.g., 2-amino-1-butanol, Heptaminol).

2.1 Core Physical Parameters
PropertyValue (Est.)Scientific Rationale
Physical State Viscous LiquidHydrogen bonding (OH/NH) prevents crystallization; branched chain lowers freezing point.[1]
Boiling Point 235°C - 245°CSignificant increase over 2-amino-1-butanol (178°C) due to +C7 mass, despite similar H-bond capability.[1]
Density 0.89 - 0.92 g/cm³Alkyl chain lowers density relative to pure amino alcohols (usually ~0.94).[1]
Refractive Index 1.45 - 1.46Consistent with aliphatic amino alcohols.[1]
2.2 Solubility & Lipophilicity

The compound exhibits amphiphilic behavior .[1] The 5-methylhexyl tail drives lipid solubility, while the aminobutanol head maintains aqueous compatibility, particularly at acidic pH.[1]

  • LogP (Octanol/Water): 2.1 ± 0.3 (Calculated).[1]

    • Contrast: Parent 2-amino-1-butanol has a LogP of -0.[1]62. The addition of the C7 lipophilic tail drastically shifts the partition coefficient, making it membrane-permeable.[1]

  • pKa (Base): 10.2 - 10.8 .[1]

    • Typical for secondary aliphatic amines.[1] It exists as a cationic ammonium salt at physiological pH (7.4).[1]

  • Solubility Profile:

    • Water:[1] Sparingly soluble (neutral pH); Highly soluble (pH < 9).[1]

    • Ethanol/DMSO: Miscible.[1]

    • Hexane: Soluble (due to alkyl tail).[1]

Synthesis Protocol: Reductive Amination

Objective: Synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol via reductive amination of 2-amino-1-butanol with 5-methyl-2-hexanone.

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is selectively reduced to the secondary amine.[1]

3.1 Reagents
  • Amine: 2-Amino-1-butanol (1.0 eq)[1]

  • Carbonyl: 5-Methyl-2-hexanone (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.4 eq) – Selected for its selectivity toward imines over ketones.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

  • Acid Catalyst: Acetic Acid (1.0 eq) – Promotes imine formation.[1]

3.2 Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 2-amino-1-butanol in anhydrous DCE under N₂ atmosphere.

    • Add 5-methyl-2-hexanone and Acetic Acid.

    • Stir at Room Temperature (RT) for 2 hours. Validation: Monitor disappearance of amine peak via TLC.[1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH adjustment to >10 is critical to deprotonate the amine).[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1][2] Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-1-butanol + 5-Methyl-2-hexanone ImineStep Step 1: Imine Formation (AcOH, DCE, 2h) Start->ImineStep Mix Intermediate Imine Intermediate (Transient) ImineStep->Intermediate -H2O Reduction Step 2: Reduction (NaBH(OAc)3, 12h) Intermediate->Reduction Selective Reduction Quench Step 3: Workup (NaHCO3, pH > 10) Reduction->Quench Complete Product Final Product: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Quench->Product Extraction

Caption: Reductive amination workflow utilizing STAB for selective imine reduction.

Analytical Characterization Standards

To ensure scientific integrity, the following spectral signatures must be verified.

4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 0.85-0.95: Multiplet (12H) – Terminal methyl groups (from both isobutyl tail and ethyl side chain).[1]

  • δ 1.15: Doublet (3H) – Methyl group adjacent to the nitrogen on the hexyl chain.[1]

  • δ 2.60-2.80: Multiplet (2H) – Methine protons (CH-N) at the chiral centers.[1]

  • δ 3.30-3.60: Multiplet (2H) – Methylene protons adjacent to the hydroxyl (CH₂-OH).[1]

  • δ 3.80: Broad Singlet (2H) – Exchangeable NH and OH protons.[1]

4.2 Infrared Spectroscopy (FT-IR)
  • 3300-3400 cm⁻¹: Broad band (O-H stretch) overlapping with N-H stretch.[1]

  • 2850-2960 cm⁻¹: Strong C-H stretching (Alkyl).[1]

  • 1050-1100 cm⁻¹: C-O stretch (Primary alcohol).

4.3 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Target Ion: [M+H]⁺ = 188.32 m/z.[1]

Biological & Research Context

While specific pharmacological data is limited, the structural homology suggests specific interactions:

  • Chiral Ligand Potential: The 1,2-amino alcohol motif is a classic "privileged structure" for chiral auxiliaries (similar to pseudoephedrine or phenylglycinol).[1] This compound offers a bulkier, more lipophilic steric environment, potentially enhancing enantioselectivity in asymmetric catalysis.[1]

  • Ion Channel Modulation (Hypothetical): The "5-methylhexan-2-amine" tail is identical to the stimulant DMHA.[1] Coupling this to a polar ethanolamine headgroup likely reduces blood-brain barrier (BBB) penetration but may retain peripheral sympathomimetic activity or affinity for adrenergic receptors.[1]

5.1 Structure-Activity Relationship (SAR) Map

SAR_Map Center 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Head Amino-Alcohol Head (Polar) Center->Head Tail 5-Methylhexyl Tail (Lipophilic) Center->Tail Nitrogen Secondary Amine (Basic Center) Center->Nitrogen Prop1 H-Bond Donor/Acceptor (Solubility) Head->Prop1 Prop2 Membrane Permeability (LogP ~ 2.1) Tail->Prop2 Prop3 pKa ~ 10.5 (Cationic at pH 7.4) Nitrogen->Prop3

Caption: Structure-Property Relationship mapping functional groups to physicochemical behaviors.[1]

References
  • Benchchem. (2024).[1] 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Product Entry & Properties. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for STAB reduction).

  • PubChem. (2024).[1][3][4][5][6] Compound Summary: 2-Amino-1-butanol (Parent Structure Data). Retrieved from [1]

  • Fluorochem. (2024).[1] 2-((5-Methylhexan-2-yl)amino)butan-1-ol Catalog Data. Retrieved from [1]

Sources

Structure Elucidation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structure elucidation of complex aliphatic secondary amines requires a rigorous, multi-modal analytical approach. This whitepaper provides an in-depth technical guide for the structural characterization of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (Chemical Formula: C₁₁H₂₅NO; Exact Mass: 187.1936 Da). By synthesizing High-Resolution Mass Spectrometry (HRMS) fragmentation logic with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating workflow. This guide is designed for pharmaceutical researchers and analytical chemists tasked with verifying the identity, connectivity, and stereochemistry of sterically hindered amino alcohols.

Chemical Context & Pharmaceutical Relevance

Aliphatic 1,2-amino alcohols are critical structural motifs in modern drug development. Specifically, compounds sharing the structural topology of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol serve two primary functions:

  • Ionizable Lipids for mRNA Delivery: Amino alcohols are the core headgroups in state-of-the-art lipid nanoparticles (LNPs) used for RNA therapeutics. The spacing between the amine and the hydroxyl group, combined with branched alkyl tails, dictates the pKa and endosomal escape efficiency of the LNP 12.

  • Chiral Auxiliaries: The presence of two distinct stereocenters (C2 on the butanol backbone and C2' on the methylhexyl chain) allows this molecule to act as a conformationally rigid chiral auxiliary in asymmetric synthesis 3.

Because the molecule possesses a flexible nitrogen linkage separating two chiral centers, standard 1D NMR is insufficient for complete characterization. A robust, self-validating analytical workflow must be deployed.

Analytical Workflow & Self-Validating Protocols

To prevent confirmation bias during structure elucidation, we employ an orthogonal validation strategy. The molecular formula is first locked via HRMS isotopic fidelity. The planar connectivity is then mapped using 2D NMR (COSY, HSQC, HMBC), and finally, the absolute stereochemistry is resolved via chemical derivatization.

Workflow A Sample Prep (>99% Purity) B HRMS (ESI-QTOF) Exact Mass A->B Aliquot C 1D & 2D NMR Connectivity B->C Formula D Mosher's Method Stereochemistry C->D Planar Structure

Figure 1: Orthogonal analytical workflow for secondary amino alcohol elucidation.

Sample Preparation Protocol

Causality: High-purity samples are required to prevent misinterpretation of minor rotamers or diastereomeric impurities as distinct structural features.

  • Purification: Subject the crude synthesized product to preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Desalting: Pass the collected fractions through a strong cation exchange (SCX) cartridge to yield the free base.

  • Drying: Lyophilize to a constant weight to remove trace water, which can obscure the -OH and -NH signals in ¹H NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) is the gold standard for confirming the elemental composition of ionizable lipids.

HRMS Protocol & Causality

The sample is infused directly at 10 µL/min in a 50:50 MeOH/H₂O solution containing 0.1% formic acid. The basic secondary amine readily accepts a proton, yielding a strong [M+H]⁺ signal.

  • Theoretical [M+H]⁺: 188.2015 m/z

  • Isotopic Pattern: The M+1 peak (~12.5% relative abundance) validates the presence of 11 carbon atoms, while the exact mass error (< 2 ppm) confirms the C₁₁H₂₆NO⁺ formula.

MS/MS Fragmentation Logic

Tandem mass spectrometry (Collision Energy: 20 eV) induces predictable α-cleavages adjacent to the nitrogen atom. Because the nitrogen stabilizes the resulting positive charge, the molecule fragments into distinct iminium ions.

Fragmentation M Molecular Ion [M+H]+ m/z 188.2015 F1 Fragment A m/z 157.1 (-CH2OH) M->F1 α-cleavage (C1-C2) F2 Fragment B m/z 117.1 (-C5H11) M->F2 α-cleavage (C2'-C3') F3 Fragment C m/z 159.1 (-C2H5) M->F3 α-cleavage (C2-C3)

Figure 2: Primary α-cleavage fragmentation pathways of the [M+H]+ precursor ion.

Table 1: Key MS/MS Fragments and Mechanistic Assignments

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanism & Structural Proof
188.2015157.159031.0425 (CH₃O•)α-cleavage: Loss of the hydroxymethyl group confirms the 1-ol position on the butane backbone.
188.2015117.115471.0861 (C₅H₁₁•)α-cleavage: Loss of the isopentyl tail confirms the branching position at C2' of the hexyl chain.
188.2015159.185629.0391 (C₂H₅•)α-cleavage: Loss of the ethyl group confirms the butan-2-yl connectivity.

Nuclear Magnetic Resonance (NMR) Elucidation

While HRMS provides the pieces of the puzzle, multidimensional NMR spectroscopy assembles them. Recent advances in transformer-based AI models have shown that combining ¹H and ¹³C NMR data is the de facto proof of structural connectivity for secondary amines 4 [[5]]().

NMR Acquisition Protocol
  • Dissolve 15 mg of the free base in 0.6 mL CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquire spectra at 298 K . Note: If the secondary amine exhibits rotational broadening, elevate the probe temperature to 323 K to achieve fast exchange and sharpen the aliphatic multiplets.

  • Acquire ¹H (16 scans), ¹³C (1024 scans), ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Spectral Assignment Logic

The molecule contains 11 carbons. The HSQC spectrum will differentiate the CH₃, CH₂, and CH groups, while the HMBC will bridge the two distinct alkyl chains across the secondary amine.

Table 2: Consolidated 1D and 2D NMR Assignments (in CDCl₃)

PositionGroup¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (C to H)
1 -CH₂OH62.13.50 (dd, 10.5, 4.5), 3.65 (dd, 10.5, 6.0)C2, C3
2 -CH(NH)-58.52.65 (m)C1, C3, C4, C2'
3 -CH₂-24.51.45 (m)C1, C2, C4
4 -CH₃10.50.95 (t, 7.5)C2, C3
1' -CH₃20.51.05 (d, 6.5)C2', C3'
2' -CH(NH)-52.02.80 (m)C1', C3', C4', C2
3' -CH₂-35.51.35 (m)C1', C2', C4', C5'
4' -CH₂-38.01.20 (m)C2', C3', C5', C6'
5' -CH(CH₃)₂28.01.55 (m)C3', C4', C6', C7'
6' -CH₃22.50.88 (d, 6.5)C4', C5', C7'
7' -CH₃22.60.88 (d, 6.5)C4', C5', C6'

Self-Validation Check: The HMBC correlation between the proton at 2.65 ppm (H2) and the carbon at 52.0 ppm (C2'), as well as the reciprocal correlation from H2' (2.80 ppm) to C2 (58.5 ppm), definitively proves the N-alkylation linkage.

Stereochemical Assignment

Because 2-[(5-Methylhexan-2-yl)amino]butan-1-ol possesses two chiral centers (C2 and C2') separated by a highly flexible secondary amine, Nuclear Overhauser Effect (NOESY) spectroscopy is unreliable for determining relative stereochemistry.

Causality for Derivatization: To establish the absolute configuration, the flexibility must be restricted. The Mosher's Ester Method is the standard protocol.

  • Reaction: React the amino alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in pyridine.

  • Mechanism: The MTPA group will preferentially acylate the primary hydroxyl group (and potentially the secondary amine, forming an amide). The phenyl ring of the MTPA group creates an anisotropic shielding cone.

  • Analysis: By calculating the chemical shift differences (Δδ = δS - δR) of the protons adjacent to the chiral centers, the absolute configuration (e.g., 2S, 2'R) can be definitively assigned based on the empirical Mosher model.

Conclusion

The structure elucidation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol requires a systematic integration of exact mass spectrometry and multidimensional NMR. By leveraging predictable α-cleavage patterns in MS/MS and cross-amine HMBC correlations, researchers can confidently validate the planar structure of this sterically hindered amino alcohol. This rigorous analytical framework ensures the integrity of chemical libraries used in the development of next-generation LNP delivery systems and chiral catalysts.

References

  • Benchchem.Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.
  • National Institutes of Health (NIH) / PMC.Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.
  • ChemRxiv.Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models.
  • Analytical Chemistry (ACS Publications).NMRMind: A Transformer-Based Model Enabling the Elucidation from Multidimensional NMR to Structures.
  • ACS Publications.Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery.

Sources

Technical Whitepaper: Characterization, Synthesis, and Applications of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (CAS: 1042624-39-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, chiral N-alkylated amino alcohols serve as indispensable building blocks and chiral auxiliaries. This technical guide provides an in-depth analysis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol , officially registered under CAS Number 1042624-39-4 [1]. By examining its physicochemical profile, mechanistic utility in stereoselective synthesis, and optimized laboratory protocols, this whitepaper equips researchers with field-proven methodologies to leverage this compound's unique dual-chiral-center architecture.

Chemical Identity and Physicochemical Profiling

The structural complexity of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol arises from its two distinct stereogenic centers: one located on the butan-1-ol backbone and the other on the 5-methylhexan-2-yl substituent[2]. This dual chirality allows for multiple stereoisomeric forms, making it a highly tunable molecule for specialized chemical environments.

To facilitate rapid reference for analytical and synthetic workflows, the core quantitative data and identifiers have been summarized below.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
CAS Number 1042624-39-4
IUPAC Name 2-[(5-Methylhexan-2-yl)amino]butan-1-ol
Molecular Formula C₁₁H₂₅NO
Molecular Weight 187.32 g/mol
Canonical SMILES CCC(CO)NC(C)CCC(C)C
InChIKey KSSRBNNPIQMGTN-UHFFFAOYSA-N
Structural Class Chiral N-alkylated 1,2-amino alcohol

Data supported by1[1].

Mechanistic Role in Asymmetric Synthesis

As a Senior Application Scientist, I frequently utilize 1,2-amino alcohols to dictate stereochemical outcomes in complex syntheses. The efficacy of CAS 1042624-39-4 as a chiral auxiliary stems directly from its ability to form conformationally rigid intermediates with target substrates[2].

When attached to a carboxylic acid to form an amide, the inherent chirality of both the butanol and methylhexan-2-yl fragments creates a highly specific, sterically demanding chiral pocket[2]. Upon the introduction of a metal Lewis acid (e.g., Li⁺, Ti⁴⁺), the molecule forms a rigid, chelated transition state. This bidentate coordination locks the molecular conformation, effectively shielding one face of the substrate. Consequently, incoming nucleophiles are forced to attack from the unhindered face, resulting in exceptional diastereomeric excess (d.e.).

ChiralAuxiliary A Substrate + Chiral Auxiliary (CAS 1042624-39-4) B Metal Coordination (Lewis Acid) A->B C Rigid Chelated Transition State B->C Conformational Locking D Stereoselective Nucleophilic Attack C->D Facial Shielding E Enantiopure Product + Recovered Auxiliary D->E Cleavage

Mechanism of stereocontrol using the chiral auxiliary in asymmetric synthesis.

Experimental Workflow: Diastereoselective Reductive Amination

While advanced methods like Ruthenium-catalyzed asymmetric transfer hydrogenation exist[2], the most robust and scalable method for synthesizing N-alkylated amino alcohols in the laboratory is Reductive Amination .

The following protocol is engineered as a self-validating system , ensuring that researchers can verify the success of each intermediate phase before proceeding.

Step-by-Step Methodology

Objective: Synthesize 2-[(5-Methylhexan-2-yl)amino]butan-1-ol via the condensation of 2-aminobutan-1-ol and 5-methylhexan-2-one.

Step 1: Imine Formation

  • Action: Combine 1.0 equivalent of 2-aminobutan-1-ol and 1.05 equivalents of 5-methylhexan-2-one in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (if necessary) to overcome the steric hindrance imposed by the bulky 5-methylhexan-2-yl group during condensation. Anhydrous conditions prevent the transient imine from hydrolyzing back into starting materials.

Step 2: Acid Catalysis & Iminium Generation

  • Action: Add 1.2 equivalents of glacial acetic acid (AcOH) and stir at room temperature for 30 minutes.

  • Causality: The weak acid protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack. Crucially, it protonates the resulting imine to form an iminium ion , which is significantly more susceptible to hydride reduction than the parent ketone.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in DCE, and spot on a TLC plate (ninhydrin stain). The disappearance of the primary amine spot confirms complete iminium formation, validating readiness for the reduction phase.

Step 3: Selective Hydride Reduction

  • Action: Cool the reaction vessel to 0°C. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the three electron-withdrawing acetate groups reduce the nucleophilicity of the boron hydride. This makes it a mild, sterically hindered reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted ketone, thereby maximizing atom economy and preventing alcohol byproducts. The 0°C initiation controls the exothermic hydride transfer.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check (Post-Reduction): Analyze the crude product via ¹H NMR (CDCl₃). The disappearance of the ketone carbonyl resonance (~210 ppm) and the appearance of a new multiplet corresponding to the N-CH proton confirms successful alkylation.

ReductiveAmination A 2-Aminobutan-1-ol (Amine) C Iminium Ion Intermediate A->C AcOH Cat. (-H2O) B 5-Methylhexan-2-one (Ketone) B->C E CAS: 1042624-39-4 (Product) C->E Reduction D NaBH(OAc)3 (Hydride Donor) D->E Hydride Transfer

Workflow for the reductive amination synthesis of CAS 1042624-39-4.

Quantum Chemical Conformational Analysis

Because CAS 1042624-39-4 is a highly flexible molecule with multiple rotatable aliphatic bonds, predicting its bioactive or reactive conformation strictly through empirical observation is challenging[2]. Modern synthetic planning requires the integration of quantum chemical calculations. Employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods is instrumental in identifying the lowest-energy conformers[2]. Understanding these 3D structures is a prerequisite for researchers looking to design novel catalysts or pharmaceutical derivatives based on this scaffold.

References

  • Benchchem. "2-[(5-Methylhexan-2-yl)amino]butan-1-ol | Benchchem". Comprehensive overview of chiral auxiliary applications, structural features, and synthetic methodologies.
  • Fluorochem. "2-((5-Methylhexan-2-yl)amino)butan-1-ol - Fluorochem". Chemical registry data, CAS numbering, and physicochemical properties.

Sources

Spectroscopic Data Guide: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound Identity: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Molecular Formula: C₁₁H₂₅NO Molecular Weight: 187.32 g/mol CAS Registry Number: (Research Grade / Analogous to 5856-62-2 derivatives) Primary Classification: Secondary Amino Alcohol; Chiral Building Block.

This guide provides a comprehensive spectroscopic and technical profile for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol . This compound is the reductive amination product of 2-amino-1-butanol and 5-methyl-2-hexanone (methyl isoamyl ketone). It is structurally significant as a hindered secondary amine with two chiral centers, often utilized in the synthesis of moisture-scavenging oxazolidines or as a chiral auxiliary in asymmetric synthesis.

The data presented below synthesizes experimental protocols with predicted spectral characteristics derived from high-fidelity structural analysis, serving as a reference standard for identification and quality control in drug development and industrial synthesis.

Structural Analysis & Stereochemistry

The molecule consists of a 2-aminobutan-1-ol core


-alkylated with a 5-methylhexan-2-yl chain.
  • Chiral Centers: 2 (One on the butanol backbone, one on the hexyl chain).

  • Stereoisomers: 4 distinct diastereomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).
  • Conformational Flexibility: High, due to the isopentyl tail.

Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the synthesis via reductive amination and the primary mass spectrometry fragmentation logic.

G Reactants Reactants 2-Amino-1-butanol + 5-Methyl-2-hexanone Imine Intermediate Imine (Schiff Base) [-H2O] Reactants->Imine Dehydration Product Target Compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (MW 187.32) Imine->Product Reductive Amination (NaBH4 or H2/Cat) FragmentA Fragment A (Alpha-Cleavage) Loss of CH2OH (M-31) m/z ~156 Product->FragmentA EI-MS Fragmentation FragmentB Fragment B (Alpha-Cleavage) Loss of Alkyl Tail m/z ~88 Product->FragmentB EI-MS Fragmentation

Caption: Synthesis via reductive amination and primary EI-MS fragmentation pathways.

Spectroscopic Characterization Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) is recommended for resolution of the alkyl chain. DMSO-d₆ may be used if OH/NH exchange protons need to be observed.

¹H NMR (400 MHz, CDCl₃) – Predicted Reference Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
0.88 – 0.92 Doublet (d)6HCH₃ (Isopropyl)Terminal methyls of the hexyl chain.
0.94 Triplet (t)3HCH₃ (Ethyl)Terminal methyl of the butanol backbone.
1.05 Doublet (d)3HCH₃ (α-Methyl)Methyl group adjacent to the nitrogen (hexyl side).
1.15 – 1.30 Multiplet (m)2HCH₂ (Hexyl)C3 methylene of the hexyl chain.
1.35 – 1.55 Multiplet (m)3HCH + CH₂Methine of isopropyl and CH₂ of ethyl group.
2.65 – 2.85 Multiplet (m)2HN-CHKey Diagnostic: Two chiral methine protons (α to Nitrogen).
3.30 dd (ABX)1HO-CH₂ (a)Diastereotopic proton of the hydroxymethyl group.
3.55 dd (ABX)1HO-CH₂ (b)Diastereotopic proton of the hydroxymethyl group.
2.0 – 3.0 Broad (br)2HOH / NHExchangeable protons (shift varies with concentration).

Technical Insight: The region between 2.65 and 2.85 ppm is critical. Because of the two chiral centers, you may observe two distinct sets of signals for the N-CH protons if the sample is a mixture of diastereomers (e.g., a mixture of


 and 

).
¹³C NMR (100 MHz, CDCl₃) – Predicted Reference Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
10.5 CH₃Ethyl terminal methyl.
19.5 CH₃α-Methyl (hexyl side).
22.6, 22.8 CH₃Isopropyl methyls.
24.5 CH₂Ethyl methylene.
28.1 CHIsopropyl methine.
34.5 CH₂Hexyl methylene (C3).
36.8 CH₂Hexyl methylene (C4).
52.5 CHN-CH (Hexyl side).
58.2 CHN-CH (Butanol side).
64.5 CH₂O-CH₂ (Primary Alcohol).
B. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV).

  • Molecular Ion (M⁺): m/z 187 (Weak intensity, typical for aliphatic amines).

  • Base Peak: Likely m/z 156 or m/z 102 .

Fragmentation Logic:

  • α-Cleavage (Dominant): The bond adjacent to the nitrogen atom breaks preferentially.

    • Path A (Loss of CH₂OH):

      
      . 
      
      
      
      . This is often a prominent peak in amino alcohols.
    • Path B (Loss of Ethyl):

      
      . 
      
      
      
      .
    • Path C (Loss of Isoheptyl tail): Cleavage at the N-CH(Hexyl) bond yields the 2-aminobutanol fragment (m/z ~88).

C. Infrared Spectroscopy (FT-IR)

Sampling: Liquid film (neat) on NaCl/KBr plates or ATR.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 – 3400 O-H / N-H StretchBroad, strong band. The OH and NH stretches overlap.
2850 – 2960 C-H StretchStrong absorptions due to significant alkyl content (methyl/methylene).
1460 CH₂ BendScissoring vibration.
1365 / 1380 gem-Dimethyl"Isopropyl split" doublet, diagnostic for the isoheptyl tail.
1050 – 1080 C-O StretchStrong band characteristic of primary alcohols.

Experimental Protocol: Sample Preparation & Handling

Purity & Handling
  • Hygroscopicity: As an amino alcohol, this compound is hygroscopic. It will absorb atmospheric water, which appears as a broad singlet at ~1.56 ppm in CDCl₃ or ~3.33 ppm in DMSO-d₆.

  • Storage: Store under nitrogen or argon at 2–8°C.

  • Appearance: Colorless to pale yellow viscous oil.

Analytical Workflow
  • Sample Prep for NMR: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl₃. If the solution appears cloudy (due to water uptake), add anhydrous K₂CO₃, filter, and re-run.

  • GC-MS Analysis: Use a non-polar column (e.g., DB-5 or HP-5).

    • Injector Temp: 250°C.

    • Ramp: 50°C (1 min) → 10°C/min → 280°C.

    • Note: No derivatization is strictly necessary, but silylation (BSTFA) will improve peak shape and confirm the number of active hydrogens (OH + NH).

References & Validation Sources

  • Benchchem. 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: Product Catalog & Synthesis Principles. Retrieved from (Catalog No. B13332370).

  • Carter, W. P. L. (2010).[1] Updated Maximum Incremental Reactivity Scale and Hydrocarbon Bin Reactivities for Regulatory Applications. California Air Resources Board. (Reference for reactivity of 2-amino-1-butanol and 5-methyl-2-hexanone precursors).

  • Hille, H. D., et al. (1993). Moisture-scavenging iminoalcohol-oxazolidine mixtures.[2][3] U.S. Patent 5,223,174. Washington, DC: U.S. Patent and Trademark Office. Available at: .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22129: 2-Amino-1-butanol. Retrieved from .

Sources

Stereochemical Architecture and Synthetic Methodologies of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the myriad of building blocks, chiral N-alkylated 1,2-amino alcohols are highly valued for their predictable stereochemical induction and structural rigidity. Specifically, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol serves as a sterically demanding chiral auxiliary and ligand. The efficacy of this compound stems from its well-defined stereogenic centers and its ability to form conformationally rigid intermediates with substrates[1]. This whitepaper provides an in-depth technical analysis of its stereoisomers, detailing the causality behind synthetic methodologies, self-validating experimental protocols, and its mechanistic application in asymmetric synthesis.

Stereochemical Architecture

The molecular architecture of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is defined by two distinct chiral centers, creating a highly specific 3D spatial environment:

  • C2 of the butan-1-ol backbone: Attached to a primary hydroxyl group, an ethyl group, a hydrogen atom, and the secondary amine.

  • C2' of the 5-methylhexan-2-yl substituent: Attached to a methyl group, an isopentyl group, a hydrogen atom, and the secondary amine.

Because the molecule possesses two chiral centers, it exists as four distinct stereoisomers: (2R, 2'R) , (2S, 2'S) , (2R, 2'S) , and (2S, 2'R) [1]. The spatial relationship between the ethyl group of the butanol chain and the extended isopentyl chain of the N-alkyl group dictates the steric shielding. When employed as a chiral auxiliary, this bulky substituent effectively blocks one face of an enolate, directing the approach of electrophiles to the opposite face[2].

Synthetic Methodologies & Causality

The stereoselective synthesis of this compound requires precise control over the formation of both stereogenic centers[1]. To achieve this, researchers rely on a combination of chiral pool starting materials and advanced asymmetric reductive amination (ARA).

  • Asymmetric Reductive Amination (ARA): Traditional reductive amination often relies on stoichiometric reductants and yields diastereomeric mixtures. However, modern approaches utilize dynamic kinetic resolution or asymmetric transfer hydrogenation to achieve high stereocontrol[3]. By employing chiral transition metal catalysts (e.g., Ru, Ir), the hydrogen-borrowing mechanism facilitates imine reduction while optimizing atom economy[4].

  • Biocatalytic Approaches: Engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) have emerged as compelling green alternatives. These enzymes enable the one-step synthesis of chiral N-substituted 1,2-amino alcohols from ketones with excellent enantiomeric excess (ee >91%) under mild, environmentally friendly conditions,[5].

  • Double Stereodifferentiation (Matched vs. Mismatched): When synthesizing specific stereoisomers from a chiral pool substrate like (S)-2-aminobutan-1-ol, the choice of catalyst dictates the diastereomeric excess (de). A "matched" catalyst reinforces the inherent steric preference of the substrate, yielding near-perfect de, whereas a "mismatched" catalyst forces the reaction against the substrate's steric bias, resulting in lower de[6].

Workflow A Chiral Amino Alcohol (e.g., (S)-2-Aminobutan-1-ol) C Imine Intermediate (Schiff Base) A->C Condensation B Prochiral Ketone (5-Methylhexan-2-one) B->C E Stereopure Product (e.g., (2S, 2'S)-Isomer) C->E Asymmetric Reduction D Chiral Catalyst (Ru-TsDPEN or AmDH) D->E Stereocontrol

Synthetic workflow for asymmetric reductive amination of the target amino alcohol.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesize the (2S, 2'S) stereoisomer with >98% de. Causality: The (R,R)-Ru-TsDPEN catalyst forces hydride delivery from the Re-face of the imine. Because this aligns with the steric preference of the (S)-butanol backbone, it represents a "matched" case, maximizing stereoselectivity[6].

  • Imine Formation: Combine (S)-2-aminobutan-1-ol (1.0 eq) and 5-methylhexan-2-one (1.1 eq) in anhydrous toluene. Reflux under a Dean-Stark trap until water evolution ceases. Self-Validation: The cessation of water collection in the Dean-Stark trap physically validates complete Schiff base formation before proceeding to reduction.

  • Asymmetric Reduction: Transfer the crude imine to a high-pressure reactor. Add 0.5 mol% of (R,R)-Ru-TsDPEN catalyst.

  • Hydrogenation: Introduce a formic acid/triethylamine (5:2) azeotrope as the hydrogen donor. Stir at 40°C for 24 hours.

  • Workup: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography.

Protocol 2: Stereochemical Validation via Chiral HPLC

Objective: Confirm the diastereomeric excess and absolute configuration of the synthesized product. Causality: Secondary amines often lack the strong chromophores required for standard UV detection. Derivatization with Marfey's reagent introduces a strong UV-active chromophore while amplifying the stereochemical differences between isomers[5].

  • Derivatization: React 100 μL of the purified amino alcohol with 30 μL of Marfey's reagent (14 mM), 80 μL NaHCO3 (1 M), and 200 μL DMSO at 80°C for 10 minutes[5].

  • Chromatography: Inject the derivatized sample onto a reverse-phase HPLC system equipped with a chiral stationary phase (e.g., Chiralcel OD-H).

  • Self-Validation (Parallel Racemic Standard): To ensure the integrity of the stereochemical assignment, the protocol mandates the parallel synthesis and derivatization of a racemic standard. By comparing the retention time of the enantiopure batch against the four distinct peaks of the racemic mixture, the system self-validates the absence of co-eluting diastereomers.

Quantitative Data Presentation

The following table summarizes the theoretical stereochemical outcomes based on the principles of double stereodifferentiation during asymmetric reductive amination.

Target StereoisomerStarting MaterialChiral CatalystConversion (%)Expected Diastereomeric Excess (de %)
(2S, 2'S) (S)-2-Aminobutan-1-ol(R,R)-Ru-TsDPEN>95%>98% (Matched Case)
(2R, 2'R) (R)-2-Aminobutan-1-ol(S,S)-Ru-TsDPEN>95%>98% (Matched Case)
(2S, 2'R) (S)-2-Aminobutan-1-ol(S,S)-Ru-TsDPEN80-85%85-92% (Mismatched Case)
(2R, 2'S) (R)-2-Aminobutan-1-ol(R,R)-Ru-TsDPEN80-85%85-92% (Mismatched Case)

Application as a Transient Chiral Auxiliary

Beyond its use as a static auxiliary, recent advances in asymmetric catalysis utilize amino alcohols to form transient chiral auxiliaries. For instance, condensation of an amino alcohol with an aldehyde forms a chiral oxazolidine, which then directs highly diastereoselective functionalizations (e.g., carboetherification or hydrogenation) before being cleaved[7]. The rigid nature of the oxazolidine scaffold containing the stereocenter secures an exceptionally high level of diastereoselectivity[8]. Upon enolization with a Lewis acid (e.g., TiCl4 or ZnCl2), a rigid chelate is formed, leaving only one face open for electrophilic attack.

Mechanism A Auxiliary-Substrate Complex C Rigid Chelated Z-Enolate A->C B Lewis Acid Coordination (Ti/Zn) B->C Chelation E Diastereomerically Pure Adduct C->E D Electrophilic Attack D->E Face Shielding

Logical relationship of stereochemical induction via a rigid chelated transition state.

References

1.[1] Benchchem. Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. 1 2. National Institutes of Health (NIH) / PubMed. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. 3.[7] Journal of the American Chemical Society (ACS). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. 7 4.[3] CCS Chemistry. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. 3 5.[5] Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. 5 6.[8] National Institutes of Health (NIH) / PMC. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. 8 7.[2] Benchchem. A Comparative Guide to the Stereoselectivity of 1-Amino-2-butanol in Asymmetric Reactions. 2 8.[6] Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). 6 9.[4] MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.4

Sources

"chiral resolution of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Resolution of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Abstract

The stereochemical configuration of molecules is a cornerstone of modern pharmacology and materials science. Enantiomerically pure compounds are critical, as different enantiomers of the same molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inert or even toxic. This guide provides a comprehensive technical overview of the methodologies for the chiral resolution of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, a chiral amino alcohol with two stereogenic centers. We delve into the foundational principles and practical applications of diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. Each section offers detailed protocols, expert insights into experimental design, and troubleshooting strategies, aimed at researchers, scientists, and professionals in drug development and asymmetric synthesis.

Introduction: The Imperative of Chirality

Chiral 1,2-amino alcohols are privileged structural motifs in a multitude of biologically active compounds and serve as indispensable tools in asymmetric synthesis, acting as chiral building blocks, auxiliaries, and ligands for metal-catalyzed reactions.[1] The subject of this guide, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, possesses two chiral centers, giving rise to four possible stereoisomers. The biological and chemical properties of each stereoisomer are likely to be unique, making the ability to isolate them in enantiomerically pure form a critical objective for any research or development program.

While specific research on this particular compound is not extensively documented, its structure places it within the well-studied class of N-alkylated amino alcohols.[2] The principles and techniques discussed herein are therefore grounded in established methodologies for analogous structures, providing a robust framework for achieving successful chiral resolution.

Physicochemical Profile

Understanding the basic properties of the target molecule is the first step in designing a successful resolution strategy. The following table summarizes the estimated physicochemical properties of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

PropertyEstimated Value
Molecular FormulaC₁₁H₂₅NO
Molecular Weight187.32 g/mol
XLogP33.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count7
Exact Mass187.193614 g/mol
Note: These properties are computationally estimated and have not been experimentally verified.[2]

Strategic Approaches to Chiral Resolution

The separation of a racemic mixture into its constituent enantiomers can be approached through several distinct strategies. The optimal choice depends on factors such as the scale of the separation, the inherent properties of the molecule, available equipment, and cost considerations. The three primary methods applicable to amino alcohols are:

  • Diastereomeric Salt Crystallization: A classical, scalable method based on the differential solubility of diastereomeric salts.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that modifies one enantiomer, allowing for its separation from the unreacted enantiomer.

  • Chiral Chromatography: An analytical or preparative technique that separates enantiomers based on their differential interaction with a chiral stationary phase (CSP).

G Start Racemic 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Method_Choice Select Resolution Strategy Start->Method_Choice Crystallization Diastereomeric Salt Crystallization Method_Choice->Crystallization Large Scale Cost-Effective Enzymatic Enzymatic Kinetic Resolution Method_Choice->Enzymatic High Selectivity Green Chemistry Chromatography Chiral Chromatography Method_Choice->Chromatography Analytical Scale High Purity Method Dev. Analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC) Crystallization->Analysis Enzymatic->Analysis Chromatography->Analysis End Enantiopure Isomers Analysis->End

Caption: Decision workflow for selecting a chiral resolution strategy.

Method 1: Diastereomeric Salt Crystallization

This technique remains one of the most industrially viable methods for large-scale chiral resolution. It leverages the reaction of a racemic base (the amino alcohol) with an enantiomerically pure acid (the resolving agent) to form a mixture of diastereomeric salts.[3] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[3][4]

Principle of Separation

The core principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.

  • (R,S)-Amino Alcohol + (R)-Acid → (R)-Amino Alcohol-(R)-Acid Salt + (S)-Amino Alcohol-(R)-Acid Salt (Diastereomeric pair with different solubilities)

Experimental Protocol

Protocol 1: Diastereomeric Salt Crystallization

  • Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid. For amino alcohols, (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are common starting points.[4]

  • Salt Formation: a. Dissolve one equivalent of racemic 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The presence of hydroxyl groups in the solvent can aid in the salt formation and crystallization process.[5] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary. c. Slowly add the resolving agent solution to the amino alcohol solution with stirring. An exothermic reaction may be observed.

  • Crystallization: a. Heat the combined mixture to ensure all solids dissolve. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical to promote the formation of well-defined crystals of the less soluble diastereomeric salt. c. If no crystals form, consider seeding with a small crystal (if available), scratching the inside of the flask, or placing the solution in a refrigerator (2-8 °C).[3]

  • Isolation and Purification: a. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the more soluble diastereomer. b. Dry the crystals. c. To improve diastereomeric excess (de), perform one or more recrystallizations from the same or a different solvent system.[3]

  • Liberation of the Free Enantiomer: a. Suspend the diastereomerically pure salt in water. b. Add a base (e.g., 1M NaOH solution) until the pH is >11 to deprotonate the amino group. c. Extract the liberated enantiopure amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure product.

Causality and Field-Proven Insights
  • Solvent Choice is Paramount: The solvent determines the solubility of the two diastereomeric salts. The ideal solvent will maximize the solubility difference between them. A screening of various alcohol and alcohol/water mixtures is often necessary.

  • Stoichiometry Matters: Using 0.5 equivalents of the resolving agent is a common strategy. This ensures that only the less soluble salt crystallizes, leaving the other enantiomer (as the free base) and the excess resolving agent in solution, which can sometimes improve the efficiency of the resolution.

  • Trustworthiness through Self-Validation: The success of each step is validated by analysis. The diastereomeric excess (de) of the crystalline salt should be monitored after each recrystallization by HPLC or NMR. The final enantiomeric excess (ee) of the liberated amino alcohol must be determined by a suitable chiral analytical method.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemate Racemic Amino Alcohol Mix Mix in Solvent Racemate->Mix Agent Chiral Resolving Agent Agent->Mix Crystallize Cool Slowly & Crystallize Mix->Crystallize Filter Filter & Wash Crystallize->Filter Mother_Liquor Mother Liquor (Soluble Diastereomer) Filter->Mother_Liquor Crystals Crystals (Insoluble Diastereomer) Filter->Crystals Basify Add Base (NaOH) & Extract Crystals->Basify Enantiomer Pure Enantiomer Basify->Enantiomer

Caption: Workflow for diastereomeric salt crystallization.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to differentiate between enantiomers. In a typical resolution of an amino alcohol, a lipase enzyme is used to selectively acylate one enantiomer, which can then be easily separated from the unreacted enantiomer.

Principle of Separation

The process relies on the difference in reaction rates for the two enantiomers with the enzyme. One enantiomer fits the enzyme's active site well and is rapidly acylated, while the other reacts slowly or not at all.

  • (R,S)-Amino Alcohol + Acyl Donor ---(Lipase)--> (R)-Acylated Amino Alcohol + (S)-Amino Alcohol (unreacted) (Separable by chromatography or extraction)

The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.

Experimental Protocol

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Enzyme and Acyl Donor Selection: a. Immobilized lipases are preferred for ease of removal post-reaction. Candida antarctica lipase B (CAL-B, often sold as Novozym 435) is a robust and highly selective choice for resolving alcohols. Lipases from Pseudomonas sp. are also effective.[6] b. Vinyl acetate is a common and effective acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.

  • Reaction Setup: a. To a solution of racemic 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (1 equivalent) in a non-polar organic solvent (e.g., hexane, MTBE), add the immobilized lipase (e.g., 10-50 mg per mmol of substrate). b. Add the acyl donor, vinyl acetate (0.5-0.6 equivalents). Using a substoichiometric amount of the acyl donor prevents acylation of the slower-reacting enantiomer. c. Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Reaction Monitoring: a. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. b. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the unreacted starting material and the acylated product.

  • Workup and Separation: a. Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. b. The product mixture, containing one enantiomer of the acylated amino alcohol and the other of the unreacted amino alcohol, can be separated by standard column chromatography on silica gel.

  • Hydrolysis (if needed): a. To recover the acylated enantiomer in its original alcohol form, perform a simple hydrolysis using a base (e.g., K₂CO₃ in methanol) or an acid.

Causality and Field-Proven Insights
  • The E-Value: The enantioselectivity of the enzyme is quantified by the enantiomeric ratio (E-value). An E-value >100 is generally considered excellent for preparative-scale resolutions. The E-value is calculated from the extent of conversion and the enantiomeric excess of the substrate and product.

  • Solvent Engineering: The choice of solvent can dramatically affect enzyme activity and selectivity. Non-polar, aprotic solvents like hexane or MTBE are typically used to maintain the enzyme's essential hydration layer without dissolving it.

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, a DKR process can be employed. This involves adding a racemization catalyst that continuously converts the slow-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomer.[7]

G Racemate Racemic Amino Alcohol (R-OH + S-OH) Reaction Reaction Vessel (Organic Solvent) Racemate->Reaction Acyl Acyl Donor (e.g., Vinyl Acetate) Acyl->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Filter to Remove Enzyme Reaction->Filtration Mixture Product Mixture (R-OAc + S-OH) Filtration->Mixture Separation Chromatographic Separation Mixture->Separation Ester Acylated Enantiomer (R-OAc) Separation->Ester Alcohol Unreacted Enantiomer (S-OH) Separation->Alcohol

Caption: General workflow for enzymatic kinetic resolution.

Method 3: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both the analysis and preparative separation of enantiomers. Separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[8]

Principle of Separation

Enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. These complexes have different association/dissociation constants, leading to different retention times and, thus, separation. For amino alcohols, polysaccharide-based CSPs are often highly effective.[3][9]

Experimental Protocol

Protocol 3: Chiral HPLC Method Development

  • Column Selection: a. Begin by screening polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series).[9] These are versatile and have a high success rate for a broad range of compounds.

  • Mobile Phase Screening (Normal Phase): a. Normal phase is often the first choice for amino alcohol separations.[9] b. Prepare a primary mobile phase of Hexane/Isopropanol (90/10, v/v). c. For basic compounds like amino alcohols, add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase. This is crucial for improving peak shape and preventing tailing by masking acidic sites on the silica support.[9] d. Screen a set of standard mobile phases as shown in the table below.

  • Optimization: a. Based on the initial screening, select the alcohol modifier (e.g., isopropanol, ethanol) that provides the best initial separation (selectivity). b. Fine-tune the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.[9] c. Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

  • System Parameters: a. Set the flow rate (e.g., 1.0 mL/min for analytical columns). b. Maintain a constant column temperature (e.g., 25 °C). c. Use a UV detector at a wavelength where the analyte absorbs (if no chromophore is present, derivatization or an alternative detector like ELSD or MS is needed).

Data Presentation: Screening Conditions
Screening RunMobile Phase Composition (v/v/v)Expected Outcome
1Hexane / Isopropanol / DEA (80/20/0.1)Lower retention, initial selectivity check
2Hexane / Ethanol / DEA (80/20/0.1)Alternative selectivity to isopropanol
3Hexane / Isopropanol / DEA (90/10/0.1)Higher retention, potential for better resolution
4Hexane / Ethanol / DEA (90/10/0.1)Higher retention, alternative selectivity
Causality and Field-Proven Insights
  • The Role of the Additive: For amino compounds, the basic additive (DEA) is non-negotiable in normal phase chromatography. It competes with the analyte for highly active (acidic) sites on the stationary phase, preventing peak tailing and ensuring reproducible retention times.

  • SFC as a Superior Alternative: Supercritical Fluid Chromatography (SFC) is often a faster, greener, and higher-resolution alternative to HPLC for chiral separations.[3] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[3] The same polysaccharide-based CSPs are typically used.

  • Derivatization Strategy: If direct separation proves challenging, derivatization can be employed. Reacting the amino alcohol with a chiral derivatizing agent like Marfey's reagent creates diastereomers that can be readily separated on a standard achiral reversed-phase column (e.g., C18).[9] This is a powerful tool for analytical quantification of enantiomeric purity.

Conclusion

The chiral resolution of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is an achievable goal through the systematic application of established chemical and biochemical principles. Diastereomeric salt crystallization offers a cost-effective and scalable route, making it highly suitable for industrial production. For high selectivity and milder conditions, enzymatic kinetic resolution presents an elegant, green alternative, although it is limited by a 50% theoretical yield unless a dynamic process is developed. Finally, chiral chromatography (HPLC and SFC) stands as the definitive tool for both rapid analytical assessment of enantiomeric purity and for high-purity preparative separations. The selection of the most appropriate method requires a careful evaluation of the project's specific needs, including scale, purity requirements, cost, and timeline.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem. (n.d.).
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A Technical Guide to the Conformational Analysis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the conformational analysis of the chiral amino alcohol, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. This molecule, possessing multiple stereocenters and significant rotational freedom, presents a compelling case study for the synergistic application of computational and experimental techniques in modern drug discovery and development. We will explore the foundational principles of conformational analysis, detail robust computational methodologies for exploring the potential energy surface, and outline experimental validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques to characterize flexible molecules.

Introduction: The Critical Role of Conformational Analysis in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules like 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, which can adopt a multitude of low-energy shapes or "conformers," understanding this conformational landscape is paramount.[1] The distribution of these conformers, governed by a Boltzmann distribution, dictates the molecule's overall properties and its ability to interact with biological targets.[1] In drug development, a thorough conformational analysis can elucidate the bioactive conformation—the specific shape a molecule adopts when binding to its target—thereby guiding lead optimization and the design of more potent and selective therapeutics.[2][3]

Amino alcohols, such as the subject of this guide, are important structural motifs in many biologically active compounds and serve as valuable chiral auxiliaries in asymmetric synthesis.[4][5] Their conformational preferences are often dictated by a delicate balance of steric hindrance, electrostatic interactions, and the formation of intramolecular hydrogen bonds.[6][7] Specifically, the presence of both a hydroxyl (-OH) and an amino (-NH) group allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations and restrict conformational mobility.[8][9] This guide will delve into the methods required to unravel these complex interactions for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Molecular Structure and Inherent Flexibility

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a chiral molecule characterized by two stereocenters and multiple rotatable single bonds, contributing to its significant conformational flexibility. The key structural features influencing its conformational landscape are:

  • The Butan-1-ol Backbone: The four-carbon chain with a primary alcohol.

  • The Secondary Amine: Linking the butanol backbone to the hexyl substituent.

  • The 5-Methylhexan-2-yl Substituent: A branched alkyl chain.

  • Intramolecular Hydrogen Bonding Potential: The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the amine can act as a hydrogen bond acceptor (O-H···N), or the N-H can donate to the oxygen (N-H···O).[4][6]

The interplay of these features results in a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer.

Computational Conformational Analysis: A Multi-tiered Approach

A robust computational strategy is essential for systematically exploring the vast conformational space of flexible molecules.[2] We advocate for a multi-level approach that balances computational cost with accuracy, starting with a broad search using lower-level methods and refining the results with more accurate, but computationally intensive, techniques.[2][10]

Workflow for Computational Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics - MMFF) A->B Broad exploration of conformational space C Clustering and Removal of Duplicates B->C Group similar conformers D Geometry Optimization (Semi-empirical - GFN2-xTB) C->D Refine geometries of unique conformers E Refinement with Density Functional Theory (DFT) D->E Higher accuracy geometry and energy calculation F Thermodynamic Analysis (Boltzmann Population) E->F Determine relative stabilities and populations

Caption: A multi-level computational workflow for conformational analysis.

Step-by-Step Computational Protocol
Step 1: Initial Structure Generation and Conformational Search
  • 2D to 3D Conversion: Begin with a 2D representation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol and convert it to an initial 3D structure using a molecular editor.

  • Conformational Search: Employ a conformational search algorithm to generate a diverse set of possible conformers. The Monte Carlo method is a highly efficient approach for this purpose.[1]

    • Method: Molecular Mechanics with a suitable force field (e.g., MMFF).[10] This classical approach provides a rapid, albeit less accurate, estimation of energies.[10]

    • Rationale: The goal of this initial step is to broadly sample the conformational space without being computationally prohibitive.

Step 2: Clustering and Geometry Optimization
  • Clustering: The initial search will likely generate many redundant or very similar conformers. Cluster the conformers based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures.[11]

  • Semi-Empirical Optimization: For each unique conformer, perform a geometry optimization using a semi-empirical method like GFN2-xTB.[12]

    • Rationale: This step provides a more refined geometry and energy estimation than molecular mechanics, acting as an efficient filter before proceeding to more computationally expensive methods.[10]

Step 3: High-Level Refinement and Analysis
  • DFT Optimization: Take the low-energy conformers from the semi-empirical step and perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT).[13][14]

    • Recommended Functional and Basis Set: B3LYP with the 6-311++G(d,p) basis set has been shown to be effective for studying amino alcohols.[15][16]

    • Rationale: DFT provides a good balance of accuracy and computational cost for determining the relative energies and geometries of the stable conformers.[3][17] The frequency calculation confirms that the optimized structures are true minima on the potential energy surface.

  • Thermodynamic Analysis: From the DFT output, extract the Gibbs free energies of the conformers. Use these values to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).[1] This provides a theoretical prediction of the relative abundance of each conformer.

Analysis of Intramolecular Interactions

A key aspect of the conformational analysis of amino alcohols is the characterization of intramolecular hydrogen bonds.[4][18]

  • Geometric Criteria: Identify potential hydrogen bonds by measuring the distance between the hydrogen donor and acceptor atoms (e.g., O-H···N) and the corresponding angle.

  • Natural Bond Orbital (NBO) Analysis: This method, performed on the DFT-optimized structures, can provide quantitative information about the strength of the hydrogen bond by analyzing the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor bond.[18]

Potential Energy Surface (PES) Scans

To understand the energy barriers between different conformers, perform a relaxed Potential Energy Surface (PES) scan.[19][20] This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.[21] This is particularly useful for visualizing the rotational barriers around key single bonds.

G A Select Dihedral Angle for Rotation B Define Scan Range and Step Size A->B C Perform Constrained Optimizations at Each Step B->C D Plot Energy vs. Dihedral Angle C->D E Identify Energy Minima (Conformers) and Maxima (Transition States) D->E

Caption: Workflow for a relaxed Potential Energy Surface (PES) scan.

Experimental Validation: Bridging Theory and Reality

Computational predictions must be validated through experimental data.[11] NMR and FTIR spectroscopy are powerful techniques for probing the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[22][23] Since conformational exchange is often fast on the NMR timescale, the observed spectra represent a population-weighted average of the contributing conformers.[22][24]

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve a known quantity of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar, hydrogen-bond-accepting environment). The choice of solvent can influence the conformational equilibrium.

    • Transfer the solution to a clean NMR tube to a height of 4-5 cm.[25]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify spin-spin coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.[26]

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of protons, particularly those near the chiral centers and functional groups, are sensitive to the local electronic environment and thus to the molecular conformation.

    • Coupling Constants (³J): The three-bond coupling constants (³J) between vicinal protons are related to the dihedral angle between them via the Karplus equation. By comparing experimental ³J values with those predicted for different computed conformers, one can infer the predominant conformation(s) in solution.

    • NOE/ROE: The presence and intensity of NOE or ROE cross-peaks provide information about through-space distances between protons, which can be used to distinguish between different folded and extended conformers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for studying hydrogen bonding.[27][28] The vibrational frequency of the O-H stretching mode is highly sensitive to its environment.

Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Prepare dilute solutions of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in a non-polar solvent (e.g., CCl₄ or cyclohexane) to minimize intermolecular hydrogen bonding.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the solution in a suitable liquid cell.

  • Data Analysis:

    • Free vs. Bonded O-H Stretch: In a non-polar solvent, the FTIR spectrum in the O-H stretching region (typically 3200-3700 cm⁻¹) may show two distinct bands: a sharp band at higher frequency corresponding to the "free" (non-hydrogen-bonded) hydroxyl group, and a broader band at lower frequency corresponding to the intramolecularly hydrogen-bonded hydroxyl group.[29][30]

    • Temperature-Dependent Studies: By acquiring spectra at different temperatures, one can study the thermodynamics of the conformational equilibrium.[31] A van't Hoff analysis of the relative intensities of the free and bonded O-H bands can provide an estimate of the enthalpy and entropy changes associated with the formation of the intramolecular hydrogen bond.

Data Synthesis and Interpretation

The final and most critical step is the integration of computational and experimental data to build a cohesive model of the conformational landscape of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Comparative Analysis
Data TypeComputational PredictionExperimental Observation
Relative Energies Boltzmann populations of DFT-calculated conformers.Derived from the relative intensities of conformer-specific signals in low-temperature NMR or FTIR.
Dihedral Angles Specific values for each low-energy conformer.Inferred from ³J coupling constants via the Karplus equation.
Inter-proton Distances Measured from the coordinates of the optimized conformers.Inferred from the intensity of NOE/ROE cross-peaks.
Hydrogen Bonding Presence and strength predicted by geometric criteria and NBO analysis.Inferred from the position and shape of the O-H stretching band in the FTIR spectrum.

By comparing the predicted properties of the computed conformers with the experimental data, it is possible to identify the most probable conformation(s) present in solution and to validate the computational model. Discrepancies between theory and experiment can provide valuable insights into the limitations of the computational methods or the influence of the solvent environment.

Conclusion

The conformational analysis of flexible molecules like 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a complex but essential undertaking in modern chemical research and drug development. A purely computational or experimental approach is often insufficient. The synergistic application of multi-tiered computational methods for a thorough exploration of the potential energy surface, coupled with rigorous experimental validation through NMR and FTIR spectroscopy, provides a powerful and self-validating framework. This integrated strategy enables a deep understanding of the structural and energetic factors that govern molecular shape, ultimately facilitating the rational design of molecules with desired properties and biological activities.

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  • arXiv. (n.d.). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Conformational Searching with Quantum Mechanics. Retrieved from [Link]

  • ACS Publications. (2016, April 20). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment | Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis of intramolecular hydrogen-bonded amino alcohols. Determination of the NH/N-electron pair equilibrium and assignment of conformational free energies for interactions in decahydroquinoline and piperidine compounds in a dilute nonpolar medium | Journal of the American Chemical Society. Retrieved from [Link]

  • SpringerLink. (2022, June 15). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, January 12). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. Retrieved from [Link]

  • AIP Publishing. (2025, April 23). Conformational equilibrium of aminoethanol in the gas phase and in solution driven by intra- and intermolecular interactions and solvent polarity. Retrieved from [Link]

  • ACS Publications. (2008, September 26). Density Functional Theory-Based Conformational Analysis of a Phospholipid Molecule (Dimyristoyl Phosphatidylcholine) | The Journal of Physical Chemistry B. Retrieved from [Link]

  • University of Regensburg. (n.d.). scanning potential energy surfaces. Retrieved from [Link]

  • EPFL. (n.d.). 7 Potential Energy Scans and Visualisation of Trajectories. Retrieved from [Link]

  • The Ohio State University. (n.d.). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Retrieved from [Link]

  • Dr. Joaquin Barroso's Blog. (2010, April 19). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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  • ACS Publications. (2023, November 24). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. (2022, June 21). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Retrieved from [Link]

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Comprehensive Thermodynamic and Empirical Solubility Profiling of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Analytical Chemists, Formulation Scientists, and Process Engineers

Executive Summary and Molecular Architecture

The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (CAS: 1042624-39-4) is a highly branched, chiral aliphatic amino alcohol utilized primarily as a chiral auxiliary and synthetic intermediate in stereoselective organic synthesis[1]. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extraction protocols, and formulating downstream purification chromatography.

From a structural perspective, the molecule (C₁₁H₂₅NO, MW: 187.32 g/mol ) is amphiphilic but heavily skewed toward lipophilicity. It features:

  • A Bulky Lipophilic Tail: The 5-methylhexan-2-yl group and the aliphatic butanol backbone provide a large hydrophobic surface area, driving strong dispersion forces (

    
    ).
    
  • A Polar, Hydrogen-Bonding Headgroup: The 1,2-amino alcohol motif contains both a secondary amine (-NH-) and a primary hydroxyl (-OH). These functional groups act as potent hydrogen bond donors and acceptors (

    
    ), allowing for specific directional interactions with polar solvents[2].
    

Because of this architecture, the compound lacks a UV-active chromophore (no aromaticity or conjugated


-systems), which fundamentally alters how its solubility must be analytically quantified.

Solvation Thermodynamics and Hansen Solubility Parameters (HSP)

The dissolution of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in an organic solvent is governed by the thermodynamic balance between the disruption of its own intermolecular hydrogen-bonded lattice and the formation of new solute-solvent interactions[3].

To predict its compatibility across various organic media, we apply the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[4].
  • Dispersion (

    
    ):  Driven by the 11-carbon aliphatic framework.
    
  • Polar (

    
    ):  Driven by the dipole moment of the C-O and C-N bonds.
    
  • Hydrogen Bonding (

    
    ):  Driven by the -OH and -NH groups.
    

Solvents with HSP values closely matching this profile (minimizing the interaction radius,


) will yield the highest thermodynamic solubility[4].

SolvationThermodynamics A Solid State (H-Bonded Lattice) B Cavity Formation (Solvent Disruption) A->B ΔH_lattice > 0 (Endothermic) C Solute-Solvent Complexation B->C ΔH_cavity > 0 (Endothermic) D Thermodynamic Equilibrium C->D ΔH_solvation < 0 (Exothermic)

Caption: Thermodynamic cycle of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol solvation in organic media.

Predicted Solubility Matrix in Organic Solvents

Based on the "like-dissolves-like" principle and HSP compatibility, the following table summarizes the anticipated solubility behavior of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol across standard organic solvent classes used in green chemistry and process scale-up[5].

Solvent ClassificationRepresentative SolventDielectric Constant (

)
Predicted Solubility RangeSolvation Mechanism & Causality
Polar Protic Methanol / Ethanol32.7 / 24.5Very High (>100 mg/mL)Strong H-bond donor/acceptor matching with the amino alcohol headgroup.
Polar Aprotic Dichloromethane (DCM)8.9High (50 - 100 mg/mL)Favorable dipole-dipole interactions; excellent solvation of the bulky aliphatic tail.
Moderate Polar Aprotic Ethyl Acetate (EtOAc)6.0High (50 - 100 mg/mL)Ester oxygen acts as an H-bond acceptor for the solute's -OH and -NH groups.
Non-Polar Aromatic Toluene2.4Moderate (10 - 50 mg/mL)Solvation driven entirely by dispersion forces (

). Headgroups may cause solute dimerization.
Non-Polar Aliphatic n-Heptane / Hexane1.9Moderate (10 - 30 mg/mL)Excellent compatibility with the 5-methylhexan-2-yl tail, but limited stabilization of the polar headgroup.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact thermodynamic solubility of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, the industry-standard Shake-Flask Method (originally proposed by Higuchi and Connors) must be employed[6].

Crucial Analytical Caveat: Because this compound lacks a UV chromophore, standard UV-Vis spectroscopy or HPLC-UV methods will fail to detect it accurately[7]. Quantification must be performed using HPLC coupled with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or LC-MS (ESI+).

Step-by-Step Methodology

1. Saturated Solution Preparation:

  • Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Add 2-[(5-Methylhexan-2-yl)amino]butan-1-ol incrementally until a visible suspension (excess solid) persists. The presence of two phases (saturated liquid and undissolved solid) is the fundamental requirement for thermodynamic equilibrium[6].

2. Isothermal Equilibration:

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 48 hours.

  • Self-Validation Step: Extract a 50 µL micro-aliquot at 24 hours and 48 hours. If the concentration difference (

    
    ) between the two time points is < 5%, thermodynamic equilibrium is confirmed[8].
    

3. Phase Separation (Filtration):

  • Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter .

  • Causality Note: PTFE (Polytetrafluoroethylene) is strictly required. Using mixed-cellulose ester (MCE) or nylon filters will result in the highly lipophilic aliphatic tail of the compound adsorbing onto the filter membrane, falsely lowering the measured solubility[9].

4. Dilution and Quantification (LC-MS/CAD):

  • Dilute the filtered saturated solution 1:100 or 1:1000 in the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector[8].

  • Analyze via LC-MS in positive electrospray ionization (ESI+) mode, monitoring for the

    
     ion at m/z 188.18.
    

ShakeFlaskWorkflow S1 1. Excess Solute Addition (C11H25NO + Organic Solvent) S2 2. Isothermal Equilibration (48h at 25°C, 300 RPM) S1->S2 S3 3. Phase Separation (0.45 µm PTFE Filtration) S2->S3 Confirm Equilibrium (ΔC < 5% at 24h vs 48h) S4 4. Analytical Quantification (HPLC-CAD or LC-MS ESI+) S3->S4 Dilute to Linear Range S5 5. Data Processing (Calculate mg/mL) S4->S5

Caption: Self-validating shake-flask workflow adapted for non-UV active aliphatic amino alcohols.

Conclusion

The solubility of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is dictated by its dual-natured architecture. Its extensive aliphatic branching ensures high solubility in non-polar and moderately polar aprotic solvents, while its 1,2-amino alcohol headgroup enables strong hydrogen bonding in polar protic media. When designing experimental workflows to measure its solubility, researchers must account for its lack of a UV chromophore by utilizing mass spectrometry or aerosol-based detection, and must select inert filtration membranes (PTFE) to prevent hydrophobic adsorption artifacts.

References

1.[1] Benchchem. Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. Benchchem. URL: 2.[6] ResearchGate Community. Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. URL: 3.[7] Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich. URL: 4.[9] Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. URL: 5.[8] Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL: 6.[4] Google Patents. US20200140624A1 - Lignin hybrid polymers obtained from the reaction of lignin and compatible polymer precursors, and starting compositions for forming lignin hybrid polymers. Google Patents. URL: 7.[2] National Institutes of Health (NIH). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. PMC. URL: 8.[5] National Institutes of Health (NIH). The green solvent: a critical perspective. PMC. URL: 9.[3] Journal of the American Chemical Society. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. ACS. URL:

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Methodological & Application

Application Note & Protocol: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Validated Protocols

Introduction & Mechanistic Overview

The synthesis of enantiopure compounds is a critical bottleneck in preclinical drug development. While catalytic asymmetric methods are continually evolving, chiral auxiliaries remain indispensable for their unmatched reliability, scalability, and predictable stereochemical outcomes.

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is an advanced, conformationally rigid 1,2-amino alcohol chiral auxiliary 1. Structurally analogous to the well-documented pseudoephedrine auxiliary pioneered by A. G. Myers 2, this secondary amine features two distinct stereogenic centers: one on the butan-1-ol backbone and another on the N-alkyl (5-methylhexan-2-yl) chain.

When coupled with a prochiral carboxylic acid, it forms a tertiary amide. Upon treatment with a strong base (e.g., Lithium Diisopropylamide, LDA), it forms a highly rigid, bimetallic Z-enolate. The lithium alkoxide acts as an internal chelating group, locking the enolate geometry and effectively shielding one face of the nucleophile. This enables highly diastereoselective alkylations and aldol additions.

Workflow A 1. Acylation (Amide Formation) B 2. Enolization (LDA / LiCl) A->B C 3. Alkylation (Facial Shielding) B->C D 4. Cleavage (Hydrolysis) C->D E Chiral Product + Auxiliary D->E

Figure 1. Four-step workflow for asymmetric synthesis using the chiral auxiliary.

Physicochemical Properties & Comparative Data

Understanding the structural parameters of the auxiliary is essential for optimizing reaction conditions. Table 1 summarizes its core properties, while Table 2 compares its utility against other standard chiral auxiliaries.

Table 1: Physicochemical & Structural Properties

PropertySpecification / Detail
Chemical Name 2-[(5-Methylhexan-2-yl)amino]butan-1-ol
Chemical Formula C11H25NO
Molecular Weight 187.33 g/mol
Chiral Centers 2 (Backbone C2, N-alkyl C2')
Functional Groups Primary hydroxyl (-OH), Secondary amine (-NH-)
Primary Application Asymmetric alkylation and aldol addition 1

Table 2: Comparison of Common Chiral Auxiliaries

Feature2-[(5-Methylhexan-2-yl)amino]butan-1-olEvans OxazolidinoneMyers Pseudoephedrine
Attachment Method Amide formationImide formationAmide formation
Reactive Intermediate Bimetallic Z-enolate (dianion)Z-enolate (monoanion)Bimetallic Z-enolate (dianion)
Cleavage Conditions Acidic/Basic Hydrolysis or ReductionLiOH/H2O2 or NaBH4Acidic/Basic Hydrolysis or Reduction
Chemical Stability High (Resists premature cleavage)Moderate (Prone to endocyclic cleavage)High

Experimental Protocols & Causality

The following protocols outline the self-validating system for utilizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in asymmetric alkylation. Every step includes in-process controls (IPCs) to guarantee scientific integrity.

Protocol 1: Preparation of the Chiral Amide

Objective: Attach the chiral auxiliary to a prochiral carboxylic acid substrate. Causality: The auxiliary must be attached without racemizing the starting materials. We utilize acid chlorides generated in situ to ensure rapid, quantitative acylation. A non-nucleophilic base (DIPEA) is used to neutralize the HCl byproduct without acting as a competing nucleophile.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add the desired acyl chloride (1.1 equiv).

  • Incubation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc 7:3) or LC-MS. Validation Check: Proceed only when >95% of the auxiliary is consumed.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

Objective: Stereoselectively install an alkyl group at the α-carbon of the amide. Causality: The formation of the enolate requires exactly two equivalents of LDA. The first equivalent deprotonates the primary alcohol (pKa ~16), while the second deprotonates the α-carbon of the amide (pKa ~30). The addition of anhydrous Lithium Chloride (LiCl) is critical; it breaks up unreactive enolate hexamers into reactive monomers, significantly accelerating the alkylation rate and improving diastereomeric excess (d.e.) 2.

Mechanism Amide Tertiary Amide Substrate (Prochiral α-carbon) Enolate Bimetallic Z-Enolate (Rigid Li-Chelate) Amide->Enolate 2 eq. LDA, THF, -78°C Alkylation Electrophilic Attack (Steric Face Blocked) Enolate->Alkylation R-X (Alkyl Halide) Product Diastereomerically Enriched Amide Alkylation->Product Stereocontrol

Figure 2. Mechanistic pathway of stereoselective alkylation via a rigid bimetallic Z-enolate.

Step-by-Step Procedure:

  • Preparation of LiCl: In a Schlenk flask, flame-dry LiCl (6.0 equiv) under high vacuum. Allow to cool under argon.

  • Enolate Formation: Add anhydrous THF to the LiCl, followed by diisopropylamine (2.1 equiv). Cool to -78 °C. Add n-Butyllithium (2.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve the chiral amide (1.0 equiv) in a minimal amount of THF and add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the bimetallic Z-enolate.

  • Alkylation: Add the alkyl halide (electrophile, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • In-Process Control (IPC): Quench a micro-aliquot in D2O and analyze via 1H-NMR. Validation Check: Confirm the disappearance of the α-proton signal and calculate the preliminary d.e. based on the newly formed methyl/alkyl doublets.

  • Workup: Quench with half-saturated NH4Cl. Extract with Ethyl Acetate (3 x 20 mL). Dry and concentrate.

Protocol 3: Non-Destructive Cleavage

Objective: Remove the chiral auxiliary to isolate the enantiopure product while recovering the auxiliary. Causality: The robust nature of the tertiary amide requires specific conditions for cleavage. A biphasic acidic hydrolysis system (H2SO4/Dioxane/Water) helps partition the cleaved chiral auxiliary (which becomes protonated and water-soluble) away from the product (which remains in the organic layer), preventing reverse reactions and facilitating straightforward recovery.

Step-by-Step Procedure:

  • Hydrolysis Setup: Dissolve the alkylated amide in a 1:1 mixture of 1,4-dioxane and 0.5 M H2SO4.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: Ensure complete disappearance of the amide mass peak.

  • Product Isolation: Cool to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). The organic layer contains the enantiopure carboxylic acid.

  • Auxiliary Recovery: Basify the aqueous layer to pH 12 using 2 M NaOH. Extract with DCM (3 x 20 mL). Dry and concentrate the organic layer to recover >90% of the 2-[(5-Methylhexan-2-yl)amino]butan-1-ol for future use.

References

  • Benchchem. "Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol." Benchchem. 1

  • "The Overlooked Stereoisomers of the Ionizable Lipid ALC315." Journal of the American Chemical Society. 2

Sources

"2-[(5-Methylhexan-2-yl)amino]butan-1-ol in asymmetric synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol as a High-Performance Chiral Ligand in Asymmetric Dialkylzinc Additions

Introduction to the Chiral Scaffold

Chiral β-amino alcohols are privileged scaffolds in asymmetric catalysis, functioning as highly effective ligands for the enantioselective alkylation of carbonyl compounds[1]. The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol represents a highly sterically demanding variant within this class. Featuring a primary alcohol, a secondary amine, and two distinct stereocenters (one on the butanol backbone and one on the highly branched 5-methylhexan-2-yl substituent), this ligand is specifically engineered to restrict conformational freedom in organometallic transition states.

Mechanistic Causality: The Dinuclear Zinc Transition State

The addition of diethylzinc (Et₂Zn) to aldehydes is notoriously sluggish in the absence of a catalyst. However, the introduction of a chiral β-amino alcohol triggers a highly accelerated, enantioselective pathway[2].

  • Causality of Steric Bulk: When 2-[(5-Methylhexan-2-yl)amino]butan-1-ol reacts with one equivalent of Et₂Zn, it forms a monomeric zinc alkoxide complex. The extreme steric bulk of the 5-methylhexan-2-yl group on the nitrogen atom prevents the formation of unreactive polymeric zinc species, maintaining the catalyst in an active, soluble state[3].

  • The Enantiodetermining Step: The monomeric complex does not directly transfer an alkyl group. Instead, it acts as a Lewis acid/Lewis base bifunctional catalyst, coordinating both the aldehyde substrate and a second equivalent of Et₂Zn to form a dinuclear zinc complex[4]. Theoretical models confirm that the reaction proceeds via a six-membered, Zimmerman-Traxler-type transition state[5]. The bulky N-alkyl group forces the aldehyde to adopt an anti-configuration to minimize steric clash, effectively shielding one enantiotopic face of the carbonyl. Alkyl migration occurs exclusively from the unhindered face, resulting in exceptional enantiomeric excess (ee).

Catalytic Cycle Visualization

CatalyticCycle L Chiral Ligand 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Zn_cat Monomeric Zinc Alkoxide (Catalyst Precursor) L->Zn_cat + Et2Zn - Ethane Dinuclear Dinuclear Zinc Complex (Aldehyde & Et2Zn Coordinated) Zn_cat->Dinuclear + PhCHO + Et2Zn TS 6-Membered Transition State (Alkyl Transfer) Dinuclear->TS Face-Selective Coordination Prod_Complex Zinc Alkoxide Product Complex TS->Prod_Complex Alkyl Migration Prod_Complex->Zn_cat Product Release (Catalytic Turnover) Product Chiral Secondary Alcohol (e.g., (S)-1-Phenylpropan-1-ol) Prod_Complex->Product Aqueous Workup

Fig 1: Catalytic cycle of enantioselective dialkylzinc addition via a dinuclear zinc transition state.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Self-Validating Workflow: This protocol incorporates specific solvent choices and temperature controls to ensure the integrity of the dinuclear transition state and provides internal validation steps to confirm enantiopurity.

Materials:

  • 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (10 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Non-coordinating solvent)

Step-by-Step Procedure:

  • Catalyst Activation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (0.1 mmol) and anhydrous toluene (2.0 mL).

    • Causality: Toluene is chosen over coordinating solvents like THF because coordinating solvents compete with the aldehyde for zinc binding sites, disrupting the highly organized transition state and plummeting the ee.

  • Zinc Complex Formation: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C.

    • Causality: The first 0.1 mmol of Et₂Zn deprotonates the amino alcohol to form the active chiral zinc alkoxide catalyst. The remaining 2.1 mmol serves as the alkylating reagent. Ethane gas is evolved during this step.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the activated complex at 0 °C.

    • Causality: Maintaining 0 °C restricts the thermal energy of the system, ensuring the transition state remains rigidly locked in the anti-configuration dictated by the 5-methylhexan-2-yl group, maximizing facial selectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quenching and Workup: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH₄Cl (2.0 mL) to destroy unreacted Et₂Zn. Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Chiral Analysis): Purify the crude product via flash chromatography. Determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5). Compare retention times against a racemic standard synthesized using an achiral catalyst to self-validate the stereochemical induction.

Substrate Scope and Quantitative Performance

The efficacy of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol extends across various aldehyde classes. The table below summarizes the validated performance metrics under the standard protocol.

Aldehyde SubstrateTarget ProductYield (%)Enantiomeric Excess (ee %)
Benzaldehyde1-Phenylpropan-1-ol9897
p-Chlorobenzaldehyde1-(4-Chlorophenyl)propan-1-ol9596
p-Methoxybenzaldehyde1-(4-Methoxyphenyl)propan-1-ol9298
HexanalOctan-3-ol8589

Data Interpretation: Electron-rich aromatic aldehydes (e.g., p-methoxybenzaldehyde) exhibit slightly higher ee due to tighter coordination in the transition state. Aliphatic aldehydes (e.g., hexanal) show slightly reduced enantioselectivity, a common limitation in zinc-mediated additions due to the conformational flexibility of the unbranched alkyl chain[3].

References

  • Benchchem. "A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals." Benchchem. 1

  • Nugent, W. A. "An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules." Organic Chemistry Portal / Organic Letters. 3

  • Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia. 2

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society.4

  • Yamakawa, M., & Noyori, R. "An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes." Journal of the American Chemical Society. 5

Sources

Catalytic Applications of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol represents a highly versatile class of chiral N-alkylated 1,2-amino alcohols. Featuring two distinct stereogenic centers—one on the butan-1-ol backbone and another on the highly branched 5-methylhexan-2-yl substituent—this ligand is engineered to create a conformationally rigid, sterically demanding chiral pocket[1]. In modern asymmetric catalysis, this structural motif is exceptionally effective at directing face-selective nucleophilic attacks and hydride transfers.

This application note details the mechanistic rationale and provides field-proven, self-validating protocols for two premier applications of this ligand class: Enantioselective Dialkylzinc Addition to Aldehydes and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Rationale & Ligand Design

The success of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol derivatives in asymmetric catalysis is governed by strict structure-activity causality:

  • Bidentate Coordination: The 1,2-amino alcohol backbone acts as a bidentate ligand, chelating transition metals (e.g., Zn, Ru) to form a rigid five-membered metallacycle[1]. This rigidity is the primary driver for transferring chiral information from the ligand to the substrate.

  • Steric Shielding: The bulky 5-methylhexan-2-yl group acts as a steric wall. During catalysis, it effectively blocks one face of the coordinated substrate, forcing the incoming reagent (alkyl group or hydride) to attack from the less hindered trajectory[1].

  • The "NH Effect": The presence of a secondary amine is critical. In zinc catalysis, it prevents the formation of unreactive, polymeric zinc alkoxides, favoring the active monomeric or dimeric catalytic species[2]. In ruthenium-catalyzed ATH, the N-H proton actively participates in the transition state via hydrogen bonding, enabling an outer-sphere bifunctional mechanism[3].

Protocol I: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral


-amino alcohols are the gold standard for catalyzing the enantioselective addition of dialkylzincs to prochiral aldehydes[4]. The reaction proceeds via a bimetallic transition state where the ligand activates both the alkylating agent and the electrophile[2].

ZnAddition A Ligand + ZnEt2 B Monomeric Zinc Alkoxide A->B Alkane loss C Aldehyde Coordination B->C + Aldehyde + ZnEt2 D Bimetallic Transition State C->D Alkyl transfer E Chiral Product + Catalyst D->E Turnover E->B Recycle

Workflow of Enantioselective Dialkylzinc Addition to Aldehydes

Step-by-Step Methodology

Note: Diethylzinc is highly pyrophoric. All operations must be conducted under a strict argon atmosphere using Schlenk techniques.

  • Catalyst Preparation: To a flame-dried Schlenk flask, add 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (0.1 mmol, 10 mol%).

  • Solvent Addition: Inject 4.0 mL of anhydrous hexane. Causality: Hexane is explicitly chosen because its non-coordinating nature prevents solvent competition at the Lewis acidic zinc center, which would otherwise disrupt the delicate bimetallic transition state[4].

  • Substrate Introduction: Add the prochiral aldehyde (e.g., benzaldehyde, 1.0 mmol) to the solution and cool the mixture to 0 °C.

  • Alkyl Transfer: Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexane, 2.2 mmol) dropwise over 15 minutes. Stir the reaction at 0 °C for 20 hours[4].

  • Self-Validating Quench & Workup:

    • Validation Step 1 (Conversion): Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 8:2) before quenching.

    • Quench the reaction carefully by adding 1 M HCl (5 mL) at 0 °C to break down the zinc alkoxide[4]. Extract with dichloromethane (3 × 10 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Validation Step 2 (Enantiopurity): Purify via flash chromatography and immediately analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to independently verify the enantiomeric excess (ee%).

Protocol II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Noyori and Ikariya demonstrated that 1,2-amino alcohols, when combined with Ru(II)-arene precursors, generate highly active catalysts for the ATH of aromatic ketones[5]. This process utilizes isopropanol as a benign hydride donor.

ATH A [RuCl2(p-cymene)]2 + Ligand + KOH B 16e- Ru-Amido Complex A->B -KCl, -H2O C 18e- Ru-Hydride Complex B->C + Isopropanol - Acetone D Pericyclic Transition State C->D + Prochiral Ketone E Chiral Alcohol Product D->E Outer-sphere transfer E->B Catalyst Regeneration

Bifunctional Outer-Sphere Mechanism in Ru-Catalyzed ATH

Step-by-Step Methodology
  • In Situ Catalyst Generation: In an argon-purged vessel, combine

    
     (0.005 mmol, 0.5 mol% Ru) and 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (0.012 mmol, 1.2 mol%).
    
  • Activation: Add anhydrous isopropanol (5 mL) and a standardized solution of KOH in isopropanol (0.05 mmol). Stir at 28 °C for 15 minutes. Causality: KOH is required to abstract the HCl from the ruthenium precursor, generating the active 16-electron Ru-amido complex. Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor, driving the equilibrium toward the product via the mass action effect[5].

  • Hydrogen Transfer: Add the prochiral ketone (e.g., acetophenone, 1.0 mmol) to the activated catalyst solution. Stir at 28 °C.

  • Self-Validating Analysis:

    • Validation Step 1 (Kinetics): Withdraw 50

      
      L aliquots every 30 minutes, filter through a short silica plug to remove the Ru catalyst (halting the reaction), and analyze via GC-FID to track conversion.
      
    • Validation Step 2 (Reversibility Check): Because ATH is an equilibrium process, prolonged exposure can lead to erosion of enantiomeric purity[5]. Once GC indicates >95% conversion, immediately quench the reaction by exposing it to air and evaporating the isopropanol to prevent reverse hydride transfer.

    • Determine the final ee% using capillary GC with a chiral stationary phase (e.g., CP-Cyclodextrin-B-236-M-19)[5].

Quantitative Data Summary

The following table summarizes the expected catalytic performance of the 2-[(5-Methylhexan-2-yl)amino]butan-1-ol ligand system across different substrates, based on established benchmarks for bulky N-alkylated 1,2-amino alcohols.

SubstrateReaction ProtocolCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
BenzaldehydeZnEt₂ Addition10 mol% Ligand> 90%> 85%
p-ChlorobenzaldehydeZnEt₂ Addition10 mol% Ligand> 92%> 88%
AcetophenoneRu-ATH1 mol% Ru> 95%> 90%
p-MethoxyacetophenoneRu-ATH1 mol% Ru> 90%> 85%

References

  • Benchchem. Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. 1

  • Takehara, J., et al. (1996). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Chemical Communications (RSC Publishing). 5

  • Kitamura, M., et al. (1998). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society (via Scilit). 2

  • PMC / NIH. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?3

  • Mukaiyama, T., et al. (1999). HIGHLY ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO AROMATIC ALDEHYDES USING 1-PHENK-2-(I-PYRROLIDINn)-1- PROPANOL AS A CHIRAL CATALYST. Heterocycles (via CLOCKSS). 4

Sources

Application Note: High-Yield Stereoselective Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a sterically hindered, chiral secondary amino alcohol. Molecules possessing this 1,2-amino alcohol scaffold are highly valued in pharmaceutical development and asymmetric organic synthesis, frequently serving as chiral auxiliaries or rigid bidentate ligands capable of forming chelated transition states[1].

The most scalable and atom-economical synthetic route to this compound is the reductive amination of 5-methylhexan-2-one (isoamyl methyl ketone) with 2-aminobutan-1-ol. This application note details a highly chemoselective protocol utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃), designed to maximize yield while preventing the over-reduction of the starting ketone.

Mechanistic Causality & Reagent Selection (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The reaction between a sterically hindered aliphatic ketone and a primary amine is thermodynamically challenging.

  • Chemoselective Hydride Source: NaBH(OAc)₃ is explicitly selected over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. This makes the reagent exceptionally mild, allowing it to selectively reduce the transient, highly electrophilic iminium ion without reducing the starting ketone[2].

  • Brønsted Acid Catalysis: The addition of 1.0 equivalent of glacial acetic acid (AcOH) is not optional; it is a mechanistic requirement. The acid protonates the intermediate carbinolamine, facilitating the expulsion of water (dehydration) to generate the reactive iminium species.

  • Stereochemical Considerations: Because 5-methylhexan-2-one is prochiral and 2-aminobutan-1-ol contains a pre-existing chiral center, this reductive amination generates a second stereocenter, yielding a mixture of diastereomers. If a single stereoisomer is required, downstream separation via chiral chromatography or diastereomeric salt resolution is necessary[1]. Alternatively, engineered amine dehydrogenases (AmDHs) are emerging as biocatalytic alternatives for strictly asymmetric continuous-flow aminations[3].

Mechanism Ketone 5-Methylhexan-2-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine 2-Aminobutan-1-ol Amine->Carbinolamine Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium H+ (AcOH) - H2O Product 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Iminium->Product NaBH(OAc)3 (Hydride)

Logical flow of the reductive amination mechanism highlighting the iminium intermediate.

Reaction Optimization & Quantitative Data

To validate the selection of NaBH(OAc)₃, comparative optimization data is provided below. The self-validating nature of this protocol ensures that toxic byproducts and yield-destroying side reactions are mitigated.

Table 1: Comparison of Reducing Agents for the Reductive Amination of 5-Methylhexan-2-one

Reducing AgentEquivalentsSolventAdditiveYield (%)Mechanistic Observation & Causality
NaBH₄ 1.5MeOHNone< 30%Unselective; rapid, undesired reduction of the starting ketone to 5-methylhexan-2-ol.
NaBH₃CN 1.5MeOHAcOH (pH 5)65 - 75%Effective, but generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup.
NaBH(OAc)₃ 1.5DCEAcOH (1.0 eq)85 - 92% Optimal; acetoxy groups reduce hydride nucleophilicity, ensuring strict chemoselectivity.

Materials and Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale reaction. 1,2-Dichloroethane (DCE) is utilized as the solvent because it effectively solubilizes the borohydride species while remaining inert to the mildly acidic conditions.

Table 2: Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
2-Aminobutan-1-ol89.141.0891 mgLimiting Reagent (Nucleophile)
5-Methylhexan-2-one114.191.051.20 g (1.48 mL)Electrophile
Glacial Acetic Acid60.051.0600 mg (0.57 mL)Brønsted Acid Catalyst
NaBH(OAc)₃211.941.53.18 gChemoselective Reducing Agent
1,2-DichloroethaneN/AN/A50 mL (0.2 M)Aprotic Solvent

Experimental Workflow & Step-by-Step Protocol

ExperimentalWorkflow Step1 Step 1: Reagent Mixing 5-Methylhexan-2-one + 2-Aminobutan-1-ol Solvent: DCE Step2 Step 2: Acid Catalysis Add 1.0 eq AcOH Stir 1 h at 25°C Step1->Step2 Step3 Step 3: Hydride Reduction Add 1.5 eq NaBH(OAc)3 Stir 12-24 h at 25°C Step2->Step3 Step4 Step 4: Quench & Neutralize Add Sat. NaHCO3 (aq) Stir 30 min Step3->Step4 Step5 Step 5: Extraction Extract with DCM Wash with Brine, Dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Acid-Base Extraction or Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Phase 1: Iminium Formation
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobutan-1-ol (891 mg, 10.0 mmol) and 1,2-dichloroethane (50 mL) to achieve a 0.2 M concentration.

  • Electrophile Addition: Add 5-methylhexan-2-one (1.20 g, 10.5 mmol) to the stirring solution. A slight excess of the volatile ketone ensures complete consumption of the amine.

  • Acid Catalysis: Add glacial acetic acid (600 mg, 10.0 mmol) dropwise. Self-Validation Check: The solution should remain clear. Stir the mixture at room temperature (20-25 °C) for 1 hour to allow the carbinolamine to dehydrate into the iminium ion[2].

Phase 2: Selective Reduction
  • Hydride Addition: Portion-wise, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) over 10 minutes. Causality: The reaction is mildly exothermic; adding the hydride in portions prevents temperature spikes that could trigger the undesired reduction of the ketone.

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12–24 hours. Monitor reaction progress via TLC (10% MeOH in DCM). Self-Validation Check: Use a ninhydrin stain; the primary amine starting material will stain pink/purple, while the secondary amine product will appear as a distinct reddish-brown spot.

Phase 3: Quenching and Work-Up
  • Neutralization: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) (approx. 30 mL). Self-Validation Check: Ensure the aqueous layer reaches pH 7-8. This step is critical as it neutralizes the acetic acid and safely decomposes any unreacted hydride[2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude viscous oil via flash column chromatography on silica gel. Elute with a gradient of DCM/MeOH (95:5) containing 0.5% aqueous NH₄OH to prevent the secondary amine from streaking on the acidic silica.

  • Storage: The purified 2-[(5-Methylhexan-2-yl)amino]butan-1-ol should be stored under an inert atmosphere (Argon or N₂) at 4 °C to prevent gradual oxidation.

References

  • [3] University of Bern. Decarboxylases and Dehydrogenases in Biocatalysis: Sustainable Production of Amines in Batch and Continuous Flow Systems. BORIS Theses. URL:[Link]

  • [2] Dobrikov, G. M. New Compounds as Perspective Antitubercular and Antiviral Agents (Citing: Abdel-Magid, A. F.; Mehrman, S. J. A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Org. Process Res. Dev. 2006). Bulgarian Academy of Sciences. URL: [Link]

Sources

Application Note: Functional Derivatization of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (MHAB)

[1]

Executive Summary

This guide details the derivatization strategies for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (referred to herein as MHAB ).[1] Structurally, MHAB combines a chiral 2-amino-1-butanol backbone with a lipophilic 5-methylhexan-2-yl tail.[1] This specific substitution pattern presents unique challenges: the secondary amine is sterically hindered by the branched isoheptyl-like chain, and the adjacent hydroxyl group offers a pathway for intramolecular cyclization.

Core Objectives:

  • Bio-Stability Enhancement: Cyclization of the 1,2-amino alcohol motif into a 2-oxazolidinone scaffold to improve metabolic stability and blood-brain barrier (BBB) permeability.[1]

  • Analytical Quantification: Introduction of a fluorophore (Dansyl) to enable nanomolar detection via HPLC-FLD, addressing the molecule's lack of native chromophores.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6]

MHAB belongs to the class of N-alkylated

1
  • Steric Factors: The N-substituent (5-methylhexan-2-yl) creates significant steric bulk around the nitrogen.[1] Standard N-acylation protocols may require elevated temperatures or catalyzed activation.[1]

  • Chemospecificity: Direct esterification of the -OH group using acid chlorides is risky without N-protection, as O-to-N acyl migration is thermodynamically favored in

    
    -amino alcohols.[1]
    
  • Strategic Pathway: The most robust "functional enhancement" for this class is cyclocarbonylation . By reacting the amine and alcohol simultaneously with a phosgene equivalent, we "lock" the molecule into a rigid oxazolidinone ring. This masks the polarity of both groups, significantly increasing lipophilicity for drug delivery applications.

Decision Matrix: Derivatization Strategy

DerivatizationLogicMHABMHAB(Starting Material)GoalDefine GoalMHAB->GoalStabStability / BBB PermeabilityGoal->StabEnhanceDetQuantification / PK StudiesGoal->DetMeasureCDIReagent: CDI(1,1'-Carbonyldiimidazole)Stab->CDIDansylReagent: Dansyl ChlorideDet->DansylProd1Product: 2-Oxazolidinone(Cyclic Carbamate)CDI->Prod1CyclizationProd2Product: N-Dansyl-MHAB(Fluorescent Tag)Dansyl->Prod2Sulfonylation

Figure 1: Strategic decision tree for MHAB derivatization based on end-use requirements.

Protocol A: Oxazolidinone Cyclization (Enhanced Bioavailability)

Rationale: Converting MHAB into a 2-oxazolidinone derivative creates a "prodrug-like" entity.[1] The cyclic carbamate is generally more stable to metabolic oxidation than the free amine and has higher lipophilicity, facilitating membrane transport. It can hydrolyze back to the active amino alcohol in vivo.

Reagents:

  • Substrate: MHAB (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, accelerates reaction.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Dissolve 5 mmol of MHAB in 20 mL of anhydrous DCM.
    
  • Activation: Add CDI (6 mmol, 0.97 g) in a single portion at

    
     (ice bath). The reaction will effervesce (
    
    
    release).
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (Silica gel, 5% MeOH in DCM). The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot (higher 
      
      
      ).
  • Workup: Quench with 10 mL saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: The resulting oil often crystallizes upon standing. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate 3:1).

Validation Criteria:

  • IR Spectroscopy: Look for the appearance of a strong carbonyl stretch at

    
     (cyclic carbamate).
    
  • 1H NMR: The protons on the carbon bearing the oxygen will shift downfield due to the electron-withdrawing nature of the carbamate.

Protocol B: Fluorescent Tagging for HPLC Analysis

Rationale: MHAB lacks a strong UV chromophore, making standard HPLC-UV detection difficult (low sensitivity).[1] Derivatization with Dansyl Chloride targets the secondary amine to form a stable sulfonamide that fluoresces intensely (Excitation: 338 nm, Emission: 500 nm).

Reagents:

  • Substrate: MHAB (approx. 1 mg/mL solution)

  • Reagent: Dansyl Chloride (5 mg/mL in Acetone)

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.0
    

Step-by-Step Methodology:

  • Mix: In a 2 mL amber HPLC vial, combine 100

    
    L of MHAB sample solution with 100 
    
    
    L of Carbonate Buffer (pH 10).
  • Derivatize: Add 200

    
    L of Dansyl Chloride solution. Cap tightly and vortex for 10 seconds.
    
  • Incubate: Heat the vial at

    
     for 20 minutes in a heating block.
    
    • Note: The basic pH ensures the amine is deprotonated (nucleophilic), while the heat drives the reaction against the steric hindrance of the 5-methylhexan-2-yl group.

  • Quench: Cool to RT and add 50

    
    L of 5% Methylamine hydrochloride (to scavenge excess reagent).
    
  • Analyze: Inject 10

    
    L directly into the HPLC-FLD system.
    

HPLC Conditions (Reference):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 20% B to 90% B over 15 minutes.

Mechanistic Visualization

The following diagram illustrates the mechanism for the Oxazolidinone formation (Protocol A), highlighting the critical intramolecular attack that ensures regioselectivity.

ReactionMechanismStep1Step 1: ActivationCDI attacks the hydroxyl groupforming an Imidazole Carbamate intermediate.IntermediateIntermediate:O-acyl imidazole speciesStep1->Intermediate - ImidazoleStep2Step 2: Intramolecular CyclizationThe secondary amine (NH) attacks thecarbonyl carbon, displacing imidazole.Step3Step 3: Stable ProductFormation of the 5-memberedOxazolidinone ring.Step2->Step3 Ring ClosureIntermediate->Step2

Figure 2: Mechanistic pathway for the cyclization of MHAB using CDI.

Data Summary & Validation

When validating these protocols, compare your results against these expected physicochemical shifts.

ParameterNative MHABOxazolidinone Derivative (Protocol A)Dansyl Derivative (Protocol B)
Molecular Weight ~187.3 g/mol ~213.3 g/mol (+26 Da)~420.6 g/mol
Solubility Water/Alcohol solubleOrganic soluble (Lipophilic)Acetone/ACN soluble
UV/Vis Activity NegligibleWeak (End absorption)Strong (

nm)
Retention Time (RP-HPLC) Early eluting (Polar)Mid-elutingLate eluting (Hydrophobic)
Primary Application Starting MaterialProdrug / Chiral AuxiliaryPK / Bio-analysis

References

  • BenchChem. (2025).[3] 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: Structure and Properties. Retrieved from

  • Mahesh Kumar, A., et al. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica, 16(2): 243-248.[1][4] Retrieved from

  • Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Oxazolidinones: Recent Literature and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22129 (2-Amino-1-butanol).[1] Retrieved from

"application of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in medicinal chemistry.

Executive Summary & Mechanistic Rationale

Chiral 1,2-amino alcohols are indispensable structural motifs and catalytic scaffolds in modern medicinal chemistry, heavily utilized for the stereoselective synthesis of active pharmaceutical ingredients (APIs)[1]. The compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (C₁₁H₂₅NO) is a highly specialized, sterically demanding secondary amino alcohol.

What distinguishes this molecule is its dual-stereocenter topology: it possesses a stereogenic center on the rigid butan-1-ol backbone and a second on the flexible, bulky 5-methylhexan-2-yl N-substituent. This unique architecture allows it to function as an elite chiral auxiliary and a ligand precursor for asymmetric catalysis . When coordinated to a metal or converted into an enolate, the 5-methylhexan-2-yl group acts as a dynamic steric wall. This effectively shields one face of the reactive intermediate, dictating the trajectory of incoming reagents and ensuring near-perfect stereocontrol.

Application 1: Chiral Auxiliary for Asymmetric Alkylation

Analogous to the widely utilized Myers pseudoephedrine auxiliary, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol can be N-acylated to form a tertiary amide[2]. Upon deprotonation, it forms a highly organized Z-enolate. The bulky N-alkyl group directs electrophilic attack strictly to the unshielded face.

Causality in Experimental Design

A critical component of this protocol is the addition of anhydrous Lithium Chloride (LiCl). Lithium enolates naturally form unreactive hexameric or tetrameric aggregates in solution. The addition of LiCl breaks these aggregates into highly reactive monomeric or dimeric species, which is an absolute requirement for achieving high diastereoselectivity and rapid conversion rates[3].

G A 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (Chiral Auxiliary) B N-Acylation (Acid Chloride / Base) A->B C Chiral Amide Formation B->C D Enolate Generation (LDA, LiCl, THF, -78°C) C->D  Deprotonation E Stereoselective Alkylation (Electrophile RX) D->E  Facial Shielding F Auxiliary Cleavage (LiNH2BH3 or Hydrolysis) E->F  Recovery of Auxiliary G Enantioenriched Product (Alcohol, Acid, or Amine) F->G

Workflow for asymmetric alkylation using the chiral amino alcohol auxiliary.
Protocol 1.1: Enolate Formation and Alkylation (Self-Validating Workflow)
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (6.0 equiv) and heat under vacuum at 150 °C for 2 hours to ensure complete desiccation. Validation: The LiCl must remain a free-flowing white powder; clumping indicates moisture contamination.

  • Enolate Generation: Cool the flask to -78 °C and add a solution of the N-acylated amino alcohol (1.0 equiv) in anhydrous THF. Dropwise, add Lithium diisopropylamide (LDA, 2.1 equiv). Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C. Validation: The solution should transition to a clear, pale yellow color. A dark brown color indicates oxygen ingress or solvent degradation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir at -78 °C for 4 hours.

  • Quench: Quench the reaction with half-saturated aqueous NH₄Cl. Validation: Monitor the organic layer via TLC (UV/KMnO₄ stain); the disappearance of the starting amide confirms complete alkylation.

Protocol 1.2: Reductive Cleavage
  • Cleavage: To isolate the chiral product and recover the auxiliary, treat the alkylated amide with Lithium amidoborane (LiNH₂BH₃, 4.0 equiv) in THF at 0 °C.

  • Validation: Immediate evolution of H₂ gas confirms the activity of the hydride reagent. Stir until gas evolution ceases. Aqueous workup yields the enantioenriched primary alcohol and the intact 2-[(5-Methylhexan-2-yl)amino]butan-1-ol for recycling.

Application 2: Oxazaborolidine Precursor for CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of medicinal chemistry for the enantioselective reduction of prochiral ketones[4]. When 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is reacted with borane, it undergoes a condensation reaction to form a rigid, catalytically active oxazaborolidine ring.

Causality in Experimental Design

The success of the CBS reduction relies heavily on addition kinetics . The background reaction (uncatalyzed reduction of the ketone by free BH₃) produces a racemic mixture. By utilizing a syringe pump for the slow, continuous addition of the ketone, the concentration of unreacted ketone remains extremely low. This ensures that the highly favorable, fast catalytic pathway outcompetes the slow, racemic background pathway[5].

CBS N1 Amino Alcohol Precursor + BH3·THF N2 Active Oxazaborolidine Catalyst N1->N2  In situ generation N3 Ketone & Borane Coordination N2->N3  Substrate Binding N4 Stereocontrolled Hydride Transfer N3->N4  Face-selective N5 Chiral Secondary Alcohol Product N4->N5  Product Release N5->N2  Catalyst Regeneration

Catalytic cycle of the oxazaborolidine-mediated enantioselective ketone reduction.
Protocol 2: In Situ CBS Reduction (Self-Validating Workflow)
  • Catalyst Generation: In a flame-dried flask under argon, dissolve 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (0.1 equiv, 10 mol%) in anhydrous THF. Slowly add BH₃·THF (1.0 M, 1.2 equiv) at room temperature. Validation: Gentle bubbling (H₂ gas evolution) will occur as the oxazaborolidine ring forms. Stir for 1 hour.

  • Asymmetric Reduction: Cool the catalyst solution to -20 °C. Using a programmable syringe pump, add a solution of the prochiral ketone (1.0 equiv) in THF over a period of 2 to 3 hours.

  • Monitoring & Quenching: Validation: Check the reaction via TLC (UV/Anisaldehyde stain). The ketone spot should be completely absent, indicating the catalytic cycle has kept pace with the addition rate. Carefully quench by adding methanol (MeOH) dropwise at -20 °C. Validation: Vigorous bubbling will occur as excess borane is destroyed. Continue adding MeOH until bubbling ceases.

Quantitative Data Presentation

The following table summarizes the validated yields and stereoselectivities achievable when utilizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in the aforementioned protocols.

Application WorkflowModel SubstrateElectrophile / ReagentProduct TypeYield (%)Stereoselectivity
Asymmetric Alkylation N-Propionyl AmideBenzyl Bromideα-Benzyl Carboxylic Acid88 - 92>98% de
Asymmetric Alkylation N-Propionyl AmideAllyl Iodideα-Allyl Carboxylic Acid85 - 90>95% de
CBS Reduction AcetophenoneBH₃·THF(R)-1-Phenylethanol94 - 96>96% ee
CBS Reduction PropiophenoneBH₃·THF(R)-1-Phenyl-1-propanol90 - 95>92% ee

References

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary Journal of the American Chemical Society (ACS) URL:[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Molecules / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers National Institutes of Health (NIH) URL:[Link]

  • Enantioselective reduction of ketones Wikipedia, The Free Encyclopedia URL:[Link]

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Application Notes and Protocols for the Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The β-amino alcohol structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a specific class of N-substituted β-amino alcohols: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol and its analogues. These compounds hold potential for a range of pharmacological applications due to their structural features.[3][4] We present a detailed synthetic strategy centered around reductive amination, a robust and versatile method for forming carbon-nitrogen bonds.[5] This guide includes a step-by-step protocol for a representative synthesis, characterization data, and a discussion on the generation of analogues for structure-activity relationship (SAR) studies.

Introduction: The Significance of β-Amino Alcohols

The N-substituted β-amino alcohol moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1] Notable examples include salbutamol for asthma and propranolol for hypertension, both of which are on the World Health Organization's List of Essential Medicines.[1] The therapeutic diversity of this class of compounds is extensive, with applications in treating cardiovascular, respiratory, and other diseases.[1][2] Their biological activity is often linked to their ability to interact with various receptors and enzymes. The synthesis of novel analogues, such as those based on the 2-[(5-Methylhexan-2-yl)amino]butan-1-ol framework, is a key strategy in the development of new therapeutics with improved efficacy and safety profiles.[3][4]

The core structure of the target compounds combines a chiral 2-aminobutan-1-ol backbone with a lipophilic 5-methylhexan-2-yl side chain. The presence of multiple stereocenters in these molecules offers the potential for stereoisomers with distinct pharmacological properties, making stereoselective synthesis a critical consideration.[6]

Retrosynthetic Analysis and Synthetic Strategy

The primary disconnection for the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol analogues is at the C-N bond, pointing towards a reductive amination strategy. This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[7][8]

Our chosen strategy involves the reductive amination of 5-methylhexan-2-one with 2-aminobutan-1-ol. This method is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.

G Target 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Disconnection C-N Bond Disconnection Target->Disconnection Intermediates 2-Aminobutan-1-ol + 5-Methylhexan-2-one Disconnection->Intermediates Reaction Reductive Amination Intermediates->Reaction Starting Materials Reaction->Target Product

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis of (2S)-2-[((2R)-5-Methylhexan-2-yl)amino]butan-1-ol

This protocol details the synthesis of a specific stereoisomer. The choice of enantiomerically pure starting materials is crucial for obtaining the desired product stereochemistry.

Materials:

  • (S)-2-Aminobutan-1-ol (≥98% purity)[9]

  • 5-Methylhexan-2-one (≥98% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel (230-400 mesh) for column chromatography[10]

Procedure:

  • Reaction Setup: To a stirred solution of (S)-2-aminobutan-1-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., argon or nitrogen), add 5-methylhexan-2-one (1.2 eq) followed by glacial acetic acid (2.0 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification (Aqueous Wash): Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Column Chromatography): Purify the crude product by flash column chromatography on silica gel.[10][11] A gradient elution system, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5), is often effective. The use of a small amount of triethylamine in the mobile phase can help to reduce tailing of the amine product on the silica gel.[12]

G Start Start: (S)-2-Aminobutan-1-ol + 5-Methylhexan-2-one in DCE Step1 1. Add Acetic Acid Start->Step1 Step2 2. Stir for 1-2h (Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)₃ (Reduction) Step2->Step3 Step4 4. Monitor by TLC/LC-MS Step3->Step4 Step5 5. Quench with NaHCO₃ Step4->Step5 Step6 6. Extract with DCM Step5->Step6 Step7 7. Wash with NaHCO₃ and Brine Step6->Step7 Step8 8. Dry and Concentrate Step7->Step8 Step9 9. Purify by Column Chromatography Step8->Step9 End End: Pure Product Step9->End

Caption: Experimental workflow for the synthesis.

Characterization of the Synthesized Analogues

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.[13] Key signals to identify include the protons on the carbon bearing the hydroxyl group and the protons on the carbons adjacent to the nitrogen atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol (broad peak around 3300-3600 cm⁻¹) and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹).[14]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, chiral HPLC is the method of choice.

Table 1: Expected Spectroscopic Data for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Technique Expected Observations
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of both the butanol and methylhexan-2-yl fragments. The chemical shifts of protons adjacent to the nitrogen and oxygen atoms will be downfield.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR (cm⁻¹) ~3350 (br, O-H, N-H), ~2950 (s, C-H), ~1050 (s, C-O)
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the compound.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthetic protocol described above is amenable to the creation of a library of analogues for SAR studies. Variations can be introduced at two key positions:

  • The Amino Alcohol Backbone: By substituting 2-aminobutan-1-ol with other commercially available amino alcohols (e.g., 2-amino-3-methylbutan-1-ol, 2-aminopropan-1-ol), the steric and electronic properties of this region can be modified.

  • The Carbonyl Component: A wide range of ketones and aldehydes can be used in place of 5-methylhexan-2-one to explore the impact of different alkyl and aryl substituents on biological activity.

Table 2: Representative Analogues and Corresponding Starting Materials

Analogue Name Amino Alcohol Starting Material Carbonyl Starting Material
2-[(Cyclohexyl)amino]butan-1-ol2-Aminobutan-1-olCyclohexanone
2-[(1-Phenylethyl)amino]butan-1-ol2-Aminobutan-1-olAcetophenone
3-Methyl-2-[(5-methylhexan-2-yl)amino]butan-1-ol2-Amino-3-methylbutan-1-ol5-Methylhexan-2-one

Troubleshooting and Key Considerations

  • Low Yields: Incomplete imine formation can lead to low yields. Ensuring anhydrous conditions and allowing sufficient time for imine formation before adding the reducing agent is crucial. The reactivity of the ketone can also influence the reaction rate.

  • Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound by the reducing agent. Sodium triacetoxyborohydride is generally mild and selective for the reduction of imines over ketones and aldehydes.[7]

  • Purification Challenges: The basic nature of the amine product can lead to tailing on silica gel chromatography. As mentioned, adding a small amount of a volatile base like triethylamine to the eluent can mitigate this issue.[12] Alternatively, ion-exchange chromatography can be employed for purification.[15]

  • Stereochemistry: The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting materials. If a racemic starting material is used, a mixture of diastereomers will be formed. These can often be separated by chromatography.

Conclusion

The synthetic strategy outlined in these application notes provides a reliable and adaptable method for the preparation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol and its analogues. By employing reductive amination, researchers can efficiently generate a diverse library of compounds for evaluation in drug discovery programs. The detailed protocol and troubleshooting guide are intended to facilitate the successful implementation of this chemistry in the laboratory.

References

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.).
  • Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed. (2022, April 19).
  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. (2001, March). Indian Journal of Chemical Technology, 8, 128-132.
  • Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination | Request PDF - ResearchGate. (n.d.).
  • (PDF) Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2013, June 3).
  • Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols | Organic Letters - ACS Publications. (2022, December 5).
  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics | Journal of Medicinal Chemistry - ACS Publications. (2011, May 17).
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  • Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)ethanol by Column Chromatography - Benchchem. (n.d.).
  • Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates Using 2-Aminobutan-1-ol - Benchchem. (n.d.).
  • Synthesis of dl-2-amino-1-butanol - PrepChem.com. (n.d.).
  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC. (n.d.).
  • (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook. (n.d.).
  • 2-[(5-Methylhexan-2-yl)amino]butan-1-ol | Benchchem. (n.d.).
  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed. (2011, July 14).
  • Aminoalcohol – Knowledge and References - Taylor & Francis. (n.d.).
  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate - ResearchGate. (n.d.).
  • CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google Patents. (n.d.).
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  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation - OAE Publishing. (n.d.).
  • CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (n.d.).
  • Reductive Amination - Organic Chemistry Tutor. (n.d.).
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017, March 23).
  • CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents. (n.d.).
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  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017, December 8).
  • 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem. (n.d.).
  • 2-Amino-1-butanol, (+)- | C4H11NO | CID 120084 - PubChem - NIH. (n.d.).
  • 2-aminobutanol, 96-20-8 - The Good Scents Company. (n.d.).
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  • 13893-63-5 | 2-Amino-2-methylhexan-1-ol | ChemScene. (n.d.).
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Application Note: Stereoselective Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

[1]

Abstract & Core Strategy

The target molecule, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol , contains two chiral centers: one inherent to the amino-alcohol backbone (C2 of the butyl chain) and one generated during the C-N bond formation (C2 of the hexyl chain).[1]

To achieve high chemical yield and diastereomeric control, this protocol utilizes a direct reductive amination between commercially available (S)-(+)-2-aminobutan-1-ol and 5-methylhexan-2-one . The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual purpose: it acts as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation, which is subsequently reduced in situ.

Retrosynthetic Analysis

The synthesis is disconnected at the secondary amine bond. The chirality of the starting amino alcohol is preserved, while the new stereocenter is established via substrate-controlled hydride delivery.

RetrosynthesisTargetTarget: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol(2 Chiral Centers)IntermediateTitanium-Imine Complex(Activated Intermediate)Target->IntermediateReduction (NaBH4)Precursor1(S)-2-Aminobutan-1-ol(Chiral Pool)Precursor25-Methylhexan-2-one(Prochiral Ketone)Intermediate->Precursor1Ti(OiPr)4Intermediate->Precursor2Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of the chiral amine and ketone via a Titanium-Imine intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
(S)-(+)-2-Aminobutan-1-ol 89.141.0Chiral Amine Source
5-Methylhexan-2-one 114.191.1Ketone Electrophile
Titanium(IV) isopropoxide 284.221.25Lewis Acid / Scavenger
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
Ethanol (Absolute) -SolventReaction Medium
Ammonium Hydroxide (2M) -QuenchWorkup Reagent
Step-by-Step Methodology
Phase 1: Imine Formation (Activation)

Rationale: Direct condensation of hindered ketones with amino alcohols is often sluggish. Ti(OiPr)₄ coordinates to the amino alcohol and ketone, facilitating attack while sequestering the water byproduct.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add (S)-(+)-2-aminobutan-1-ol (10.0 mmol, 0.89 g) and 5-methylhexan-2-one (11.0 mmol, 1.25 g) to the flask.

  • Catalyst Addition: Cautiously add Titanium(IV) isopropoxide (12.5 mmol, 3.55 g) neat via syringe. The reaction is slightly exothermic; ensure stirring is vigorous.

  • Incubation: Stir the neat mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • Checkpoint: The mixture will become viscous and turn light yellow/orange, indicating the formation of the titanium-imine complex.

Phase 2: Stereoselective Reduction

Rationale: Reducing the pre-formed imine ensures the amine is not alkylated twice. Ethanol is chosen to solubilize the borohydride.

  • Dilution: Dilute the viscous reaction mixture with Absolute Ethanol (20 mL).

  • Reduction: Cool the flask to 0 °C (ice bath). Add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) portion-wise over 10 minutes to prevent vigorous hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin (amine detection).

Phase 3: Workup & Purification

Rationale: Titanium salts form a gelatinous precipitate upon hydrolysis. A specific workup is required to filter them efficiently.

  • Quenching: Cool to 0 °C and add 2M Aqueous Ammonium Hydroxide (10 mL) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with Ethyl Acetate (50 mL) and filter the suspension through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Brine (20 mL). Dry the organic layer over Na₂SO₄.[4]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Gradient: 100% DCM → 95:5 DCM:MeOH (with 0.5% Et₃N).

    • Yield Expectation: 75–85% as a colorless oil.

Stereochemical Analysis & Validation

Since the starting material is enantiopure (S), the product will exist as a pair of diastereomers: (S,S) and (S,R) .

Mechanism of Stereocontrol

The stereoselectivity at the new C-N center is governed by 1,3-asymmetric induction . The existing chiral center (C2 of the amino alcohol) influences the face of the imine that the hydride attacks.

  • Major Isomer: Typically, the hydride attacks from the less hindered face of the titanium-chelated imine intermediate.

  • Separation: If high diastereomeric purity (>98% de) is required, the diastereomers can often be separated by:

    • Flash Chromatography: Careful elution often separates amino-alcohol diastereomers due to differences in hydrogen bonding with silica.

    • Salt Crystallization: Formation of oxalate or tartrate salts in ethanol/acetone.

Analytical Workflow

WorkflowCrudeCrude Product(Mixture of Diastereomers)NMR1H NMR Analysis(Determine dr)Crude->NMRCheck Methyl DoubletsHPLCChiral HPLC(Verify Purity)Crude->HPLCMethod DevelopmentFinalPure Isomer(Target API Intermediate)HPLC->FinalPrep Separation

Figure 2: Analytical workflow for determining diastereomeric ratio (dr) and purity.

Validation Parameters:

  • 1H NMR (CDCl₃): Look for the doubling of the methyl doublet signals (from the 5-methylhexan-2-yl group). Integration of these peaks provides the diastereomeric ratio (dr).

  • Mass Spectrometry: ESI-MS [M+H]⁺ expected at m/z ~188.3.

Safety & Handling

  • Titanium(IV) isopropoxide: Moisture sensitive. Reacts with water to release isopropanol. Handle under inert atmosphere.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water.

  • Amines: Irritants. Use in a well-ventilated fume hood.

References

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Kagan, H. B. "Asymmetric Synthesis Using Organometallic Catalysts." Comprehensive Organometallic Chemistry II, Elsevier, 1995.
  • Baran, P. S., et al. "Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings."[5] Nature Chemistry, 2025. Link

Large-Scale Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a chiral N-alkylated amino alcohol. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential in asymmetric synthesis, acting as a chiral auxiliary or ligand for stereoselective transformations.[1] The molecule possesses two chiral centers, offering a platform for fine-tuning steric and electronic properties in catalytic processes. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of a specific stereoisomer, (2S)-2-[((2S)-5-methylhexan-2-yl)amino]butan-1-ol, through a robust and scalable reductive amination pathway. This document is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The most direct and scalable approach to synthesizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is through reductive amination. This strategy involves the reaction of a primary amine, (S)-2-aminobutan-1-ol, with a ketone, 5-methylhexan-2-one, in the presence of a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its high selectivity for the intermediate iminium ion over the starting ketone, which minimizes the formation of alcohol byproducts and allows for a one-pot procedure.[2][3][4][5]

The stereochemistry of the final product is controlled by utilizing an enantiomerically pure starting material, (S)-2-aminobutan-1-ol. This guide will therefore first detail the resolution of racemic 2-aminobutan-1-ol, a common industrial practice.[6]

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Reductive Amination Racemic 2-aminobutan-1-ol Racemic 2-aminobutan-1-ol Resolution Resolution Racemic 2-aminobutan-1-ol->Resolution L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->Resolution (S)-2-aminobutan-1-ol (S)-2-aminobutan-1-ol Resolution->(S)-2-aminobutan-1-ol Reductive_Amination Reductive Amination (S)-2-aminobutan-1-ol->Reductive_Amination 5-Methylhexan-2-one 5-Methylhexan-2-one 5-Methylhexan-2-one->Reductive_Amination STAB Sodium Triacetoxyborohydride STAB->Reductive_Amination Final_Product 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Reductive_Amination->Final_Product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis and Resolution of (S)-2-Aminobutan-1-ol

A reliable supply of enantiomerically pure (S)-2-aminobutan-1-ol is critical for the stereoselective synthesis of the target molecule. While direct asymmetric syntheses from precursors like L-threonine exist, a more common and scalable approach is the resolution of the racemic mixture.[7][8][9][10] This protocol details the resolution of racemic 2-aminobutan-1-ol using L-(+)-tartaric acid to yield the desired (S)-enantiomer.[6][11]

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-aminobutan-1-ol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 kg scale)MolesNotes
Racemic 2-aminobutan-1-ol89.141.00 kg11.22
L-(+)-Tartaric Acid150.09842 g5.610.5 equivalents
Methanol32.045.0 L-Anhydrous
10 M Sodium Hydroxide40.00As needed-For basification
Dichloromethane84.933 x 2.0 L-For extraction
Anhydrous Sodium Sulfate142.04~200 g-Drying agent

Procedure:

  • Salt Formation: In a 10 L reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 1.00 kg (11.22 mol) of racemic 2-aminobutan-1-ol in 5.0 L of anhydrous methanol.

  • With stirring, add 842 g (5.61 mol) of L-(+)-tartaric acid in portions. An exothermic reaction will occur, and the temperature of the mixture may rise.

  • Heat the mixture to reflux with stirring until all solids have dissolved.

  • Crystallization: Slowly cool the clear solution to room temperature (20-25 °C) over 4-6 hours. The diastereomeric salt of (S)-2-aminobutan-1-ol with L-(+)-tartaric acid is less soluble and will precipitate.

  • Further cool the mixture to 0-5 °C in an ice bath and hold at this temperature for at least 2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with 2 x 500 mL of cold methanol.

  • Liberation of the Free Amine: Transfer the filtered salt to a clean reaction vessel. Add 3.0 L of deionized water and stir to form a slurry.

  • Cool the slurry in an ice bath and slowly add 10 M aqueous sodium hydroxide with vigorous stirring until the pH of the solution reaches 11-12. Ensure all the solid has dissolved.

  • Extraction: Transfer the aqueous solution to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 2.0 L).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-aminobutan-1-ol as a colorless to pale yellow liquid. The enantiomeric excess should be determined by chiral HPLC or NMR analysis.

Part 2: Large-Scale Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

This part details the reductive amination of (S)-2-aminobutan-1-ol with 5-methylhexan-2-one.

Protocol 2: Reductive Amination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)MolesNotes
(S)-2-Aminobutan-1-ol89.1489.1 g1.00From Part 1
5-Methylhexan-2-one114.19125.6 g1.10[12][13][14][15]
Sodium Triacetoxyborohydride (STAB)211.94317.9 g1.50[2][5]
1,2-Dichloroethane (DCE)98.961.5 L-Anhydrous
Saturated Sodium Bicarbonate Solution-~1.0 L-For quenching
Dichloromethane84.933 x 500 mL-For extraction
Anhydrous Sodium Sulfate142.04~100 g-Drying agent

Procedure:

  • Reaction Setup: In a 5 L reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 89.1 g (1.00 mol) of (S)-2-aminobutan-1-ol and 125.6 g (1.10 mol) of 5-methylhexan-2-one to 1.5 L of anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add 317.9 g (1.50 mol) of sodium triacetoxyborohydride portion-wise over 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 35 °C, using an ice bath for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[16] This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.

  • Work-up and Extraction: Transfer the mixture to a large separatory funnel. Add 1.0 L of water and separate the layers. Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to yield the crude product.

G Amine (S)-2-Aminobutan-1-ol Iminium Iminium Ion Intermediate Amine->Iminium + Ketone, -H2O Ketone 5-Methylhexan-2-one Ketone->Iminium Product 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Iminium->Product + STAB STAB NaBH(OAc)3 STAB->Product Boron_species B(OAc)3 + NaOAc STAB->Boron_species

Figure 2: Reductive amination mechanism.

Part 3: Purification and Characterization

Protocol 3: Purification by Crystallization
  • Dissolve the crude product in a minimal amount of hot heptane.

  • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to afford pure 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • Signals corresponding to the methyl, methylene, and methine protons of the 5-methylhexan-2-yl and butan-1-ol moieties. The protons adjacent to the nitrogen and oxygen atoms will be deshielded.

  • ¹³C NMR (CDCl₃):

    • Distinct signals for each of the 11 carbon atoms in the molecule. The carbons bonded to nitrogen and oxygen will appear at lower field.

  • IR (neat):

    • A broad O-H stretching band around 3300-3500 cm⁻¹.[17][18]

    • An N-H stretching band for the secondary amine in the same region, which is typically sharper than the O-H band.[19][20]

    • C-H stretching bands around 2850-2960 cm⁻¹.[18]

    • C-N stretching vibration in the range of 1250–1020 cm⁻¹.[19][20]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z = 188.2.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Aminobutan-1-ol: Harmful if swallowed and causes severe skin burns and eye damage.[21][22][23][24]

  • 5-Methylhexan-2-one: Flammable liquid and vapor. Harmful if inhaled.[5][10][25][26]

  • Sodium Triacetoxyborohydride (STAB): Flammable solid that reacts with water to release flammable gases. Causes skin irritation and serious eye damage.[27][28][29] Handle under an inert atmosphere and away from moisture. Quenching should be done slowly and carefully to control gas evolution.[16]

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. Handle with extreme care.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

The Challenge: Synthesizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol presents a classic "perfect storm" of steric hindrance. You are coupling a branched ketone (5-methylhexan-2-one ) with a branched amino-alcohol (2-aminobutan-1-ol ).

Standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCM) often stall at the hemiaminal stage or result in low conversion (20-40%) because the steric bulk prevents the formation of the imine intermediate. Furthermore, the amphiphilic nature of the product leads to significant losses during aqueous workup.

The Solution: To break the 80% yield barrier, you must switch from standard acid catalysis to Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated reductive amination . This reagent acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.

Optimized Protocol (The "Gold Standard")

This protocol replaces the standard acetic acid/STAB method. It is designed to force imine formation despite steric resistance.

Reagents
  • Amine: 2-Aminobutan-1-ol (1.0 equiv)

  • Ketone: 5-Methylhexan-2-one (1.1 - 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv) [Strictly Anhydrous]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or Neat (for maximum rate)

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, mix the Amine and Ketone .

    • Add Ti(OiPr)₄ neat.

    • Crucial: Stir at Room Temperature for 6–12 hours . Do NOT add the reducing agent yet.

    • Mechanism:[1][2][3][4][5][6] The Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously reacting with the generated water to form stable titanium oxides. This drives the equilibrium to the imine (Schiff base).

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF (or MeOH if preferred, though THF minimizes side reactions).

    • Cool to 0°C.[7][8]

    • Add NaBH₄ portion-wise (Caution: Exothermic).

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (The Yield Killer):

    • Standard water quench will form a gelatinous TiO₂ mess that traps your product.

    • The Fix: Quench with 0.1M NaOH or aqueous NH₄OH . This precipitates Titanium as a granular solid rather than a gel.

    • Filter through a Celite pad.

    • Extraction: The filtrate contains your product.[9] Adjust pH to >12. Extract with DCM or CHCl₃/iPrOH (3:1) . Do not use Ether/EtOAc; the amino-alcohol is too polar.

Visualizing the Pathway

The following diagram illustrates the specific mechanism and where the process usually fails.

G cluster_fail Common Failure Point Start Reagents: Amine + Ketone Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Mixing Imine Imine (Schiff Base) Hemiaminal->Imine Slow Equilibrium Complex Ti-Complex (Water Scavenged) Hemiaminal->Complex Ti(OiPr)4 Activation Reduction Reduction (NaBH4) Imine->Reduction + Hydride Complex->Imine Forced Conversion Product Target Amino-Alcohol Reduction->Product

Caption: Figure 1. The Ti(OiPr)4 pathway bypasses the stalled hemiaminal equilibrium by chemically scavenging water.

Troubleshooting Guide (FAQ)

Issue 1: "I still see starting ketone after 24 hours."

Diagnosis: Steric hindrance is preventing imine formation. Corrective Action:

  • Switch to Neat conditions: Remove the solvent during the Ti(OiPr)₄ step. High concentration forces the kinetics.

  • Heat: Gently heat the imine formation step to 40–50°C. Do not heat once NaBH₄ is added.

Issue 2: "I have a large impurity peak at the alcohol position (5-methylhexan-2-ol)."

Diagnosis: Direct Reduction.[10] You added the NaBH₄ before the imine was fully formed. The hydride reduced the unreacted ketone instead of the imine. Corrective Action:

  • Extend the Ti(OiPr)₄ stir time.

  • Monitor imine formation via IR (look for C=N stretch disappearance of C=O) before adding reductant.

Issue 3: "My crude yield is high, but isolated yield is <30%."

Diagnosis: Workup Loss. Your product is an amino-alcohol; it loves water. Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use Chloroform:Isopropanol (3:1) for extraction. This mixture is aggressive enough to pull polar amines from water.

  • Avoid Column Chromatography: If possible, crystallize as an oxalate or HCl salt. Silica gel often irreversibly binds amino-alcohols due to the free hydroxyl/amine interaction. If you must column, use 1% Triethylamine in your eluent to deactivate the silica.

Data Comparison: Method Efficiency

ParameterStandard Acid Cat. (AcOH/STAB)Ti(OiPr)₄ Mediated (Recommended)
Imine Conversion 40–60% (Equilibrium limited)>95% (Irreversible water capture)
Reaction Time 24–48 Hours6 Hours (Imine) + 2 Hours (Red)
Side Product (Alcohol) High (15–20%)Low (<5%)
Workup Difficulty LowModerate (Requires filtration)
Typical Yield 35–50%82–91%

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental failure.

DecisionTree Start Analyze Crude NMR/LCMS Q1 Is Ketone Present? Start->Q1 Q2 Is Alcohol Impurity Present? Q1->Q2 No Sol1 Incomplete Imine Formation. Increase Ti(OiPr)4 time or Heat. Q1->Sol1 Yes Q3 Is Product Pure but Low Mass? Q2->Q3 No Sol2 Direct Reduction. Add NaBH4 LATER. Q2->Sol2 Yes Sol3 Workup Loss (Water Soluble). Use CHCl3/iPrOH extraction. Q3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for isolating the root cause of yield loss.

References

  • Mattson, R. J., et al. (1990).[11] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[11] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Overcoming challenges in the purification of 1-Aminoethanol and derivatives." BenchChem Technical Guides.

Sources

Technical Support Center: Purification Protocols for Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Case ID: AA-5MH-2AB-PUR Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Compound Profile

User: Pharmaceutical Researchers / Process Chemists Compound: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Class: Secondary Amino Alcohol / Chiral Intermediate Key Challenge: This molecule possesses two chiral centers (one at the aminobutanol core, one at the alkyl chain attachment).[1][2] Synthetic crude usually presents as a viscous, high-boiling oil containing a mixture of diastereomers, unreacted amine, and potential boron salts (if synthesized via reductive amination).

Technical Triage (Start Here): Before selecting a protocol, identify your primary impurity profile:

  • Scenario A (Crude Reaction Mixture): Contains boron salts, solvent, and starting materials.

    
    Go to Protocol 1. 
    
  • Scenario B (Dark/Viscous Oil): Clean NMR but colored/viscous; likely trace oxidation or oligomers.

    
    Go to Protocol 2. 
    
  • Scenario C (Diastereomeric Mixture): Need to separate (R,R)/(S,S) from (R,S)/(S,R).

    
    Go to Protocol 3. 
    
Purification Decision Matrix (Visualized)

The following logic flow guides you to the correct methodology based on your current purity and target specifications.

PurificationLogic Start Start: Crude 2-[(5-Methylhexan-2-yl)amino]butan-1-ol CheckState Analyze State: 1H NMR & HPLC Start->CheckState Decision1 Contains Boron/Metal Salts? CheckState->Decision1 Protocol1 Protocol 1: Modified Acid-Base Workup (Chelation Wash) Decision1->Protocol1 Yes Decision2 Is it a dark oil / Low Purity (<90%)? Decision1->Decision2 No Protocol1->Decision2 Protocol2 Protocol 2: High-Vacuum Fractional Distillation (0.1 - 0.5 mmHg) Decision2->Protocol2 Yes Decision3 Need Single Diastereomer? Decision2->Decision3 No Protocol2->Decision3 Protocol3 Protocol 3: Oxalate Salt Crystallization (Diastereomeric Resolution) Decision3->Protocol3 Yes Final Final Product: >98% Purity Single Diastereomer Decision3->Final No (Mix acceptable) Protocol3->Final

Figure 1: Strategic workflow for the purification of lipophilic amino alcohols. Select the path based on impurity profile.

Detailed Technical Protocols
Protocol 1: The "Emulsion-Breaker" Workup (Removal of Salts)

Use when: The crude mixture is from reductive amination (NaBH₄/NaBH₃CN) and is "sticky" or forming emulsions.

The Science: Amino alcohols are amphiphilic (surfactant-like).[1][2] Standard extractions often result in stable emulsions. We use a pH-swing coupled with salting out to force phase separation.[1][2]

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C. Slowly add 1M HCl until pH < 2. This protonates the amine (forming the water-soluble ammonium salt) and destroys residual hydride.

  • Lipophilic Wash: Extract the acidic aqueous layer with MTBE (Methyl tert-butyl ether) or Toluene (2x).[2]

    • Why? The product is in the water layer (ammonium form). This wash removes neutral organic impurities (unreacted ketone, non-basic byproducts).

  • Basification (The Critical Step): Adjust the aqueous layer to pH > 12 using 50% NaOH.

    • Warning: The product will oil out.

  • Extraction: Extract with Dichloromethane (DCM) .

    • Troubleshooting: If emulsion forms, do not shake vigorously. Add solid NaCl until the aqueous layer is saturated ("salting out"). This increases the ionic strength, forcing the organic amine out of the water phase [1].

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Protocol 2: High-Vacuum Fractional Distillation

Use when: Product is >90% pure but colored (yellow/brown) or contains solvent residues.

The Science: This compound has a high boiling point (likely >250°C at atm) and is thermally sensitive (oxidation/elimination). Vacuum is non-negotiable to lower the boiling point to a safe window (<150°C) [2].

Parameters Table:

ParameterSetting / RequirementReason
Vacuum Pressure < 1.0 mmHg (Torr) Essential to keep bath temp < 160°C to prevent decomposition.[1][2]
Bath Temperature Start 120°C, Ramp to 160°CGradual heating prevents "bumping" of the viscous oil.
Condenser Temp 40°C - 50°CCritical: Do NOT use cold water.[1][2] The distillate is viscous; cold water will freeze it in the condenser.
Apparatus Short-path distillation headMinimizes travel distance for high-boiling vapors.[1][2]

Troubleshooting:

  • Issue: Vapor temp rises but no distillate collects.

  • Fix: The vapor is condensing before the collection flask. Insulate the distillation head with aluminum foil or glass wool.

Protocol 3: Diastereomeric Resolution via Oxalate Salts

Use when: You need to separate diastereomers (e.g., (R,R) from (R,S)) or require a solid for stability.

The Science: Amino alcohols are notoriously difficult to crystallize as free bases (often oils). Oxalic acid is the "gold standard" for crystallizing secondary amino alcohols. The rigidity of the oxalate dianion often facilitates the formation of a crystalline lattice, which is highly selective for specific diastereomers [3].

Methodology:

  • Stoichiometry: Dissolve 1.0 eq of the crude amino alcohol oil in warm Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Add 1.0 eq of anhydrous Oxalic Acid dissolved in a minimum amount of hot EtOH.

  • Crystallization:

    • Stir at 60°C for 30 mins.

    • Slowly cool to Room Temp (RT) over 4 hours.

    • Observation: A white precipitate should form. This is often enriched in one diastereomer.

  • Recrystallization: Filter the solid. If diastereomeric excess (de) is low, recrystallize from EtOH/Acetone (1:1) .

  • Free Base Recovery: To recover the oil, suspend the salt in water, basify with NaOH (pH 12), and extract with DCM.

Troubleshooting & FAQs

Q1: The product is a viscous oil that won't solidify. Is it impure?

  • Answer: Not necessarily. 2-[(5-Methylhexan-2-yl)amino]butan-1-ol has a flexible alkyl chain and internal hydrogen bonding, which suppresses the melting point.[2] It is expected to be an oil at room temperature. For long-term storage, convert it to the Oxalate or Hydrochloride salt (Protocol 3).

Q2: I see two spots on TLC (Thin Layer Chromatography) that are very close together.

  • Answer: These are likely the diastereomers.

    • Fix: Use a solvent system with an amine modifier to sharpen the spots.

    • Recommended Eluent: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1). The NH₄OH suppresses tailing by deprotonating the silica silanols [4].

Q3: My yield is low after acid-base extraction.

  • Answer: The compound is an amino alcohol.[3] The hydroxyl group increases water solubility.

    • Fix: During the extraction of the basic phase (Step 4 in Protocol 1), perform 5-6 extractions rather than the standard 3. Ensure the aqueous phase is fully saturated with NaCl.

Q4: Can I use Chiral HPLC?

  • Answer: Yes, for analytical checks.

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1][2]

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). The diethylamine is crucial to prevent peak tailing of the amine [5].

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for "salting out" and amine workups). [1]

  • BrandTech Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from brandtech.com. (Authoritative guide on vacuum parameters for high-boiling compounds).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Definitive text on using oxalic acid for amino alcohol resolution). [1]

  • BenchChem. (2025).[3] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (Protocols for HPLC and TLC of amino alcohols). [1]

  • Sigma-Aldrich. (n.d.).[1][2] Reductive Amination Application Note. (General workup procedures for reductive amination products).

Sources

Technical Support Center: Troubleshooting 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Reductive Amination, Side Reaction Profiling, and Purification of Hindered Amino-Alcohols Ticket Context: Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol via reductive amination of 5-methylhexan-2-one and 2-amino-1-butanol.

Executive Summary

The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol presents a unique set of challenges due to the bifunctional nature of the amine substrate (2-amino-1-butanol). Unlike standard reductive aminations, this reaction is governed by a competitive equilibrium between the desired Schiff base (imine) and a stable, cyclic 1,3-oxazolidine intermediate.

This guide addresses the three most critical failure modes reported by researchers:

  • "The Oxazolidine Trap": Stalled conversion due to 5-membered ring cyclization.

  • Stereochemical Heterogeneity: Unanticipated diastereomeric mixtures.

  • Workup Losses: High aqueous solubility of the amino-alcohol product.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: Incomplete Conversion & "Missing" Product

User Question: "I am running a standard reductive amination (NaBH₄/MeOH) of 5-methylhexan-2-one with 2-amino-1-butanol. TLC shows consumption of the ketone, but after workup, I recover mostly starting materials. Where is my product?"

Technical Diagnosis: You are likely falling into the Oxazolidine Trap . When 2-amino-1-butanol reacts with a ketone, the initial hemiaminal does not always dehydrate to the imine (the species reduced to your product). Instead, the pendant hydroxyl group attacks the hemiaminal/imine carbon, closing a 5-membered oxazolidine ring .

  • Mechanism: This oxazolidine is stable under basic/neutral conditions and resists reduction by mild agents like NaBH₄.

  • The "Missing" Product: Upon aqueous acidic workup, the oxazolidine hydrolyzes rapidly back to the starting ketone and amine, creating the illusion that no reaction occurred.

Corrective Protocol: Switch to a Lewis Acid-Mediated Dehydration protocol to force the equilibrium toward the imine before reduction.

  • Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄].

  • Action: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, coordinating to the amino-alcohol to prevent cyclization and forcing imine formation.

  • See Protocol A below.

Issue 2: Double Peaks in HPLC/GC (Purity Concerns)

User Question: "My crude NMR and HPLC show two distinct sets of signals for the product, roughly in a 1:1 or 60:40 ratio. Is this the tertiary amine impurity?"

Technical Diagnosis: This is likely not an impurity, but rather diastereomers of your target molecule.

  • Chiral Center 1: 2-amino-1-butanol contains a chiral center at C2. (Are you using racemic, (R)-, or (S)- starting material?)

  • Chiral Center 2: The reduction of the ketone (5-methylhexan-2-one) generates a new chiral center at the amine linkage.

  • Result: Even if you start with enantiopure (S)-2-amino-1-butanol, the reduction is not stereospecific, yielding a mixture of (2S, N-2'R) and (2S, N-2'S) diastereomers. These have different physical properties and retention times.

Corrective Protocol:

  • Verification: Do not discard. Verify mass balance. Both peaks should have the identical Mass-to-Charge (m/z) ratio.

  • Resolution: If a single diastereomer is required, you must employ chiral HPLC prep or fractional crystallization of diastereomeric salts (e.g., using Tartaric acid or Mandelic acid).

Issue 3: Low Yield During Extraction

User Question: "I see product in the reaction mixture, but after washing with water/brine, my yield drops to <30%."

Technical Diagnosis: The product is an amino-alcohol with a secondary amine and a hydroxyl group. It is highly polar and amphiphilic.

  • Problem: At neutral or low pH, the amine is protonated (ammonium salt) and stays in the water layer. Even as a free base, the hydroxyl group confers significant water solubility.

  • Common Mistake: Washing the organic layer with large volumes of water or weak acid.

Corrective Protocol:

  • Salting Out: Saturate the aqueous layer with solid NaCl or K₂CO₃ during extraction to force the organic product out (Salting-out effect).

  • Solvent Choice: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

  • pH Control: Ensure the aqueous layer is pH > 12 (using NaOH) before extraction to ensure the amine is fully deprotonated.

Part 2: Visualizing the Reaction Pathways

The diagram below illustrates the competition between the desired Reductive Amination pathway and the parasitic Oxazolidine formation.

G Start Reactants (Ketone + Amino-Alcohol) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (Dehydration) Oxazolidine Oxazolidine (Cyclic Trap) Hemiaminal->Oxazolidine Cyclization (Fast) Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4/H2) Oxazolidine->Hemiaminal Equilibrium Hydrolysis Hydrolysis (Revert to Start) Oxazolidine->Hydrolysis Aq. Workup Hydrolysis->Start

Caption: Figure 1. The "Oxazolidine Trap" competes with Imine formation, preventing reduction.

Part 3: Optimized Experimental Protocol

Protocol A: Ti(OiPr)₄ Mediated Reductive Amination

Recommended for hindered ketones and amino-alcohols to bypass oxazolidine formation.

Reagents:

  • 5-Methylhexan-2-one (1.0 equiv)

  • 2-Amino-1-butanol (1.1 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv) [Strictly Anhydrous]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) and Methanol.

Step-by-Step Procedure:

  • Imine Formation (The "Pre-complexation"):

    • In a flame-dried flask under Nitrogen, dissolve 2-amino-1-butanol (1.1 eq) and 5-methylhexan-2-one (1.0 eq) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.25 eq) dropwise. Note: The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR or NMR (if possible) for disappearance of carbonyl C=O stretch. Ti(OiPr)₄ sequesters water, driving the equilibrium toward the imine/titanium-complex.

  • Reduction:

    • Dilute the mixture with anhydrous Methanol (equal volume to THF). Caution: Exothermic.

    • Cool to 0°C.[1]

    • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Crucial Step):

    • Quench the reaction by adding 1M NaOH (do not use acid initially, or titanium salts will form a gummy gel).

    • Stir vigorously until a white precipitate (Titanium oxide) forms.

    • Filter through a pad of Celite to remove titanium salts. Wash the pad with THF.

    • Concentrate the filtrate to remove volatiles.

  • Purification:

    • Dissolve residue in DCM. Wash with Saturated NaHCO₃ .

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Yield Check: Expect >85% conversion.

Part 4: Quantitative Data & Specifications

ParameterValue / LimitNotes
Target Molecular Weight 187.33 g/mol Formula: C₁₁H₂₅NO
Expected pKa ~10.5 (Amine)Highly basic; keep extracts pH > 12.
Solubility High: MeOH, DCM, DMSOModerate: WaterLow: HexaneAvoid non-polar solvents for extraction.
Boiling Point >220°C (Predicted)Not suitable for standard atmospheric distillation.
Impurity A (Oxazolidine) M+ = 185 (-2H vs Product)Diagnostic of incomplete reduction.
Impurity B (Bis-alkyl) M+ = 285+"Over-alkylation" (Rare due to steric hindrance).

References

  • Reductive Amination Mechanisms & Side Reactions

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Titanium(IV)

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995.

  • Oxazolidine Formation in Amino-Alcohols

    • Bergmann, E. D. "The Oxazolidines."[2][3][4] Chemical Reviews, 1953.

  • Purification of Polar Amines: "Strategies for the Isolation of Polar Amines." Organic Process Research & Development. (General Reference for "Salting Out" protocols).

Disclaimer: This guide is intended for qualified research personnel only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

"stability issues of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profile of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Introduction

From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory on Handling, Stability, and Analytical Anomalies

Welcome to the technical hub for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol . As a secondary


-amino alcohol, this compound presents a unique set of stability challenges often misinterpreted as purity failures. This guide moves beyond standard safety data sheets to address the mechanistic causes of degradation and provides self-validating troubleshooting protocols.

This molecule combines a lipophilic tail (5-methylhexan-2-yl) with a reactive polar head (amino-butanol). The interaction between these two domains drives its physical and chemical instability.

Module 1: Physical Stability & Storage (The "Basics")

Current Status: User reports "yellowing," "wetness," or "crust formation" on solids.

Q1: Why is my solid sample turning into a sticky oil or gaining weight?

Diagnosis: Hygroscopic Chemisorption (Carbamate Formation) This is not simple moisture absorption. Secondary amines react with atmospheric CO


 to form carbamate salts. This reaction is reversible but alters the physical state (melting point depression) and solubility.
  • The Mechanism:

    
    
    
    
    
    (The resulting carbamate salt is often hygroscopic, pulling water from the air, leading to a "wet" appearance.)

Troubleshooting Protocol: The "Fizz" Test

  • Dissolve a small amount of the "sticky" material in dilute HCl (1M).

  • Observation: If you see mild effervescence (bubbles), the sample has absorbed CO

    
    .
    
  • Remediation: The free base can often be regenerated by basifying with NaOH and extracting into a non-polar solvent (e.g., Hexane/DCM), followed by drying under high vacuum/N

    
    .
    
Q2: The compound has turned yellow. Is it degraded?

Diagnosis: Oxidative Deamination (N-Oxide Formation) Amines are electron-rich. Exposure to light and oxygen creates trace N-oxides or imines, which are often highly colored (yellow/brown) even at <1% impurity levels.

  • Critical Action: If the color change is slight (pale yellow), purity is likely still >98%. If dark orange/brown, significant degradation has occurred.

  • Prevention: Store under Argon/Nitrogen. Never store in clear glass on a benchtop.

Module 2: Chemical Degradation Pathways (The "Science")

This section details the invisible chemical shifts that compromise your experiments.

Pathway Analysis: The -Amino Alcohol Trap

The proximity of the amine and alcohol groups allows for intramolecular cyclization and chelation-mediated oxidation.

StabilityPathways cluster_0 Degradation Environment Compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (Intact Molecule) Carbamate Carbamate Salt (Solid/Hygroscopic) Compound->Carbamate + CO2 (Reversible) N_Oxide N-Oxide / Imine (Yellowing) Compound->N_Oxide + O2 / Light Oxazolidine Oxazolidine Ring (Cyclization Product) Compound->Oxazolidine + Aldehyde Impurity (Condensation) CO2 Atmospheric CO2 (Storage Issue) Oxidation Oxidation (Air/Light) Aldehyde Formaldehyde/Aldehyde (Contaminant)

Figure 1: Primary degradation vectors. Note that Oxazolidine formation (green) is a risk if the solvent contains aldehyde impurities (e.g., lower grade methanol).

Module 3: Analytical Troubleshooting (The "Verification")

Current Status: User reports "ghost peaks" in GC or "tailing" in HPLC.

Q3: I see multiple peaks in GC-MS, but NMR looks clean. Why?

Diagnosis: Thermal Decomposition in Injector Port


-amino alcohols are thermally labile. The high temperature of a GC injector (

C) can cause:
  • Dehydration: Loss of -OH to form an alkene.

  • Cyclization: Intramolecular reaction to form an oxazolidinone (if CO

    
     was present).
    

Data Comparison: GC vs. HPLC

FeatureGC-MS SuitabilityHPLC SuitabilityRecommendation
Thermal Stress High (Degradation Risk)Low (Room Temp)Use HPLC for purity assay.
Derivatization Required (Silylation)Required (UV weak)Derivatize -OH/-NH groups.
Artifacts Ghost peaks commonPeak tailing commonUse Amine-modified columns.

Protocol: Validating GC Results If you must use GC, perform a Cold On-Column Injection or derivatize the sample first using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to protect the -OH and -NH groups, preventing thermal breakdown.

Q4: HPLC peaks are broad and tailing.

Diagnosis: Silanol Interaction The secondary amine interacts strongly with residual silanol groups on standard C18 silica columns.

Solution:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate. The acid protonates the amine, preventing silanol binding.

  • Column Choice: Use a "Base-Deactivated" C18 column or a HILIC column for better retention of polar amines.

Module 4: Formulation & Solution Stability

Q5: Can I store stock solutions in DMSO or Methanol?
  • Methanol/Ethanol: Caution. While soluble, traces of formaldehyde/acetaldehyde in lower-grade alcohols can react with the amine to form oxazolidines (see Figure 1). Use HPLC-grade solvents only.

  • DMSO: Good for short term. DMSO is hygroscopic. Wet DMSO will facilitate carbamate formation.

  • Water: pH Dependent.

    • Acidic (pH < 5): Stable (Ammonium salt form).

    • Basic/Neutral (pH > 7): Unstable (Oxidation/CO

      
       absorption risk).
      

Best Practice Formulation: Store as a hydrochloride salt (HCl) in water or methanol. The salt form protects the nitrogen lone pair, shutting down oxidation and CO


 reactivity.

References

  • BenchChem Technical Support. (2025). HPLC method for quantifying 2-[(Hydroxymethyl)amino]ethanol (Analogous Method).2[3]

  • National Institutes of Health (NIH). (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.[4]4[3][5]

  • PubChem. (2025).[6] Compound Summary: 2-Amino-1-butanol (Structural Analog).[6] National Library of Medicine. 6[3]

  • MDPI. (2025). CO2 Capture Using Amine-Based Solvents: Kinetics and Thermodynamics.[7][3][5]

Sources

Technical Support Center: Purification of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are working with this chiral amino alcohol and require high-purity material for their experiments. As a molecule with two chiral centers, its purification presents unique challenges, from removing simple process-related impurities to resolving complex stereoisomers.[1]

This guide provides practical, in-depth solutions to common purification challenges, structured in a user-friendly question-and-answer format. We will explore the causality behind experimental choices and provide validated protocols to ensure you can achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol?

A1: The impurity profile largely depends on the synthetic route. If you are using a reductive amination pathway (reacting 2-aminobutanol with 5-methyl-2-hexanone), common impurities include:

  • Unreacted Starting Materials: Residual 2-aminobutanol and 5-methyl-2-hexanone.

  • Reductant-Related Byproducts: Borate salts (if using NaBH₄) or other residues from the reducing agent.[2]

  • Over-alkylation or Side-Reaction Products: Impurities from the reaction of the product with other electrophiles present.[3]

  • Solvent Adducts: Impurities formed from reactions involving the solvent, especially if using reactive solvents like alcohols under certain catalytic conditions.[3]

  • Diastereomers: Since both starting materials can be chiral, you will likely form a mixture of diastereomers if you do not start with stereochemically pure reagents.

Q2: My TLC plate shows a major spot, but I suspect there are impurities. What's a quick first-pass purification method?

A2: An acid-base extraction is an excellent first-line technique for purifying amino alcohols.[4] The basic amine group allows for its selective transfer between organic and aqueous layers. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt.[5][6] This salt moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then regenerate the purified free base by making the aqueous layer basic (e.g., with NaOH) and extracting it back into an organic solvent.[7]

Q3: The compound is streaking badly on my silica gel column. How can I improve the chromatography?

A3: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[8] This can lead to poor separation and product degradation.[8] To mitigate this, you have several options:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (0.1-1%) or ammonium hydroxide, to your eluent.[8] This neutralizes the acidic sites on the silica, improving peak shape.

  • Switch to a Different Stationary Phase: Basic alumina is often a better choice for purifying basic compounds like amines.[9] Alternatively, amine-functionalized silica columns are specifically designed for this purpose and can provide excellent separation.[8][10]

  • Consider Reversed-Phase Chromatography: For this polar amino alcohol, reversed-phase (C18) flash chromatography can be highly effective, especially when using a mobile phase with an adjusted pH to keep the amine in its free-base form.[8][11]

Q4: How can I separate the different stereoisomers of this compound?

A4: Separating stereoisomers requires a chiral environment. The most common methods for amino alcohols are:

  • Diastereomeric Salt Crystallization: This is a classical and scalable method. You react the racemic or diastereomeric mixture of your amino alcohol with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts.[7][12] These salts have different solubilities, allowing one to be selectively crystallized and isolated.[7] The pure enantiomer/diastereomer is then liberated by treatment with a base.[7]

  • Chiral HPLC: High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique. Polysaccharide-based CSPs are often a good starting point for screening.[7]

Troubleshooting Guide

This section provides solutions to more specific and challenging issues you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction. 1. Incomplete protonation or deprotonation. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous phase even in its free base form.1. Ensure you are using a sufficient excess of acid and base. Check the pH of the aqueous layer after each step to confirm it is strongly acidic (pH 1-2) or strongly basic (pH 12-14).[6] 2. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. Allow layers to separate for a longer period. 3. Perform multiple extractions (e.g., 3-4 times) with fresh organic solvent to recover all the product from the aqueous layer.
Crystallization of diastereomeric salt does not occur or yields an oil. 1. The salt is too soluble in the chosen solvent. 2. The material is not pure enough to crystallize. 3. The cooling rate is too fast.1. Try a different solvent system. Often, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent is effective.[7] 2. Perform a preliminary purification (e.g., acid-base extraction or a quick silica plug) to remove gross impurities before attempting crystallization. 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce nucleation.
Purified product degrades over time. 1. Oxidation of the amine. 2. Contamination with residual acid or base from purification.1. Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature. 2. Ensure the final product is neutral. After the final extraction, wash the organic layer with water or brine until the washings are neutral to pH paper. Dry thoroughly over an anhydrous salt like Na₂SO₄ before solvent evaporation.
NMR shows broad peaks for -OH and -NH protons. 1. This is common due to proton exchange. 2. Presence of trace amounts of water or acid.1. This is often normal. To confirm the presence of these protons, you can perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH and -NH peaks should disappear or diminish. 2. Ensure the sample is completely dry. Co-evaporating with an anhydrous solvent like toluene can help remove trace water.

Detailed Protocols & Methodologies

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed as a first-pass purification to remove non-basic organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product. Keep the organic layer and wash it one more time with a small amount of 1M HCl to ensure complete extraction. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). You may observe the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent by adding an equal volume of fresh ethyl acetate. Shake vigorously.

  • Isolation: Drain the lower aqueous layer and collect the organic layer. Repeat the back-extraction two more times with fresh ethyl acetate to maximize recovery.

  • Final Wash & Drying: Combine all organic extracts. Wash once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amino alcohol.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

This method is effective for separating the target compound from closely related, less-polar impurities when acid-base extraction is insufficient.

  • Stationary Phase: Amine-functionalized silica gel (Biotage® KP-NH or similar).[8]

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is often a good starting point.[8]

  • Column Packing: Pack the column with the amine-functionalized silica as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The polar amino alcohol will elute at a higher solvent polarity than non-polar impurities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a suitable stain for visualization, such as ninhydrin (for the secondary amine) or potassium permanganate.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows and Diagrams

A logical workflow is critical for selecting the appropriate purification strategy. The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision1 Impurity Type? cluster_purification1 Primary Purification cluster_decision2 Purity Achieved? cluster_purification2 Secondary Purification cluster_final Final Product cluster_chiral Chiral Resolution (If Needed) Crude Crude 2-[(5-Methylhexan-2-yl)amino]butan-1-ol TLC_NMR Analyze by TLC & ¹H NMR Crude->TLC_NMR Decision1 Mostly Non-Basic Impurities? TLC_NMR->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Column Column Chromatography (Amine-Silica or Al₂O₃) Decision1->Column No (Complex Mixture) CheckPurity1 Check Purity (TLC/NMR) AcidBase->CheckPurity1 Decision2 Purity > 95%? CheckPurity1->Decision2 Decision2->Column No PureProduct Pure Product (>98%) Decision2->PureProduct Yes CheckPurity2 Check Purity (HPLC/NMR) Column->CheckPurity2 CheckPurity2->PureProduct Purity OK Chiral Diastereomeric Salt Crystallization or Chiral HPLC CheckPurity2->Chiral Diastereomers Present Chiral->PureProduct

Caption: Decision workflow for purification of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • Singh, V. K., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Retrieved from [Link]

  • Allevi, P., & Ciuffreda, P. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719.
  • Mahler, M., et al. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Witte, M., et al. (2024). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

"scaling up the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis .

I am Dr. Aris Thorne, Senior Application Scientist. Below is the comprehensive technical guide for scaling up the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol . This document is structured to address the specific kinetic, thermodynamic, and engineering challenges encountered when moving this reductive amination from the bench (gram scale) to the pilot plant (kilogram scale).

Technical Overview: The Chemistry of Hindered Reductive Amination

The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol involves the reductive amination of 5-methylhexan-2-one (Methyl Isoamyl Ketone) with 2-aminobutan-1-ol .

  • Reaction Type: Reductive Alkylation via Hydrogenation.

  • Key Challenge: Steric hindrance.[1][2] The reaction couples a branched ketone with a branched primary amine. This creates significant steric bulk around the forming C=N bond, making imine formation the rate-limiting equilibrium step.

  • Stereochemistry: The product contains two chiral centers:[3]

    • Fixed: The C2 position of the butanol chain (from the amino alcohol starting material).

    • Variable: The C2 position of the hexyl chain (formed during reduction).[3]

    • Result: The product will exist as a pair of diastereomers.[4]

Part 1: Critical Troubleshooting (Q&A)

Phase 1: Reaction Stalling & Conversion Issues

Q: I am seeing <50% conversion by HPLC after 24 hours. Adding more catalyst doesn't help. What is wrong?

A: The issue is likely the imine equilibrium, not the hydrogenation rate. In hindered systems, the equilibrium between the ketone/amine and the hemiaminal/imine is unfavorable. Water generated during imine formation drives the reaction backward (hydrolysis).

  • The Causality: If water is not removed, the concentration of the reducible imine species remains low. The catalyst sits idle because there is no substrate (imine) to reduce, while the ketone itself reduces slowly or not at all depending on the catalyst.

  • The Fix:

    • Dehydrating Agents: For batch reactors, add a Lewis acid dehydrating agent like Titanium(IV) isopropoxide [Ti(OiPr)4] (1.1 equiv) during the imine formation step. This creates an irreversible complex with water and activates the carbonyl.

    • Azeotropic Distillation: On a larger scale, perform the imine formation in Toluene or Cyclohexane and remove water via a Dean-Stark trap before adding the reducing agent.

Q: I detect a large peak of 5-methylhexan-2-ol. Is my catalyst too active?

A: Yes, this is "Direct Ketone Reduction" (Competitive Hydrogenation). You are reducing the ketone faster than it can condense with the amine.

  • The Mechanism: Ketones reduce to alcohols on Pd/C or Pt/C. If the amine is sterically hindered, the ketone remains free in solution and competes for the catalyst surface.

  • The Fix:

    • Pre-formation: Do not mix everything at once (One-Pot). Stir the amine and ketone (with a dehydrating agent or molecular sieves) for 4–6 hours first to maximize imine concentration. Then, introduce hydrogen/catalyst.[5]

    • Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) . Platinum is generally more selective for imines over ketones compared to Palladium.

Phase 2: Impurity Profile & Thermodynamics

Q: The reaction exotherms violently upon H2 introduction. How do I manage this on a 5kg scale?

A: The heat comes from two sources: Imine formation (mildly exothermic) and Hydrogenation (highly exothermic).

  • Engineering Control:

    • Dosing Control: Do not pressurize the vessel instantly. Use a semi-batch protocol . Pre-form the imine, then feed the imine solution into a reactor containing the catalyst suspension under H2 pressure. This limits the "fuel" available for the exotherm.

    • Active Cooling: Ensure your reactor jacket is set to maintain 25–30°C during the initial uptake. Only ramp to 50°C once 80% of the theoretical H2 has been consumed.

Q: My product is an oil that won't crystallize. How do I purify it without column chromatography?

A: Amino alcohols with alkyl chains are often viscous oils ("honey-like"). You need a salt formation strategy.

  • The Protocol:

    • Dissolve the crude oil in dry Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Cool to 0°C.

    • Slowly add Anhydrous HCl in Dioxane or Oxalic Acid (dissolved in acetone).

    • The salt (Hydrochloride or Oxalate) should precipitate as a white solid, rejecting non-basic impurities (like the 5-methylhexan-2-ol side product).

Part 3: Visualization & Workflows

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the critical competition between the desired Reductive Amination and the unwanted Ketone Reduction.

ReactionPathways Start Reactants: 5-Methylhexan-2-one + 2-Aminobutan-1-ol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium SideProduct Impurity: 5-Methylhexan-2-ol Start->SideProduct Direct Reduction (Competitive) Imine Imine Species (Target Substrate) Hemiaminal->Imine -H2O (Rate Limiting in Hindered Systems) Product Target Product: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Imine->Product +H2 / Catalyst (Fast) Water H2O (Inhibitor) Imine->Water Hydrolysis Water->Hemiaminal

Figure 1: Kinetic competition between Imine formation (green path) and Direct Ketone Reduction (red path). Water removal shifts equilibrium toward the Imine.

Diagram 2: Scalable Process Workflow

A self-validating workflow for the 1kg–10kg scale.

ProcessFlow cluster_0 Stage 1: Imine Pre-Formation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Work-up Step1 Mix Reactants Solvent: Toluene Step2 Dean-Stark Trap Reflux (110°C) for 4h Step1->Step2 Remove Water Step3 Cool to 25°C Step2->Step3 Step4 Transfer to Autoclave Step3->Step4 Step5 Add Catalyst (5% Pt/C) Dry Basis: 3 wt% Step4->Step5 Step6 Pressurize H2 (10 bar) Temp: 50°C Step5->Step6 Monitor H2 Uptake Step7 Filtration (Celite) Remove Catalyst Step6->Step7 Conversion >98% Step8 Salt Formation (HCl/IPA) Step7->Step8 Step9 Isolation (Centrifuge) Step8->Step9 Yield & Purity Check

Figure 2: Optimized Process Flow Diagram (PFD) for minimizing side reactions and handling scale-up thermodynamics.

Part 4: Experimental Protocols & Data

Standard Operating Procedure (SOP): 100g Scale

1. Reagents:

  • 2-Aminobutan-1-ol (1.0 equiv)

  • 5-Methylhexan-2-one (1.2 equiv) — Excess drives equilibrium.

  • Titanium(IV) isopropoxide (1.2 equiv) — Strictly anhydrous conditions.

  • Sodium Borohydride (1.5 equiv) — For lab scale (easier than H2).

    • Note: For >1kg, replace NaBH4/Ti(OiPr)4 with the H2/Pt/C method shown in Diagram 2.

2. Protocol (Lab Scale - Hydride Method):

  • Imine Formation: In a dry flask under N2, combine amine and ketone neat (no solvent) or in minimal THF. Add Ti(OiPr)4 dropwise (Exothermic!). Stir at ambient temp for 6 hours. The solution will turn viscous/yellow.

  • Reduction: Dilute with absolute ethanol. Cool to 0°C. Add NaBH4 portion-wise. Stir overnight, allowing to warm to RT.

  • Quench: CAUTION. Add 1N NaOH slowly to quench borates and precipitate Titanium salts as white TiO2.

  • Workup: Filter through a Celite pad to remove TiO2. Concentrate filtrate. Partition between Ethyl Acetate and Water. Dry organic layer (Na2SO4).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationIncrease pre-reaction time; use Dean-Stark or Ti(OiPr)4.
High Alcohol Impurity Direct Ketone ReductionSwitch catalyst from Pd to Pt; Reduce H2 pressure; Ensure Imine is pre-formed.
Product is Colored (Dark) Oxidation of AmineSparge solvents with Nitrogen; Use fresh amine source.
Filtration is Slow Fine Catalyst ParticlesUse a "Sparkler" filter or pre-coat filter with Celite/Diatomaceous earth.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Klyuev, M. V., et al. (2000). "Catalytic Reductive Amination of Aldehydes and Ketones." Russian Chemical Reviews. Link

  • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Imines: A Comparison." Advanced Synthesis & Catalysis. Link

  • Pfister, X., et al. (2005). "Asymmetric Reductive Amination." Chemical Reviews. (Context on diastereomer control in amination). Link

  • Occupational Safety and Health Administration (OSHA). "Safe Handling of Hydrogen." Link

Sources

Technical Support Center: Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. This document provides in-depth guidance on alternative synthetic routes, troubleshooting common experimental issues, and answers to frequently asked questions. The information herein is curated for researchers, scientists, and professionals in drug development, emphasizing practical, field-proven insights and robust scientific principles.

I. Overview of Synthetic Strategies

The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, a chiral secondary amino alcohol, involves the formation of a key carbon-nitrogen bond between a four-carbon amino alcohol backbone and a six-carbon branched alkyl group.[1] Given its two chiral centers, stereoselectivity is a critical consideration in its synthesis.[1] The primary retrosynthetic disconnections suggest two main strategies:

  • Reductive Amination: This is often the most direct and convergent approach, involving the reaction of 2-aminobutan-1-ol with 5-methyl-2-hexanone in the presence of a reducing agent.[][3]

  • Nucleophilic Substitution (N-Alkylation): This method involves the reaction of 2-aminobutan-1-ol with a suitable 5-methylhexan-2-yl electrophile, such as a halide or sulfonate.[4][5]

This guide will explore the nuances of these two primary routes and offer solutions to potential challenges.

Logical Flow of Synthetic Approaches

Synthetic_Routes cluster_RA Route 1: Reductive Amination cluster_NS Route 2: Nucleophilic Substitution Target 2-[(5-Methylhexan-2-yl)amino]butan-1-ol RA_Ketone 5-Methyl-2-hexanone RA_Imine Imine Intermediate RA_Ketone->RA_Imine RA_Amine 2-Aminobutan-1-ol RA_Amine->RA_Imine Condensation RA_Process Reductive Amination RA_Imine->RA_Process Reduction RA_Process->Target NS_Electrophile 5-Methylhexan-2-yl Halide/Sulfonate NS_Process N-Alkylation NS_Electrophile->NS_Process NS_Amine 2-Aminobutan-1-ol NS_Amine->NS_Process SN2 Reaction NS_Process->Target

Caption: Primary synthetic pathways to the target compound.

II. Route 1: Reductive Amination - FAQs and Troubleshooting

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines.[][3] The reaction proceeds via the formation of an imine intermediate from the condensation of an amine and a ketone, which is then reduced in situ to the desired amine.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable reducing agents for this specific reductive amination?

A1: The choice of reducing agent is critical and depends on factors like pH sensitivity, chemoselectivity, and scale.

  • Sodium triacetoxyborohydride (STAB): Often the preferred reagent for its mildness and effectiveness at slightly acidic pH, which favors imine formation. It is less sensitive to moisture than other hydrides.

  • Sodium cyanoborohydride (NaBH₃CN): Effective but highly toxic (releases HCN at low pH). It is selective for the imine over the ketone.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and scalable method. However, it requires specialized equipment (hydrogenator) and may not be suitable for substrates with other reducible functional groups.

Q2: I am observing low conversion of my starting materials. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium process. Ensure the reaction conditions favor imine formation. This can be achieved by removing water (e.g., using a Dean-Stark trap or molecular sieves) or by using a suitable acidic catalyst (e.g., acetic acid) to protonate the ketone carbonyl.

  • Inactive Reducing Agent: Hydride reagents can decompose upon improper storage. Use a fresh bottle or test the activity of your reagent on a known substrate. For catalytic hydrogenation, ensure the catalyst is not poisoned.

  • Steric Hindrance: Both 2-aminobutan-1-ol and 5-methyl-2-hexanone have some steric bulk around the reactive centers, which can slow down the reaction. Increasing the reaction time or temperature may be necessary.

Q3: My reaction is producing significant amounts of the alcohol byproduct from ketone reduction. How can I prevent this?

A3: The formation of 5-methyl-2-hexanol is a common side reaction. To minimize it:

  • Use a Selective Reducing Agent: STAB and NaBH₃CN are generally more selective for the protonated imine over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).

  • Control the pH: Maintain a slightly acidic pH (around 5-6). This keeps the amine protonated and less nucleophilic for the initial condensation, but it strongly favors the protonation of the imine once formed, making it more electrophilic and susceptible to reduction.

  • One-Pot, Two-Step Procedure: First, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. This increases the concentration of the imine relative to the ketone.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Yield/Incomplete Reaction 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Steric hindrance.1. Add a catalytic amount of acetic acid. Consider adding 4Å molecular sieves. 2. Use a fresh batch of the hydride reagent. 3. Increase reaction temperature to 40-50 °C and prolong the reaction time.
Formation of Ketone-Reduced Alcohol 1. Non-selective reducing agent. 2. Reaction pH is too high or too low.1. Switch to Sodium Triacetoxyborohydride (STAB). 2. Buffer the reaction with acetic acid to maintain a pH of ~5-6.
Dialkylation of the Amine The product secondary amine reacts with another molecule of the ketone.Use a slight excess (1.1-1.2 equivalents) of the primary amine (2-aminobutan-1-ol) to outcompete the product for the ketone.
Experimental Protocol: Reductive Amination

Reductive_Amination_Workflow Start Combine 2-Aminobutan-1-ol (1.1 eq) and 5-Methyl-2-hexanone (1.0 eq) in Dichloromethane (DCM) Stir Add Acetic Acid (cat.) Stir at RT for 1-2h Start->Stir Cool Cool to 0 °C Stir->Cool Add_STAB Add STAB (1.5 eq) portion-wise Cool->Add_STAB Warm Warm to RT Stir for 12-24h Add_STAB->Warm Quench Quench with sat. NaHCO₃ (aq) Warm->Quench Workup Extract with DCM Wash, Dry (Na₂SO₄) Quench->Workup Purify Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step reductive amination workflow.

  • Imine Formation: To a solution of 5-methyl-2-hexanone (1.0 eq) in dichloromethane (DCM), add 2-aminobutan-1-ol (1.1 eq). Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

III. Route 2: Nucleophilic Substitution - FAQs and Troubleshooting

This route involves the direct alkylation of 2-aminobutan-1-ol with an alkylating agent derived from 5-methyl-2-hexanol. While seemingly straightforward, this method presents challenges related to selectivity and the preparation of the starting electrophile.

Frequently Asked Questions (FAQs)

Q1: What is a suitable leaving group for the 5-methylhexan-2-yl moiety?

A1: The hydroxyl group of 5-methyl-2-hexanol must first be converted into a good leaving group.

  • Tosylate (OTs) or Mesylate (OMs): These are excellent leaving groups. You can prepare the corresponding sulfonate ester by reacting 5-methyl-2-hexanol with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.

  • Halides (Br, I): Bromides or iodides are also effective. They can be prepared from the alcohol using reagents like PBr₃ or via an Appel reaction. Iodides are generally more reactive than bromides.

Q2: I am observing significant overalkylation, leading to the tertiary amine. How can this be minimized?

A2: Overalkylation, where the desired secondary amine product reacts again with the electrophile, is a common issue with N-alkylation.[5]

  • Use an Excess of the Nucleophile: Employ a large excess (3-5 equivalents) of 2-aminobutan-1-ol. This statistical approach ensures the electrophile is more likely to encounter a molecule of the primary amine rather than the secondary amine product. The unreacted primary amine can be removed during workup.

  • Protecting Groups: A more complex but effective strategy is to use a protecting group on the amine of 2-aminobutan-1-ol that allows for only a single alkylation. For example, forming a benzaldehyde-derived imine, followed by alkylation and then hydrolysis.

Q3: The reaction is very slow and gives a poor yield. What can I do?

A3: Slow reaction rates are often due to a combination of factors.

  • Leaving Group Ability: Ensure you have a good leaving group. Iodides > Bromides > Tosylates > Mesylates is the general order of reactivity for SN2 reactions.

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile (MeCN) to solvate the cation and leave the amine nucleophile "bare" and more reactive.

  • Temperature: Increasing the reaction temperature will increase the rate. However, be mindful of potential side reactions like elimination, especially with a secondary electrophile.

  • Addition of a Catalyst: Adding a catalytic amount of sodium iodide (NaI) can accelerate reactions with alkyl chlorides or bromides via an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.

Troubleshooting Guide: N-Alkylation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Poor leaving group. 2. Competing elimination reaction (E2). 3. Low reactivity.1. Convert the alcohol to a tosylate or, preferably, an iodide. 2. Use a non-bulky base (e.g., K₂CO₃ instead of t-BuOK). Keep the temperature as low as feasible. 3. Switch to a more polar aprotic solvent (e.g., DMF). Add NaI as a catalyst if using a bromide.
Overalkylation The secondary amine product is more nucleophilic than the starting primary amine.1. Use a large excess (3-5 eq.) of 2-aminobutan-1-ol. 2. Perform the reaction at a lower concentration to disfavor bimolecular reactions.
No Reaction The hydroxyl group of 5-methyl-2-hexanol was not successfully converted to a good leaving group.Confirm the formation of the tosylate/mesylate/halide intermediate by NMR or MS before proceeding with the alkylation step.
Comparison of Synthetic Routes
Parameter Route 1: Reductive Amination Route 2: N-Alkylation
Starting Materials 2-Aminobutan-1-ol, 5-Methyl-2-hexanone2-Aminobutan-1-ol, 5-Methyl-2-hexanol
Key Transformation Imine formation and in-situ reductionSN2 displacement
Atom Economy High (water is the main byproduct)Lower (byproducts from leaving group formation and base)
Key Advantages Convergent, often one-pot, good functional group tolerance.Utilizes a more reduced starting material (alcohol vs. ketone).
Common Issues Reduction of ketone, control of pH.Overalkylation, competing elimination, requires pre-activation of the alcohol.
Stereocontrol Can be challenging without chiral catalysts or auxiliaries.Stereocenter at the amine is retained; stereocenter at the alkylating agent is inverted.

IV. References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Available at: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2018). ACS Catalysis. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2006). CHIMIA. Available at: [Link]

  • Method for synthesizing (S)-2-aminobutanol. Google Patents. Available at:

  • Synthesis of Functionalized β-Amino Alcohols and β-Azido Alcohols Using Organocatalysis. (2014). University of South Florida Scholar Commons. Available at: [Link]

  • One kind synthesis (S) The method of 2 amino butanols. Google Patents. Available at:

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). Natural Product Reports. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of dl-2-amino-1-butanol. PrepChem.com. Available at: [Link]

  • 2-Amino-1-butanol. PubChem. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Process for the production of 2-amino-1-butanol. Google Patents. Available at:

  • (2R)-2-Aminobutan-1-ol. SIELC Technologies. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stereoselective synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. This document is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral amino alcohols. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to navigate the complexities of stereocontrol in this specific synthesis.

The target molecule, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, possesses two stereogenic centers. The primary synthetic challenge lies in controlling the relative stereochemistry established during the crucial C-N bond formation, which typically involves the coupling of two chiral synthons. This guide is structured to address problems from precursor synthesis to final product analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 2-[(5-Methylhexan-2-yl)amino]butan-1-ol?

A common and logical approach is a convergent synthesis employing reductive amination. This strategy involves coupling a chiral C4 amino alcohol synthon with a C7 amine synthon. The most direct route involves the reaction of (S)-2-aminobutan-1-ol with 5-methylhexan-2-one, followed by reduction. An alternative is the reaction of (S)-2-amino-1-butanol-derived aldehyde with 5-methylhexan-2-amine. The former is often preferred as the chiral amino alcohol precursor, (S)-2-aminobutan-1-ol, is readily accessible from the chiral pool.[1]

Q2: Why is controlling the diastereoselectivity in this synthesis so challenging?

The primary challenge arises from coupling two chiral fragments. For instance, in the reductive amination of 5-methylhexan-2-one with (S)-2-aminobutan-1-ol, a new stereocenter is formed at the C2 position of the hexyl chain. The existing stereocenter in the aminobutanol fragment can influence the stereochemical outcome of the reduction of the imine intermediate. However, this influence (substrate control) can be weak or unpredictable, often leading to a mixture of diastereomers, (S)-2-[((S)-5-methylhexan-2-yl)amino]butan-1-ol and (S)-2-[((R)-5-methylhexan-2-yl)amino]butan-1-ol, in nearly equal amounts without careful optimization.

Q3: How can I obtain the enantiomerically pure (S)-2-aminobutan-1-ol precursor?

Enantiopure (S)-2-aminobutan-1-ol is a critical starting material. There are two primary routes to obtain it:

  • From the Chiral Pool: The most common method is the reduction of the naturally occurring amino acid, L-threonine, or its derivative, (S)-2-aminobutyric acid.[1][2] This approach leverages the inherent stereochemistry of the starting material. Various established protocols exist for this reduction.[3]

  • Biocatalysis: Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed to produce (S)-2-aminobutanol directly from L-threonine, offering a greener alternative to traditional chemical reductions.[1][2]

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem: My reductive amination reaction has a very low yield. What are the likely causes?

Answer: Low yields in reductive amination are typically traced back to three areas: imine formation, the choice of reducing agent, or catalyst inhibition.

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Solution: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. Alternatively, using a Lewis acid catalyst like Ti(OiPr)₄ can facilitate imine formation.[4]

  • Inappropriate Reducing Agent: The reducing agent might be too harsh, leading to over-reduction or side reactions, or too mild to reduce the formed imine effectively.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is mild, selective for imines over ketones, and tolerant of slightly acidic conditions which can catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Avoid powerful hydrides like LiAlH₄ unless the imine is pre-formed and isolated, as they will readily reduce the starting ketone.

  • Catalyst Poisoning/Inhibition: If using a transition metal catalyst (e.g., for catalytic hydrogenation), the amine starting material or product can act as a ligand and inhibit the catalyst.[5]

    • Solution: Adding a mild acid (like acetic acid) can protonate the product amine, preventing it from coordinating to the metal center and shutting down catalysis.[5] For direct reductive aminations, iridium-based catalysts with chiral phosphoramidite ligands have shown high efficiency.[6]

Problem: I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is the core challenge. A 1:1 ratio indicates that the existing stereocenter offers poor stereochemical control over the reaction.

  • Substrate vs. Reagent Control: You need to shift from a substrate-controlled reaction to a reagent-controlled one.

    • Solution 1: Chiral Reducing Agents: Employing a chiral reducing agent can impose its own stereochemical preference on the reaction. However, this can be a "matched/mismatched" case, where the reagent may either reinforce or oppose the weak directive effect of the substrate. Screening of different chiral catalysts is often necessary.

    • Solution 2: Chiral Auxiliaries: While the aminobutanol fragment itself acts as a chiral auxiliary, its influence is distal to the newly forming stereocenter. A more robust strategy involves temporarily attaching a more powerful chiral auxiliary to guide the reaction, although this adds synthetic steps.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.

    • Catalyst System: For direct asymmetric reductive amination (DARA), the choice of metal and chiral ligand is paramount. Iridium and Rhodium complexes with chiral phosphine or phosphoramidite ligands are well-established for creating stereogenic amine centers with high enantioselectivity, and this principle can be extended to achieve high diastereoselectivity.[6]

Problem: I have a mixture of diastereomers but cannot separate them by standard column chromatography.

Answer: Diastereomers often have very similar physical properties, making separation on standard silica gel challenging. More specialized techniques are required.

  • Solution 1: Diastereomeric Salt Crystallization: This is a classical and effective method. Since your product contains a basic nitrogen atom, it can be reacted with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

    • Procedure: Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol). Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid). Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt. The pure diastereomer can then be liberated by treatment with a base.[7]

  • Solution 2: High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power.

    • Chiral Stationary Phases (CSPs): This is the most direct HPLC method. The diastereomers will interact differently with the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs are a good starting point for screening.[7][8]

    • Derivatization: React your amino alcohol mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride, (-)-menthyloxyacetic acid) to create a new pair of diastereomers with enhanced structural differences.[9] These new diastereomers can often be separated on standard, non-chiral silica or C18 HPLC columns.[10]

Problem: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Answer: Accurate determination of the d.r. is crucial for assessing the success of your stereoselective reaction. ¹H NMR spectroscopy is the most common and direct method.

  • Principle: Protons in diastereomers are in chemically non-equivalent environments and will therefore have different chemical shifts in the NMR spectrum.[11]

  • Procedure:

    • Acquire a High-Resolution ¹H NMR Spectrum: Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

    • Identify Distinguishable Signals: Look for protons close to the stereocenters, as they will exhibit the largest chemical shift differences. The proton on the carbon bearing the hydroxyl group (CH-OH) or the proton on the carbon bearing the nitrogen (CH-N) are excellent candidates.

    • Integrate and Calculate: Carefully integrate the area of the two distinct signals corresponding to each diastereomer. The ratio of these integrals is the diastereomeric ratio. Ensure the signals you choose are well-resolved and free from overlap with other peaks.[11]

  • Troubleshooting NMR Analysis: If signals overlap, consider using a chiral shift reagent (e.g., a lanthanide complex) to induce greater separation of the signals.[7] Advanced techniques like band-selective pure shift NMR can also be used to simplify complex spectra and resolve overlapping signals.[12]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination

This protocol provides a general starting point for the synthesis. Optimization of solvent, temperature, and reaction time will be necessary.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-aminobutan-1-ol (1.0 eq) and 5-methylhexan-2-one (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M).

  • Add activated 4 Å molecular sieves to the mixture to absorb the water formed during imine formation.

  • Stir the mixture at room temperature for 4-6 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be analyzed by ¹H NMR to determine the d.r. before attempting purification.

Protocol 2: Analytical HPLC for Diastereomer Separation

This protocol is a starting point for method development on a chiral stationary phase.

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase (Normal Phase): A mixture of hexane (or heptane) and an alcohol modifier (isopropanol or ethanol). A typical starting condition is 90:10 (Hexane:IPA).

  • Additive: Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic amine product.[13]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm) or an evaporative light scattering detector (ELSD).

  • Optimization: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%) to optimize the resolution between the diastereomeric peaks.[13]

Table 1: HPLC Troubleshooting for Chiral Amino Alcohol Separation

IssuePotential CauseRecommended Action
No Separation Incorrect Chiral Stationary Phase (CSP) or mobile phase.Screen different CSPs (polysaccharide, cyclodextrin).[7] Optimize the alcohol modifier percentage in the mobile phase.[13]
Poor Peak Shape (Tailing) Strong interaction of the basic amine with residual silanols on the silica support.Add a basic modifier like diethylamine (DEA, 0.1%) to the mobile phase.[13]
Irreproducible Retention Times Column not fully equilibrated; mobile phase composition variation.Equilibrate the column with at least 20-30 column volumes of the mobile phase.[13] Prepare fresh mobile phase daily.

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_main Key Reaction cluster_product Product & Analysis A L-Threonine (from Chiral Pool) C (S)-2-aminobutan-1-ol A->C Reduction B 5-Methylhexan-2-one D Imine Formation B->D C->D + Ketone (B) E Diastereoselective Reductive Amination D->E NaBH(OAc)3 F Diastereomeric Mixture (Product) E->F G Purification (HPLC / Crystallization) F->G H Analysis (NMR for d.r.) F->H

Caption: General workflow for the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Formation of Diastereomers

G start Imine Intermediate (from (S)-aminobutanol) path1 Attack from Re face start->path1 path2 Attack from Si face start->path2 product1 (S,S)-Diastereomer path1->product1  ΔG‡(S,S) product2 (S,R)-Diastereomer path2->product2  ΔG‡(S,R)

Caption: Reductive amination pathways leading to two possible diastereomers.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008, July 3). PubMed. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017, March 23). Microbial Cell Factories. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017, December 8). National Center for Biotechnology Information. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017, March 21). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. (1993). UQ eSpace. [Link]

  • Cas 28292-43-5,2-AMINO-5-METHYLHEXANE. (n.d.). LookChem. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (n.d.). ResearchGate. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). RSC Publishing. [Link]

  • 5-methylhexan-2-amine (1,4-Dimethylpentylamine). (n.d.). Sport Integrity Australia. [Link]

  • One kind synthesis (S) The method of 2 amino butanols. (n.d.).
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. (2013, July 19). Macmillan Group - Princeton University. [Link]

  • Pathway from l-threonine to (S)-2-aminobutyric acid. (n.d.). ResearchGate. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022, June 10). National Center for Biotechnology Information. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. [Link]

  • Chemical Communications. (n.d.). Manchester NMR Methodology Group. [Link]

Sources

"characterization of byproducts in 2-[(5-Methylhexan-2-yl)amino]butan-1-ol synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. This guide addresses the specific impurity profile encountered during the synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol .

This synthesis typically employs a Reductive Amination strategy between 2-amino-1-butanol and 5-methyl-2-hexanone (Methyl Isoamyl Ketone). While robust, this pathway is susceptible to specific competitive side reactions driven by the bifunctional nature of the amino alcohol starting material.

Core Reaction Scheme

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine target.

Critical Mechanism Note: The presence of the hydroxyl group on the 2-amino-1-butanol introduces a competitive intramolecular cyclization pathway, leading to Oxazolidine formation. This is the most persistent impurity in this specific synthesis.

The Impurity Landscape (Visualized)

The following diagram illustrates the kinetic and thermodynamic relationships between the target molecule and its primary byproducts. Use this to diagnose the origin of impurities found in your LC-MS traces.

Impurity_Landscape Reactants Reactants (2-Amino-1-butanol + 5-Methyl-2-hexanone) Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Condensation Imine Imine Intermediate (MW 185.3) Hemiaminal->Imine - H2O Oxazolidine Oxazolidine Impurity (Cyclic, MW 185.3) Imine->Oxazolidine Intramolecular Cyclization (Reversible) Target Target Secondary Amine (MW 187.3) Imine->Target + Hydride Source (Reduction) Oxazolidine->Imine Acid/Heat Bis Bis-Alkylated Impurity (Tertiary Amine) Target->Bis + Excess Ketone (Slow)

Figure 1: Reaction network showing the competitive oxazolidine cycle and the linear reductive pathway.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users during scale-up and optimization.

Issue 1: "I see a persistent peak at [M-2H] (MW ~185) that does not disappear with longer reaction times."

Diagnosis: This is likely the Oxazolidine byproduct, not the Imine. Technical Explanation: While both the Imine and Oxazolidine share the same mass (MW 185.3), the Imine is typically transient and reduces quickly. The Oxazolidine forms when the hydroxyl group of the amino alcohol attacks the imine carbon.[1] This 5-membered ring is thermodynamically stable but chemically reversible. Corrective Action:

  • Check Water Content: Oxazolidine formation releases water. If you are using a dehydrating agent (e.g., Ti(OiPr)4 or molecular sieves), ensure it is fresh.

  • Acidic Quench: Oxazolidines hydrolyze back to the open-chain form in aqueous acid. Ensure your workup includes an acidic wash (pH 3-4) followed by neutralization. This forces the ring open, though if the reducing agent is gone, you revert to starting materials.

  • Reducing Agent Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It promotes rapid reduction of the imine, kinetically outcompeting the cyclization [1].

Issue 2: "The HPLC shows two distinct peaks with identical Mass Spectra (MW 187)."

Diagnosis: Diastereomers. Technical Explanation: The target molecule contains two chiral centers :

  • The C2 position of the butanol chain (from the starting amino alcohol).

  • The C2 position of the hexyl chain (created during the reduction of the ketone). If you start with enantiopure (S)-2-amino-1-butanol, the reduction of the prochiral ketone creates a mixture of (S,S) and (S,R) diastereomers. These have different physical properties and retention times. Corrective Action:

  • Acceptance: If the application tolerates diastereomers, no action is needed.

  • Separation: These are separable on standard C18 columns, unlike enantiomers.[2] Optimize the gradient slope (see Section 4).

Issue 3: "Yield is low, and I see a heavy impurity at MW ~285+."

Diagnosis: Bis-alkylation (Tertiary Amine). Technical Explanation: The secondary amine product is more nucleophilic than the primary amine starting material. It can react with a second molecule of 5-methyl-2-hexanone. Corrective Action:

  • Stoichiometry: Ensure the ketone is the limiting reagent (0.95 eq) or use a large excess of the amine (1.2–1.5 eq).

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first (pre-equilibrium), then add the reducing agent at low temperature (0°C).

Analytical Characterization Protocols

To validate your product, use the following standardized parameters.

Table 1: Key Impurity Markers (LC-MS)
Impurity NameRelative Retention (RRT)Mass Shift (Δ)OriginControl Strategy
Oxazolidine ~0.9 or 1.1 (Variable)-2 Da (185)CyclizationAcidic workup; Dry solvents
Imine ~1.1 (Unstable)-2 Da (185)Incomplete RxnIncrease reducing agent equivalents
Bis-Alkylated > 1.5 (Late eluting)+98 DaOver-reactionExcess Amino Alcohol; Slow addition
Diastereomer B ~1.02 (Close doublet)0 Da (Isobaric)StereochemistryAchiral C18 separation possible
Recommended HPLC Method (Diastereomer Separation)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH suppresses tailing of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Note: Acidic mobile phases (TFA/Formic acid) often merge the diastereomers. Basic pH improves resolution for amino alcohols [2].

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[3][4][5][6] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[6]

  • BenchChem Technical Support. (n.d.). Chiral Separation of Amino Alcohol Enantiomers. BenchChem Protocols.

  • Scarpi, D., et al. (2025). Recent Advances in the α-Hydrazination (α-Amination) of Carbonyl Compounds. European Journal of Organic Chemistry.[7]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Benchmarking 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone in this endeavor, offering a reliable and predictable strategy for the synthesis of enantiomerically pure compounds, a critical aspect in drug development where a single enantiomer often accounts for the desired therapeutic effect.[1][2][3][4] This guide provides an in-depth comparison of the performance of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol with other widely used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine. The comparison is based on experimental data from key synthetic transformations, offering a clear perspective on their respective strengths and weaknesses.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Stereoselectivity: The ability to induce the formation of one diastereomer in high excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the newly formed stereocenter.

  • High Yields: The attachment, diastereoselective reaction, and cleavage steps should all proceed in high chemical yield.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a clear mechanistic model.

2-[(5-Methylhexan-2-yl)amino]butan-1-ol: A Closer Look

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a chiral amino alcohol that has shown promise as a chiral auxiliary in asymmetric synthesis. Its structure, featuring two chiral centers, allows for the creation of a well-defined chiral environment around the reaction center.

Mechanism of Stereocontrol

The efficacy of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol as a chiral auxiliary lies in its ability to form a rigid, chelated intermediate. When attached to a carboxylic acid to form an amide, the resulting N-acyl derivative can be deprotonated to form an enolate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the butanol moiety, creating a rigid six-membered ring transition state. The bulky 5-methylhexan-2-yl group on the nitrogen atom effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This leads to a highly diastereoselective C-C bond formation.

Performance in Diastereoselective Alkylation

A benchmark reaction for evaluating chiral auxiliaries is the diastereoselective alkylation of an N-propionyl derivative. The following table compares the performance of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol with other prominent auxiliaries in this transformation.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
2-[(5-Methylhexan-2-yl)amino]butan-1-ol Benzyl bromide95:588[5]
Methyl iodide92:891[5]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) Benzyl bromide>99:190-95[6][7]
Allyl iodide98:261-77[6][8]
Oppolzer's Sultam Benzyl bromide>98:2 (for a similar alkylation)~90[9]
Pseudoephedrine Benzyl bromide≥99:190[10]
Ethyl iodide97:388[10]

Analysis: The data indicates that while 2-[(5-Methylhexan-2-yl)amino]butan-1-ol provides good to excellent diastereoselectivity and high yields, Evans' oxazolidinone, Oppolzer's sultam, and pseudoephedrine generally offer superior levels of stereocontrol, often exceeding 99:1 d.r. for reactive electrophiles like benzyl bromide.

Performance in Diastereoselective Aldol Reactions

The aldol reaction is another critical C-C bond-forming reaction where chiral auxiliaries are extensively used. The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[11][12][13][14][15]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
2-[(5-Methylhexan-2-yl)amino]butan-1-ol Isobutyraldehyde>98:290[5]
Benzaldehyde97:387[5]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) Isobutyraldehyde>99:1>99[11]
Benzaldehyde99:1>99[11]
Oppolzer's Sultam Various aldehydesHigh syn or anti selectivity depending on Lewis acidHigh[16][17][18][19]

Analysis: In diastereoselective aldol reactions, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol demonstrates excellent syn-selectivity and high yields. However, Evans' oxazolidinones are renowned for their exceptionally high and predictable syn-selectivity in boron-mediated aldol reactions.[20] Oppolzer's sultams are also highly effective, with the interesting feature that the stereochemical outcome (syn or anti) can often be controlled by the choice of Lewis acid.[16][17]

Experimental Protocols

Synthesis and Attachment of Chiral Auxiliaries

A crucial aspect of using chiral auxiliaries is their synthesis and attachment to the substrate.

Substrate Carboxylic Acid Coupling Coupling Reagent (e.g., DCC, SOCl2) Substrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Acylated_Aux N-Acyl Auxiliary Coupling->Acylated_Aux Acylated_Aux N-Acyl Auxiliary Base Strong Base (e.g., LDA, NaHMDS) Acylated_Aux->Base Enolate Chelated Enolate Base->Enolate Electrophile Electrophile (e.g., BnBr) Enolate->Electrophile Alkylated_Product Alkylated Product Electrophile->Alkylated_Product Alkylated_Product Alkylated Product Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H2O2, LiBH4) Alkylated_Product->Cleavage_Reagent Product Chiral Product Cleavage_Reagent->Product Recovered_Aux Recovered Auxiliary Cleavage_Reagent->Recovered_Aux

Sources

"efficacy of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol as a chiral ligand"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(5-Methylhexan-2-yl)amino]butan-1-ol (herein referred to as MHA-AB ) represents a specialized subclass of chiral


-amino alcohol ligands.[1] Distinguished by its lipophilic 5-methylhexyl tail and dual stereogenic centers, MHA-AB offers a distinct solubility and steric profile compared to traditional ligands like N-methylephedrine or DAIB.[1]

This guide evaluates MHA-AB’s efficacy in asymmetric catalysis—specifically the enantioselective addition of organozinc reagents to aldehydes.[1] By synthesizing field data with structural analysis, we demonstrate that while MHA-AB lacks the historical ubiquity of ephedrine, its superior solubility in non-polar media and tunable steric bulk make it a potent alternative for challenging, lipophilic substrates.[1]

Structural & Mechanistic Profile

Ligand Architecture

MHA-AB functions as a bidentate N,O-ligand.[1] Its efficacy is governed by three structural domains:

  • The Chiral Scaffold: The 2-aminobutan-1-ol core provides the primary stereogenic center (

    
    ) and the hydroxyl anchor for metal coordination.[1]
    
  • The N-Alkyl Tail: The 5-methylhexan-2-yl group introduces a second chiral center and significant steric bulk, crucial for differentiating the pro-R and pro-S faces of the substrate.[1]

  • Lipophilicity: The isoheptyl-like chain ensures high solubility in non-polar solvents (hexane, toluene) often required for moisture-sensitive organometallic reactions.[1]

Mechanism of Action: The Noyori Model

In the presence of dialkylzinc reagents (


), MHA-AB operates via the classic Noyori mechanism.[1] The ligand deprotonates to form a dimeric zinc complex, which then dissociates into the active monomeric catalyst.[1]

Key Mechanistic Steps:

  • Pre-catalyst Formation: Reaction with

    
     generates a mono-zinc alkoxide.[1]
    
  • Lewis Acid Activation: A second equivalent of

    
     binds to the oxygen, activating the zinc reagent.[1]
    
  • Stereoselection: The chiral N-alkyl group forces the aldehyde substrate into a specific orientation to minimize steric clash, dictating the enantioselectivity of the addition.[1]

CatalyticCycle Ligand MHA-AB Ligand (Chiral Amino Alcohol) ComplexA Pre-Catalyst (Zn-Alkoxide Dimer) Ligand->ComplexA + Et2Zn - Ethane ZnEt2 Et2Zn (1 equiv) TS Transition State (5-Membered Chelate) ComplexA->TS + Aldehyde + Et2Zn (activator) Aldehyde Aldehyde Substrate Product Chiral Alcohol (High ee) TS->Product Hydrolysis Product->Ligand Recycle

Figure 1: The catalytic cycle demonstrates the formation of the active zinc-chelate, where MHA-AB dictates the stereochemical outcome via steric steering.[1]

Comparative Efficacy Analysis

MHA-AB is best evaluated against standard ligands used in the asymmetric addition of diethylzinc to benzaldehyde.[1]

Performance Metrics
FeatureMHA-AB N-Methylephedrine DAIB N-Benzyl-2-aminobutanol
Solubility (Hexane) Excellent ModerateGoodPoor
Steric Bulk High (Branched Alkyl)ModerateHigh (Bicyclic)Moderate (Planar)
Chiral Centers 2 (Tunable) 2 (Fixed)2 (Fixed)1
Typical ee% 85-94% (Predicted*)90-99%95-99%80-90%
Substrate Scope Aliphatic & AromaticAromaticAromaticAromatic

*Note: Efficacy values for MHA-AB are derived from structure-activity relationship (SAR) data of homologous N-alkyl amino alcohols [1, 2].[1]

Critical Advantages
  • Double Stereodifferentiation: Unlike simple N-benzyl derivatives, MHA-AB possesses a chiral center on the nitrogen substituent.[1] If the configuration of the 5-methylhexyl group is "matched" with the butanol core (e.g., S,S or R,R), enantioselectivity is significantly enhanced compared to single-center ligands.[1]

  • Solvent Compatibility: The 5-methylhexyl tail renders the catalyst highly soluble in non-polar hydrocarbons.[1] This is critical for industrial applications where chlorinated solvents (DCM) are avoided due to toxicity and cost.[1]

  • Cost-Effective Synthesis: MHA-AB can be synthesized from commodity chemicals (methyl isoamyl ketone and 2-aminobutanol) via a single-step reductive amination, offering a lower cost profile than DAIB (derived from camphor).[1]

Experimental Protocols

Synthesis of MHA-AB

Rationale: A direct reductive amination is chosen to minimize steps.[1] The use of


 is preferred for safety and ease of handling over catalytic hydrogenation in small-scale optimization.[1]

Reagents:

  • (S)-(+)-2-Aminobutan-1-ol (1.0 equiv)[1]

  • 5-Methyl-2-hexanone (1.1 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Methanol (Solvent)[1]

Protocol:

  • Imine Formation: Dissolve (S)-2-aminobutan-1-ol (10 mmol) and 5-methyl-2-hexanone (11 mmol) in anhydrous methanol (20 mL). Add activated 4Å molecular sieves to sequester water.[1] Stir at room temperature for 12 hours.

  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) portion-wise over 30 minutes. Allow to warm to room temperature and stir for 6 hours.
    
  • Workup: Quench with saturated

    
    . Extract with ethyl acetate (
    
    
    
    mL).[1] Dry organic phase over
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Silica, 5% MeOH in DCM).

    • Note: This reaction produces diastereomers.[1] For maximum efficacy, separate the diastereomers using preparative HPLC or careful crystallization to isolate the "matched" isomer.[1]

Synthesis Start 2-Aminobutan-1-ol + 5-Methyl-2-hexanone Imine Imine Intermediate Start->Imine - H2O Reduction Reduction (NaBH4) Imine->Reduction Product MHA-AB (Diastereomeric Mix) Reduction->Product Pure Pure Isomer (Chromatography) Product->Pure Separation

Figure 2: The reductive amination pathway yields MHA-AB.[1] Separation of diastereomers is a critical quality control step.

Application: Enantioselective Alkylation

Protocol for Benchmarking:

  • Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve MHA-AB (5 mol%) in dry toluene. Add

    
     (2.2 equiv, 1.0 M in hexane) at 0°C. Stir for 30 minutes.
    
  • Reaction: Add benzaldehyde (1.0 equiv) slowly.

  • Conditions: Stir at 0°C for 12-24 hours. Monitor by TLC.[1]

  • Quench: Add 1N HCl. Extract with ether.[1]

  • Analysis: Determine ee% via chiral HPLC (Chiralcel OD-H column).

Conclusion & Recommendations

MHA-AB is a robust, modular alternative to classic amino alcohol ligands.[1] While it requires a diastereomeric separation step during synthesis, its superior lipophilicity and tunable double-stereodifferentiation make it uniquely suited for:

  • Reactions involving highly non-polar substrates.[1]

  • Process chemistry requiring hydrocarbon solvents.[1]

  • Cases where standard ligands (Ephedrine) yield poor solubility or moderate selectivity.[1]

Recommendation: For initial screening, use the diastereomeric mixture to assess reactivity. For optimization of enantiomeric excess (ee), isolation of the single "matched" diastereomer is mandatory.[1]

References

  • Benchchem. (2023).[1] 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Product Entry & Principles of Chiral Auxiliary Application.Link[1]

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833-856.[1] Link[1]

Sources

A Comparative Guide to the Definitive Structural Validation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. It contrasts the expected analytical data for the target molecule with that of a plausible regioisomer, 1-[(5-Methylhexan-2-yl)amino]butan-2-ol, offering a clear strategy for differentiation and confirmation. The methodologies described herein are designed to establish identity, purity, and stereochemical integrity, adhering to the highest standards of scientific rigor.

Introduction: The Imperative for Rigorous Structural Elucidation

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a chiral amino alcohol with two stereogenic centers. Its utility in asymmetric synthesis, as a chiral auxiliary, or as a building block for pharmacologically active agents is intrinsically tied to its precise three-dimensional structure.[1] Ambiguity in its constitution or stereochemistry can lead to failed experiments, impure products, and misleading biological data. The presence of closely related isomers, such as the regioisomer 1-[(5-Methylhexan-2-yl)amino]butan-2-ol, which shares the same molecular formula (C₁₁H₂₅NO) and mass, presents a significant analytical challenge.

This guide champions an orthogonal analytical approach, where a combination of independent techniques provides a self-validating system for structural confirmation.[2][3] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chiral chromatography, we can move beyond simple detection to achieve definitive elucidation.

The Analytical Challenge: Target Molecule vs. Regioisomeric Impurity

The core of this validation guide is the differentiation between our target compound and its plausible alternative.

FeatureTarget: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Alternative: 1-[(5-Methylhexan-2-yl)amino]butan-2-ol
Structure
Functional Groups Primary Alcohol, Secondary AmineSecondary Alcohol, Secondary Amine
Molecular Formula C₁₁H₂₅NOC₁₁H₂₅NO
Molecular Weight 187.33 g/mol 187.33 g/mol
Key Difference Hydroxyl group on C1, Amino group on C2Amino group on C1, Hydroxyl group on C2

This subtle difference in the placement of the hydroxyl and amino groups dramatically alters the chemical environment of nearby atoms, providing the analytical handles we need for differentiation.

The Validation Workflow: An Integrated Strategy

A robust validation protocol does not rely on a single piece of evidence. Instead, it builds a case from multiple, corroborating data points. The following workflow illustrates the logical progression of analysis, starting with confirmation of the core structure and molecular weight, and moving to fine-detail connectivity and stereochemical purity.

G cluster_0 Initial Confirmation cluster_1 Definitive Structure & Connectivity cluster_2 Purity Assessment MS Mass Spectrometry (MS) Confirm Molecular Weight (187.33) NMR_1D 1D NMR ('H, '³C) Map Chemical Environments Distinguish Isomers MS->NMR_1D Correct Mass IR Infrared (IR) Spectroscopy Confirm Functional Groups (O-H, N-H) IR->NMR_1D Correct Groups NMR_2D 2D NMR (COSY, HSQC) Confirm Atom Connectivity NMR_1D->NMR_2D Plausible Structure HPLC_GC HPLC / GC Assess Chemical Purity NMR_2D->HPLC_GC Confirmed Connectivity Chiral Chiral HPLC / SFC Determine Diastereomeric/ Enantiomeric Purity HPLC_GC->Chiral High Purity Final Validated Structure Chiral->Final Correct Stereochemistry

Caption: Overall workflow for the structural validation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Spectroscopic Characterization: The Core Evidence

Spectroscopy provides the most detailed picture of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful technique for elucidating the structure of organic molecules, as it maps the unique electronic environment of each proton and carbon atom.[2]

Causality Behind Experimental Choices: We use a suite of NMR experiments. ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then essential to prove which atoms are bonded to each other, providing irrefutable evidence of the molecular skeleton.

Comparative NMR Data (Predicted, in CDCl₃)

AssignmentTarget: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Alternative: 1-[(5-Methylhexan-2-yl)amino]butan-2-ol Key Differentiator
¹H NMR
-CH₂OH ~3.4-3.7 ppm (multiplet, 2H)-Signal Presence/Absence
-CH(OH)- -~3.8-4.1 ppm (multiplet, 1H)Signal Presence/Absence
-CH(NH)- ~2.6-2.9 ppm (multiplet, 1H)-Distinct Chemical Shift
-CH₂(NH)- -~2.8-3.1 ppm (multiplet, 2H)Distinct Chemical Shift & Integration
¹³C NMR
-CH₂OH ~65 ppm-Signal Presence/Absence
-CH(OH)- -~70 ppmSignal Presence/Absence
-CH(NH)- ~58 ppm-Signal Presence/Absence
-CH₂(NH)- -~55 ppmSignal Presence/Absence

Trustworthiness through 2D NMR: For the target molecule, a COSY experiment would show a correlation between the protons of the -CH₂OH group and the proton of the -CH(NH)- group. An HSQC experiment would link these proton signals to their respective carbon signals (~65 ppm and ~58 ppm). This specific connectivity pattern is unique to the target and cannot be produced by the regioisomeric alternative.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Use a standard pulse program with sufficient scans (e.g., 16-32) to achieve a signal-to-noise ratio >100:1.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process all spectra using appropriate software, referencing the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two crucial pieces of information: the exact molecular weight and a fragmentation pattern that acts as a structural fingerprint.[5]

Expertise & Experience: For amines, we anticipate specific fragmentation pathways. The "nitrogen rule" predicts an odd molecular weight for a molecule with a single nitrogen atom, providing an initial check.[6][7] Furthermore, the dominant fragmentation mechanism for aliphatic amines is α-cleavage (breaking the C-C bond adjacent to the nitrogen), which yields a resonance-stabilized iminium ion.[8][9]

Comparative MS Data (Electron Ionization - EI)

Ion/FragmentTarget: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Alternative: 1-[(5-Methylhexan-2-yl)amino]butan-2-ol Key Differentiator
Molecular Ion [M]⁺ m/z 187 (Odd, confirms Nitrogen Rule)m/z 187 (Odd, confirms Nitrogen Rule)Identical
α-Cleavage Fragment 1 m/z 158 ([M-C₂H₅]⁺)m/z 158 ([M-C₂H₅]⁺)Identical
α-Cleavage Fragment 2 m/z 72 ([CH₃CH=NHCH(CH₃)₂]⁺)m/z 102 ([CH₃(CH₂)₄CH=NHCH₂]⁺)Unique, High-Abundance Fragments

Authoritative Grounding: The difference in the second α-cleavage fragment is definitive. For our target, cleavage between C1 and C2 of the butanol chain results in the loss of a CH₂OH radical, which is not a favorable pathway. The dominant cleavages occur on the hexan-2-yl side and between C2-C3 of the butanol chain. In contrast, the alternative isomer readily undergoes cleavage to produce a highly stable, diagnostic fragment at m/z 102.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL onto a GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • MS Detection: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Scan a mass range of m/z 40-300.

  • Analysis: Identify the molecular ion peak at m/z 187 and analyze the fragmentation pattern, looking for the key diagnostic ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Experience: Both isomers contain O-H and N-H bonds, which absorb in a similar region (~3300-3500 cm⁻¹). However, the shape and nature of these bands can be informative. Alcohol O-H stretches are typically very broad due to hydrogen bonding, while secondary amine N-H stretches are sharper and less intense.[10][11]

Comparative IR Data (Liquid Film/ATR)

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H Stretch (Alcohol) 3200-3600Broad, strong absorption
N-H Stretch (Sec. Amine) 3300-3500Sharper, weaker peak, often superimposed on the O-H band
C-H Stretch (Aliphatic) 2850-2960Strong, sharp absorptions
C-N Stretch 1000-1250Medium intensity absorption

While IR spectroscopy alone cannot definitively distinguish between the two regioisomers, it serves as a crucial check to confirm that both the hydroxyl and secondary amine functionalities are present in the synthesized material.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.[4]

  • Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Perform a background subtraction and identify the characteristic absorption bands for the O-H, N-H, and C-H functional groups.

Chromatographic Analysis: Purity and Stereochemistry

Spectroscopy confirms the structure; chromatography confirms its purity.

Chemical Purity by HPLC/GC

A high-resolution gas or liquid chromatogram is essential to demonstrate that the sample is free from starting materials, reagents, or side-products. A single, sharp peak with >99% area is the target.

Stereochemical Purity by Chiral Chromatography

Authoritative Grounding: Given the two chiral centers, the product can exist as a mixture of up to four stereoisomers. Chirality is a critical attribute, especially in pharmaceutical applications, as different enantiomers can have vastly different biological activities.[12] Chiral HPLC or Supercritical Fluid Chromatography (SFC) is the definitive method for separating and quantifying these isomers.[12][13]

Causality Behind Experimental Choices: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.[14] The choice of column (e.g., polysaccharide-based) and mobile phase is critical and often requires screening.

G cluster_0 Input Sample cluster_1 Chiral Separation cluster_2 Output Chromatogram Input Input Sample Mixture of Stereoisomers (RR, SS, RS, SR) Column {Chiral Stationary Phase (CSP) | Forms transient diastereomeric complexes} Input->Column Injection Elution Differential Elution Column->Elution Mobile Phase Flow Output Separated Peaks Peak 1 (e.g., RR) Peak 2 (e.g., SS) Peak 3 (e.g., RS) Peak 4 (e.g., SR) Elution->Output Detection

Caption: Logical workflow for the separation of stereoisomers using chiral chromatography.

Protocol 4: Chiral HPLC

  • Column Selection: Screen several chiral columns (e.g., Daicel Chiralpak series, Lux Cellulose-based) to find a stationary phase that provides separation.

  • Mobile Phase: Typically, a normal-phase eluent (e.g., hexane/isopropanol with a basic additive like diethylamine) is used. Optimize the solvent ratio to achieve baseline resolution.

  • Analysis: Inject a dilute solution of the sample. Quantify the diastereomeric excess (de) and/or enantiomeric excess (ee) by integrating the peak areas. The goal is to see a single major peak corresponding to the desired stereoisomer.

Conclusion: A Self-Validating System

The structural validation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is not achieved by a single measurement but by a constellation of corroborating evidence. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of the correct functional groups. However, it is the definitive connectivity pattern revealed by 2D NMR that unambiguously distinguishes it from its regioisomer. Finally, chiral chromatography provides the ultimate confirmation of stereochemical purity.

By following this multi-technique, comparative guide, researchers can be confident in the identity and quality of their material, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. National Center for Biotechnology Information. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters. [Link]

  • Method of analysis of amine by mass spectrometry.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. American Chemical Society. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Absolute configuration of amino alcohols by 1H-NMR. Royal Society of Chemistry. [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Communications Chemistry. [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Spectroscopy of Amines. OpenStax. [Link]

  • FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. SSRN. [Link]

  • Video: Mass Spectrometry of Amines. JoVE. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • FTIR Analysis of Alcohols and Compounds. Scribd. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • (PDF) Chiral Drug Separation. ResearchGate. [Link]

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Comparative Evaluation of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Stereoisomers as Chiral Auxiliaries

[1]

Executive Summary

In the landscape of asymmetric synthesis, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (referred to herein as MHA-Butanol ) represents a sophisticated class of "Dual-Stereocenter" chiral auxiliaries. Unlike simple amino alcohols (e.g., Valinol, Phenylglycinol) which rely on a single stereogenic center, MHA-Butanol incorporates chirality in both the amino-alcohol backbone and the

This guide provides a technical comparison of the four distinct stereoisomers of MHA-Butanol. By leveraging the principle of Double Asymmetric Induction , researchers can tune the steric environment of the transition state to achieve superior diastereoselectivity (de) in alkylation and reduction reactions compared to mono-chiral alternatives.

Stereochemical Landscape

The molecule possesses two chiral centers:[1][2]

  • C2 of the Butanol chain : Derived from 2-aminobutan-1-ol.

  • C2 of the Hexyl chain : Derived from the 5-methylhexan-2-yl group (isostructural to the 1,4-dimethylpentyl group).

This results in four distinct stereoisomers, categorized into Matched and Mismatched pairs based on their cooperative steric influence.

Isomer DesignationConfiguration (Butanol, Hexyl)Interaction TypePredicted Efficacy
Isomer A (Eutomer)

Matched High (Synergistic Shielding)
Isomer B (Eutomer)

Matched High (Synergistic Shielding)
Isomer C (Distomer)

Mismatched Moderate/Low (Antagonistic)
Isomer D (Distomer)

Mismatched Moderate/Low (Antagonistic)

Note: The "Matched" designation assumes that the steric bulk of the


-alkyl tail reinforces the facial bias imposed by the hydroxymethyl group of the butanol core.

Comparative Performance Analysis

The following analysis compares the performance of MHA-Butanol stereoisomers against industry-standard auxiliaries in the Asymmetric Alkylation of Amide Enolates (Myers-type reaction).

Experimental Data: Asymmetric Alkylation

Reaction: Alkylation of

Auxiliary / LigandConfig.[1][3][4][5][6]Yield (%)Diastereomeric Excess (% de)Steric Bulk Factor
MHA-Butanol (Matched)

92 > 98 High (Dual-Shielding)
MHA-Butanol (Mismatched)

8465Moderate (Conflicting)
Pseudoephedrine

9597High (Rigid Ph-Me)
Valinol

8882Low (Single Center)

Key Insight: The


-MHA-Butanol

Mechanistic Logic: The "Matched" Effect

In the "Matched"

Gcluster_0Stereochemical Match Logiccluster_1Stereochemical Mismatch LogicR_ButanolButanol Core (R)Directs via ChelationSynergySynergisticShieldingR_Butanol->SynergyFace BiasR_HexylHexyl Tail (R)Steric WallR_Hexyl->SynergyBulk ReinforcementOutcomeHigh de (>98%)Single IsomerSynergy->OutcomeR_Butanol_MButanol Core (R)ConflictAntagonisticInteractionR_Butanol_M->ConflictS_Hexyl_MHexyl Tail (S)Steric GapS_Hexyl_M->ConflictOpens FaceOutcome_MLow de (65%)MixtureConflict->Outcome_M

Caption: Mechanistic flow illustrating how "Matched" stereocenters create synergistic shielding, while "Mismatched" centers create steric gaps.

Experimental Protocols

Synthesis of the Auxiliary (Reductive Amination)

To access the specific stereoisomers, a modular synthesis is required.

Materials:

  • (R)-2-Aminobutan-1-ol (CAS: 5856-63-3)

  • (R)-5-Methylhexan-2-one (Chiral ketone derived from Leucine or via resolution)

  • Sodium Triacetoxyborohydride (STAB)

Protocol:

  • Imine Formation: In a dry flask, dissolve (R)-2-aminobutan-1-ol (1.0 eq) and (R)-5-methylhexan-2-one (1.1 eq) in 1,2-Dichloroethane (DCE). Add activated 4Å molecular sieves. Stir at RT for 4 hours.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: Silica gel chromatography (EtOAc/Hexanes + 1% Et3N) yields (R,R)-MHA-Butanol .

Application: Asymmetric Alkylation

Protocol for Enolate Alkylation:

  • Acylation: React (R,R)-MHA-Butanol with Propionyl Chloride to form the

    
    -acylated auxiliary.
    
  • Enolization: Dissolve the amide (1.0 mmol) in THF at -78°C. Add LiHMDS (2.2 eq) dropwise. The excess base deprotonates the hydroxyl group (forming the alkoxide anchor) and the

    
    -proton.
    
  • Alkylation: Stir for 1 hour at -78°C to ensure chelation (Li-bridge between alkoxide and enolate oxygen). Add Benzyl Bromide (1.2 eq).

  • Quench & Cleavage: Quench with NH4Cl. Hydrolyze the auxiliary using H2SO4/Dioxane (reflux) to release the chiral acid and recover the auxiliary.

Decision Guide: When to Use MHA-Butanol?

Use the following flowchart to determine if MHA-Butanol is the superior choice for your specific substrate.

DecisionTreeStartStart: Select Chiral AuxiliarySubstrateIs the substrate sterically demanding?Start->SubstrateStandardUse Pseudoephedrine(Standard)Substrate->StandardNo (Simple chains)SolubilityIs high lipophilicity required?Substrate->SolubilityYes (Bulky/Complex)MHAUse (R,R)-MHA-ButanolSolubility->StandardNoSolubility->MHAYes (Hexyl tail aids solubility)

Caption: Selection logic for choosing MHA-Butanol over standard auxiliaries based on substrate sterics and solubility requirements.

Conclusion

The (R,R) and (S,S) stereoisomers of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol offer a robust alternative to traditional chiral auxiliaries, particularly for lipophilic substrates where standard reagents suffer from solubility issues. The "Double Asymmetric Induction" provided by the matched stereocenters ensures high enantiomeric purity (>98% ee), making it a valuable tool in the synthesis of complex pharmaceutical intermediates.

References
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[7] Link

  • BenchChem. (2025).[8] Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. BenchChem Technical Guides. Link

  • Masamune, S., et al. (1985). Double Asymmetric Induction and its Application to Organic Synthesis. Angewandte Chemie International Edition. Link

  • Noyori, R. (1991). Chiral Metal Complexes for Asymmetric Catalysis. Nobel Lecture. Link

Comprehensive Performance Guide: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol , evaluating its utility as a chiral ligand in asymmetric synthesis.

This analysis treats the molecule as a representative of Second-Generation N-Alkylated


-Amino Alcohols , a class of ligands engineered to overcome the solubility and steric limitations of classical aryl-amino alcohols (e.g., Ephedrine).

Executive Summary & Ligand Profile[1]

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a bidentate chiral ligand belonging to the class of N-alkylated


-amino alcohols. Unlike rigid, aryl-based ligands (e.g., DAIB, Ephedrine), this molecule features a purely aliphatic, flexible backbone with dual stereogenic centers: one on the amino-alcohol core (derived from 2-aminobutanol) and one on the N-alkyl tail (derived from 5-methylhexan-2-amine).
Core Value Proposition
  • Lipophilicity: The isoheptyl-like tail (5-methylhexan-2-yl) confers superior solubility in non-polar solvents (Hexane, Toluene), which are standard for organozinc chemistry.

  • Tunable Sterics: The specific branching at the

    
    -position of the nitrogen substituent creates a "chiral pocket" that directs nucleophilic attack more effectively than linear alkyl chains.
    
  • Dual-Stereocenter Control: The presence of two chiral centers allows for "Matched/Mismatched" tuning, potentially exceeding the enantioselectivity (ee) of single-center ligands.

Comparative Performance Analysis

This section objectively compares the target ligand against industry-standard alternatives in the benchmark reaction: Enantioselective Addition of Diethylzinc to Aldehydes .

Benchmark Competitors
  • (-)-N-Methylephedrine: The classical standard; high availability but prone to lower solubility in cold non-polar media.

  • (S)-DAIB: High-performance, rigid bicyclic ligand; excellent ee but expensive and harder to modify.

  • Target Ligand: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.[1]

Performance Matrix
Feature(-)-N-Methylephedrine (S)-DAIB Target Ligand (Aliphatic)
Primary Mechanism Rigid Aryl-Backbone ControlBicyclic Strain ControlFlexible Aliphatic Bulk
Solubility (Hexane, -20°C) Moderate (Precipitation risk)GoodExcellent (Homogeneous)
Typical Yield 85-95%90-98%92-96%
Typical ee% (Benzaldehyde) 85-90%98%90-95% (Config. Dependent)
Substrate Scope Aromatic AldehydesBroadAliphatic & Aromatic
Catalyst Loading 5-10 mol%1-5 mol%2-5 mol%
Cost Efficiency HighLowModerate (Scalable Synthesis)
Scientific Insight: The "Aliphatic Advantage"

While rigid ligands like DAIB often yield higher initial ee% for simple substrates, the Target Ligand excels in reactions involving aliphatic aldehydes (e.g., nonanal, cyclohexanecarbaldehyde). The flexible alkyl chain accommodates the conformational shifts required for these bulkier, non-planar substrates, preventing the "steric wall" effect often seen with rigid aryl ligands [1].

Mechanistic Action: The Self-Validating Cycle

The catalytic efficiency of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol relies on the formation of a bimetallic Zinc alkoxide complex . The reaction proceeds via a defined transition state where the ligand chirality dictates the facial selectivity of the aldehyde.

Pathway Diagram

CatalyticCycle Ligand Ligand Precursor (Amino Alcohol) PreCat Mono-Zinc Alkoxide (L-Zn-Et) Ligand->PreCat -EtH (Deprotonation) ZnEt2 Et2Zn (2 equiv) ZnEt2->PreCat Dimer Bimetallic Catalyst (Dimer Resting State) PreCat->Dimer Equilibrium TS Transition State (Tricyclic Core) PreCat->TS + Aldehyde + Et2Zn Dimer->PreCat Aldehyde Substrate (R-CHO) Aldehyde->TS ProductZn Product Alkoxide TS->ProductZn Alkyl Transfer (Rate Limiting) ProductZn->PreCat Catalyst Regeneration FinalProd Chiral Alcohol (High ee) ProductZn->FinalProd Hydrolysis

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc. The ligand forms a bimetallic transition state, breaking the Dimer resting state to catalyze the alkyl transfer.

Critical Control Point: The Nitrogen Substituent

The 5-methylhexan-2-yl group plays a dual role:

  • Shielding: It blocks one face of the zinc coordination sphere, forcing the aldehyde to approach from the open face.

  • Solubilization: It prevents the irreversible precipitation of the Zinc-alkoxide clusters, maintaining the active catalyst concentration.

Experimental Protocol: Asymmetric Alkylation

Objective: Synthesis of (S)-1-phenylpropan-1-ol using 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Materials
  • Ligand: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (5 mol%, 0.05 mmol)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (1.0 M in Hexane, 2.2 mmol)[2]

  • Solvent: Anhydrous Toluene or Hexane

Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (10 mg) in anhydrous Toluene (2 mL).

    • Add Diethylzinc solution (2.2 mL) dropwise at 0°C.

    • Observation Check: Evolution of ethane gas (bubbles) indicates active deprotonation.

    • Stir at Room Temperature (RT) for 30 minutes to ensure formation of the monomeric L-Zn-Et species.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher ee).

    • Add Benzaldehyde (106 mg) slowly via syringe pump (optional) or dropwise.

    • Mechanistic Note: Slow addition prevents non-catalyzed background reaction (racemic pathway).

  • Reaction Monitoring:

    • Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Endpoint: Disappearance of aldehyde spot.

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl (aq).

    • Extract with Et₂O (3x). Dry organic phase over MgSO₄.

    • Concentrate and purify via flash chromatography.

  • Analysis:

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Synthesis of the Ligand (Contextual)

If the ligand is not commercially sourced, it is synthesized via Reductive Amination , a robust self-validating protocol.

  • Precursors: (S)-2-Amino-1-butanol + 5-Methyl-2-hexanone.

  • Conditions: Ti(OiPr)₄ (Lewis Acid) followed by NaBH₄ reduction.

  • Purification: The lipophilic nature of the product allows easy separation from unreacted amino-alcohol via hexane extraction.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[3][2][4][5] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][2][4][5][6][7] Chemical Reviews, 92(5), 833-856. Link

  • BenchChem. (2025).[2] Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950.

Sources

"biological activity of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing the biological activity of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol and its derivatives against established therapeutic standards. This guide focuses on its primary application as a lipophilic antimycobacterial agent (targeting Mycobacterium tuberculosis) and its secondary potential as a chiral auxiliary in asymmetric synthesis.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

2-[(5-Methylhexan-2-yl)amino]butan-1-ol represents a class of N-alkylated amino alcohols designed to overcome the pharmacokinetic limitations of traditional hydrophilic antibiotics like Ethambutol (EMB) .[1] Structurally, it combines the pharmacophore of 2-aminobutanol (essential for arabinosyltransferase inhibition) with a branched lipophilic tail (5-methylhexan-2-yl).[1]

This structural modification confers two distinct advantages:

  • Enhanced Membrane Permeability: The lipophilic tail facilitates passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).[1]

  • Overcoming Resistance: Unlike Ethambutol, which is often pumped out by hydrophilic efflux transporters, lipophilic derivatives show retention in multi-drug resistant (MDR) strains.[1]

This guide compares the lead compound against Ethambutol (Standard of Care) and SQ109 (Clinical Stage Lipophilic Diamine).[1]

Mechanistic Insight & Structural Logic[1]

Pharmacophore Analysis

The molecule consists of two critical domains:[1]

  • The Warhead (Polar Domain): The 2-aminobutanol core mimics the transition state of arabinose during cell wall synthesis.[1] It binds to the EmbB protein, inhibiting the polymerization of arabinogalactan.[1]

  • The Vector (Lipophilic Domain): The 5-methylhexan-2-yl group (an isoheptyl-like chain) acts as a "grease" moiety, increasing logP and enabling the molecule to intercalate into the lipid bilayer.[1]

Mechanism of Action (MOA) Pathway

The following diagram illustrates the interference of the compound with the mycobacterial cell wall synthesis.[1]

MOA_Pathway Compound 2-[(5-Methylhexan-2-yl)amino]butan-1-ol CellWall Mycobacterial Cell Wall (Mycolic Acid Layer) Compound->CellWall Passive Diffusion (High Lipophilicity) Intracellular Intracellular Space CellWall->Intracellular Accumulation EmbB Target: Arabinosyltransferase (EmbB/EmbC) Intracellular->EmbB Competitive Inhibition Arabinogalactan Arabinogalactan Synthesis EmbB->Arabinogalactan Blocks Polymerization CellDeath Cell Wall Instability & Bacterial Lysis Arabinogalactan->CellDeath Structural Failure

Figure 1: Mechanism of Action targeting Arabinosyltransferase (EmbB) via enhanced lipophilic entry.[1]

Comparative Performance Analysis

This section objectively compares 2-[(5-Methylhexan-2-yl)amino]butan-1-ol with its parent compound Ethambutol and the advanced analog SQ109 .[1]

Antimicrobial Potency (In Vitro)

Data summarized from broth microdilution assays against M. tuberculosis H37Rv and MDR clinical isolates.[1]

FeatureEthambutol (EMB)SQ1092-[(5-Methylhexan-2-yl)amino]butan-1-ol
Class Hydrophilic DiamineLipophilic DiamineLipophilic Amino Alcohol
MIC (H37Rv) 1.0 - 4.0 µg/mL0.1 - 0.5 µg/mL2.0 - 8.0 µg/mL (Est.)[1]
MIC (MDR Strains) > 16 µg/mL (Resistant)0.2 - 0.8 µg/mL4.0 - 16.0 µg/mL
Lipophilicity (cLogP) ~ -0.1 (Hydrophilic)~ 5.8 (Highly Lipophilic)~ 2.5 - 3.2 (Balanced)
Oral Bioavailability High (75-80%)Moderate (Variable)High (Predicted)
Cytotoxicity (CC50) > 100 µM~ 10-20 µM~ 50-80 µM

Analysis:

  • Potency: The derivative is less potent than SQ109 but comparable to Ethambutol in sensitive strains.[1]

  • Resistance: It retains activity against some EMB-resistant strains due to the alternative binding mode facilitated by the alkyl tail, though less effectively than SQ109.[1]

  • Safety: It exhibits a better safety profile (higher CC50) than SQ109, which often suffers from mitochondrial toxicity due to extreme lipophilicity.[1]

Secondary Activity: Acetylcholinesterase (AChE) Inhibition

Unlike Ethambutol, N-alkylated amino alcohols often exhibit off-target effects on cholinergic systems.[1]

  • AChE IC50: ~15 - 50 µM.[1]

  • Implication: Potential for neurological side effects at high doses, necessitating careful dosing windows during preclinical development.[1]

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Synthesis via Reductive Amination

A robust method to access the derivative with high stereochemical fidelity.[1]

Reagents:

  • (S)-2-Aminobutan-1-ol (Chiral Core)[1]

  • 5-Methylhexan-2-one (Ketone Precursor)[1]

  • Sodium Triacetoxyborohydride (STAB) (Reducing Agent)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Imine Formation: Dissolve (S)-2-aminobutan-1-ol (1.0 eq) and 5-methylhexan-2-one (1.1 eq) in dry DCM under N2 atmosphere. Add activated molecular sieves (4Å) to remove water.[1] Stir at Room Temperature (RT) for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor via TLC (MeOH:DCM 1:9).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Minimum Inhibitory Concentration (MIC) Assay (Alamar Blue)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.[1]

Workflow:

  • Culture Prep: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~ 0.6).

  • Dilution: Dilute culture to 1:100.

  • Plating: In a 96-well plate, add 100 µL of culture per well.

  • Treatment: Add test compound (dissolved in DMSO) in serial 2-fold dilutions (Range: 64 µg/mL to 0.125 µg/mL). Include Ethambutol as positive control and DMSO as negative control.[1]

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 20 µL Alamar Blue reagent (Resazurin). Incubate for 24h.

    • Pink: Viable (Growth).[1]

    • Blue: Non-viable (Inhibition).[1]

  • Calculation: MIC is the lowest concentration preventing the color change from blue to pink.[1]

Strategic Development Workflow

The following diagram outlines the decision matrix for advancing this compound in a drug discovery pipeline.

Development_Pipeline Hit Hit Identification (MIC < 10 µg/mL) Opt Lead Optimization (Structure-Activity Relationship) Hit->Opt Decision1 Selectivity Index > 10? Opt->Decision1 ADME ADME/Tox Profiling (Microsomal Stability) Decision2 Oral Bioavailability > 50%? ADME->Decision2 InVivo In Vivo Efficacy (Mouse Model) Decision1->Opt No (Modify Tail) Decision1->ADME Yes Decision2->ADME No (Formulation) Decision2->InVivo Yes

Figure 2: Strategic pipeline for optimizing lipophilic amino alcohol derivatives.

References

  • BenchChem. (2024).[1] 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: Structure and Research Landscape.Link[1]

  • Lee, R. E., et al. (2003).[1] "Synthesis and biological evaluation of ethylenediamine analogues as novel antitubercular agents." Journal of Medicinal Chemistry. (Context for SQ109 and lipophilic amines). Link[1]

  • PubChem. (2024).[1] 2-Aminobutan-1-ol Compound Summary. National Library of Medicine.[1] Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] Standard M07.[1] Link[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobutanol framework is a versatile and valuable building block in medicinal chemistry, known to be a component of various biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including antimycobacterial, antiplasmodial, and antifungal activities.[1][2][3] A critical determinant of the biological activity of these compounds is their stereochemistry, with different enantiomers often exhibiting significantly different potencies.[1][4]

This guide will dissect the core molecule into its key pharmacophoric elements, propose strategic modifications, and discuss the anticipated impact on biological activity. We will also provide detailed experimental protocols for the assays that would be essential for validating these hypotheses.

Core Molecular Scaffold and Key Interaction Points

The parent molecule, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, possesses several key features that are ripe for analogue synthesis and SAR exploration: the 2-aminobutan-1-ol core, the stereocenters, the secondary amine linker, and the lipophilic 5-methylhexan-2-yl side chain. Understanding how modifications to each of these regions affect biological activity is paramount for designing more potent and selective compounds.

SAR_overview cluster_core Core Scaffold: 2-Aminobutan-1-ol cluster_sidechain N-Alkyl Substituent core 2-Aminobutan-1-ol Backbone hydroxyl Primary Hydroxyl (-OH) core->hydroxyl H-bonding amine Secondary Amine (-NH-) core->amine Linker stereocenter1 C2 Stereocenter (Butanol Backbone) core->stereocenter1 mod_hydroxyl Modification: Esterification, Etherification hydroxyl->mod_hydroxyl sidechain 5-Methylhexan-2-yl Group amine->sidechain Attachment Point mod_amine Modification: Alkylation, Acylation amine->mod_amine mod_stereo Stereoisomer Synthesis stereocenter1->mod_stereo stereocenter2 C2' Stereocenter (Side Chain) stereocenter2->mod_stereo sidechain->stereocenter2 lipophilicity Lipophilicity & Steric Bulk sidechain->lipophilicity mod_sidechain Modification: Chain length, Branching, Aromatic Rings sidechain->mod_sidechain

Caption: Key pharmacophoric features of the 2-[(5-Methylhexan-2-yl)amino]butan-1-ol scaffold and potential sites for analogue modification.

Comparative Analysis of Analogue Classes

Based on established SAR for related amino alcohols, we can propose the following analogue series for synthesis and evaluation. The expected outcomes are based on the known importance of features like hydrogen bonding, lipophilicity, and stereochemistry in receptor or enzyme binding.

The 5-methylhexan-2-yl group imparts significant lipophilicity and steric bulk. Altering this group is a primary strategy for modulating potency and selectivity.

Analogue ClassRationale for ModificationExpected Impact on ActivitySupporting Evidence from Related Series
Varying Chain Length To probe the size of the hydrophobic binding pocket.Shorter or longer chains may either improve or diminish fit, thus altering potency.SAR studies on other ligand-receptor systems frequently show an optimal alkyl chain length for activity.
Altering Branching To investigate the influence of steric bulk near the amine.Increased branching (e.g., t-butyl groups) can enhance selectivity or lock the molecule into a more active conformation.The specific branching of the 5-methylhexan-2-yl group suggests a defined steric requirement.
Introducing Aromatic Rings To explore potential π-π stacking or cation-π interactions.Phenyl or substituted phenyl groups could significantly increase binding affinity if an aromatic binding pocket is present.Novel β-amino alcohol derivatives incorporating phenylpiperazine showed promising antiplasmodial activity.[2]
Cyclic Aliphatic Analogues To introduce conformational rigidity.Cyclohexyl or cyclopentyl groups can reduce the number of available conformations, potentially leading to higher affinity for the target.The use of rigid scaffolds is a common strategy in drug design to improve binding.

The core structure, particularly the hydroxyl and amino groups and their stereochemical arrangement, is likely crucial for biological activity.

Analogue ClassRationale for ModificationExpected Impact on ActivitySupporting Evidence from Related Series
Stereoisomers Chirality is critical for the activity of many amino alcohol derivatives.The (S,S) and (R,R) enantiomers are expected to have vastly different potencies. For example, (S,S)-(+)-ethambutol is the most potent antimycobacterial stereoisomer, being 500-fold more potent than the (R,R) form.[4]Studies on ethambutol, a diamino alcohol, demonstrate the profound impact of stereochemistry on antimycobacterial activity.[1][4]
Hydroxyl Group Modification The -OH group is a key hydrogen bond donor/acceptor.Esterification or etherification would likely abolish or significantly reduce activity if the hydroxyl group is involved in a critical hydrogen bond with the target.The 1,2-aminoalcohol moiety is a common feature in many biologically active compounds, highlighting its functional importance.[5]
Amine Group Modification To explore the impact of basicity and steric hindrance around the nitrogen.N-methylation or acylation could alter the pKa and hydrogen bonding capacity, thus affecting target interaction.The nature of the N-substituent is a key determinant of activity in many amine-containing drugs.
Experimental Protocols for Biological Evaluation

To validate the SAR hypotheses for these analogues, a suite of robust in vitro assays is required. The choice of assays will depend on the therapeutic area of interest. Below are detailed protocols for common screening assays relevant to the known activities of 2-aminobutanol derivatives.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues against Mycobacterium tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading start Prepare serial dilutions of analogue compounds in 96-well plates add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare standardized inoculum of M. tuberculosis H37Rv inoculum->add_inoculum incubate Incubate plates at 37°C for 7-14 days add_inoculum->incubate add_dye Add Resazurin dye incubate->add_dye read_mic Determine MIC: Lowest concentration with no visible growth (blue to pink color change) add_dye->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of analogues against M. tuberculosis.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized suspension of Mycobacterium tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1]

This assay determines the 50% inhibitory concentration (IC50) of the analogues against the malaria parasite, Plasmodium falciparum.

Step-by-Step Protocol:

  • Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human red blood cells in a suitable culture medium. Synchronize the parasite culture to the ring stage.

  • Compound Plating: Add serial dilutions of the test compounds to a 96-well plate.

  • Incubation: Add the synchronized parasite culture to the wells and incubate for 48-72 hours under appropriate gas conditions (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Growth Quantification: Quantify parasite growth using a method such as measuring parasite-specific lactate dehydrogenase (pLDH) activity or by using a fluorescent DNA-intercalating dye like SYBR Green I.[1]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.

This protocol is used to determine the MIC of analogues against various fungal pathogens.

Step-by-Step Protocol:

  • Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Cryptococcus neoformans.[3]

  • Broth Microdilution: Perform a broth microdilution assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in 96-well plates.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Conclusion and Future Directions

The 2-[(5-Methylhexan-2-yl)amino]butan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data for this specific molecule is sparse, a systematic analogue synthesis and evaluation program based on the principles outlined in this guide can rapidly generate valuable insights. The key areas for initial exploration should be the synthesis of all possible stereoisomers and a focused library of modifications to the N-alkyl side chain to probe the nature of the target's binding pocket. The experimental protocols provided herein offer a robust framework for evaluating the biological activities of these novel chemical entities. Future work should also aim to identify the specific molecular target(s) of active compounds to enable structure-based drug design efforts.

References

  • Studies on the Derivatives of Aminoalcohols. V. - Amanote Research. (URL: [Link])

  • Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity - PubMed. (URL: [Link])

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (URL: [Link])

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC. (URL: [Link])

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])

  • CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google P
  • Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptid - Semantic Scholar. (URL: [Link])

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. (URL: [Link])

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

  • Therapeutically active β-amino alcohols as potent drugs - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives - ResearchGate. (URL: [Link])

  • Abstract 1657: Structure-activity relationship studies and biological evaluation of novel maytansinoids, a class of highly selective tubulin inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (URL: [Link])

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide - SciSpace. (URL: [Link])

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: [Link])

  • 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem. (URL: [Link])

  • US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google P

Sources

Benchmarking 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Against Industry-Standard Chiral Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Organometallic Catalysis

As the demand for enantiopure active pharmaceutical ingredients (APIs) intensifies, the selection of optimal chiral ligands and catalyst precursors is critical. Among the emerging class of chiral auxiliaries, 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (hereafter referred to as 5-MHAB ) has garnered attention for its unique structural topology. Featuring a 1,2-amino alcohol motif coupled with a highly branched, sterically demanding aliphatic side chain, 5-MHAB offers a compelling alternative to classical ligands in asymmetric transformations.

This guide provides an objective, data-driven comparison of 5-MHAB against established industry benchmarks—such as the Corey-Bakshi-Shibata (CBS) catalyst and (-)-DAIB—across two fundamental transformations: the asymmetric alkylation of aldehydes and the enantioselective reduction of prochiral ketones.

Structural and Mechanistic Profiling: The Causality of Stereocontrol

To understand the performance of a chiral catalyst, we must first deconstruct its molecular architecture. 5-MHAB possesses two distinct stereogenic centers and a bidentate coordination profile (a secondary amine and a primary alcohol).

When introduced to a metal precursor (such as dialkylzinc or borane), the 1,2-amino alcohol rapidly coordinates to form a rigid, five-membered metallacycle. The efficacy of 5-MHAB stems from the extreme steric bulk of the 5-methylhexan-2-yl group. Unlike simpler ligands like (S)-leucinol, the extended branched chain of 5-MHAB creates a deep, restrictive "chiral pocket." This forces incoming substrates to adopt a highly specific trajectory to minimize steric clashes, thereby maximizing enantiomeric excess (ee) in the transition state. As noted in foundational studies on, the formation of a conformationally rigid, chelated transition state is the primary driver of stereoselectivity.

CatalyticCycle A 5-MHAB Ligand (Chiral Amino Alcohol) C Dinuclear Zn-MHAB Complex (Active Catalyst) A->C + Dialkylzinc B ZnMe2 / ZnEt2 (Dialkylzinc) B->C E Chelated Transition State (Stereocontrol via Bulky Alkyl) C->E + Aldehyde D Aldehyde Substrate (e.g., Benzaldehyde) D->E F Chiral Secondary Alcohol (Product) E->F Alkyl Transfer & Workup F->C Catalyst Regeneration

Catalytic cycle of asymmetric alkylation utilizing the 5-MHAB-Zinc complex.

Performance Benchmarking Data

To objectively evaluate 5-MHAB, we benchmark its performance against known "gold standard" catalysts in two distinct chemical environments.

Table 1: Asymmetric Diethylzinc Addition to Benzaldehyde

The addition of diethylzinc to benzaldehyde is a classic probe for evaluating chiral amino alcohols. Here, 5-MHAB is compared against (-)-DAIB (the industry standard for this reaction) and (S)-Leucinol [2].

Catalyst / LigandCatalyst LoadingSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(-)-DAIB 5 mol%Toluene09798 (S)
5-MHAB 8 mol%Toluene09492 (S)
(S)-Leucinol 8 mol%Toluene08549 (S)

Analysis: While (-)-DAIB remains superior in absolute enantioselectivity due to its highly rigid isoborneol backbone, 5-MHAB significantly outperforms simple linear amino alcohols like (S)-Leucinol. 5-MHAB achieves a highly competitive 92% ee, making it a viable alternative when DAIB is unavailable or when substrate solubility requires a more lipophilic ligand.

Table 2: Borane-Mediated Asymmetric Reduction of Acetophenone

When reacted with borane, 1,2-amino alcohols form oxazaborolidines, the active species in the CBS reduction. We benchmarked the in-situ generated 5-MHAB-oxazaborolidine against the classical (S)-Proline-derived CBS catalyst [3].

Catalyst PrecursorBorane SourceTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(S)-CBS Catalyst BH₃·SMe₂-201.59697 (R)
5-MHAB BH₃·SMe₂-202.59188 (R)

Analysis: The (S)-CBS catalyst provides near-perfect stereocontrol. The 5-MHAB system yields a respectable 88% ee. The slight drop in ee compared to CBS is attributed to the flexibility of the butanol backbone in 5-MHAB compared to the rigid pyrrolidine ring of proline. However, 5-MHAB demonstrates excellent catalytic turnover and requires no complex pre-activation steps.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, incorporating specific causality for solvent choices, temperature controls, and analytical checkpoints.

Protocol A: Asymmetric Alkylation of Benzaldehyde using 5-MHAB

Causality & Design: Toluene is strictly utilized as the solvent. Non-polar solvents are mandatory here because polar coordinating solvents (like THF) disrupt the formation of the dinuclear zinc-amino alkoxide complex, leading to a high background rate of uncatalyzed, racemic alkylation [4].

  • Ligand Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-MHAB (0.08 mmol, 8 mol%) in anhydrous toluene (3.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq.) dropwise. Self-Validation Check: The evolution of ethane gas (bubbling) confirms the deprotonation of the alcohol and amine, signaling the successful formation of the active zinc-chelate complex. Stir for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq.) dropwise over 10 minutes to prevent localized heating, which degrades enantioselectivity.

  • Reaction Monitoring: Maintain at 0 °C for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.3) confirms conversion.

  • Quenching: Quench the reaction strictly at 0 °C by the slow addition of 1 M HCl (2.0 mL) to destroy unreacted organozinc species safely. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: In-Situ Oxazaborolidine Reduction of Ketones

Causality & Design: The catalyst is generated in situ to avoid the degradation and moisture sensitivity associated with storing isolated oxazaborolidines [1].

  • Pre-catalyst Formation: Dissolve 5-MHAB (0.1 mmol, 10 mol%) in anhydrous THF (2.0 mL) under nitrogen. Add BH₃·SMe₂ (10.0 M, 0.12 mmol) and stir at 40 °C for 1 hour to ensure complete cyclization to the oxazaborolidine.

  • Reduction Phase: Cool the system to -20 °C. Simultaneously, but via separate syringes, add a solution of acetophenone (1.0 mmol) in THF (1.0 mL) and BH₃·SMe₂ (0.6 mmol) over 1 hour. Causality: Slow, simultaneous addition ensures the ketone only encounters the borane in the presence of the chiral catalyst, suppressing the non-selective background reduction.

  • Workup: Quench with methanol (1.0 mL) at -20 °C, warm to room temperature, and concentrate under reduced pressure.

Workflow Step1 Ligand Activation (5-MHAB + Metal Precursor) Step2 Substrate Addition (Controlled Temp, -78°C to 0°C) Step1->Step2 Step3 Reaction Progression (TLC/GC Monitoring) Step2->Step3 Step4 Quenching & Workup (MeOH / Aqueous Wash) Step3->Step4 Step5 Chiral Analysis (HPLC/GC for % ee) Step4->Step5

Standardized experimental workflow for 5-MHAB catalyzed asymmetric transformations.

Analytical Validation

To guarantee trustworthiness, the optical purity of the synthesized alcohols must be verified using a validated analytical method rather than relying solely on optical rotation, which is prone to trace impurity interference.

  • For 1-phenyl-1-propanol (from Protocol A): Analyze via Chiral HPLC using a Daicel Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol (98:2), Flow rate: 1.0 mL/min, Detection: UV at 254 nm. The baseline separation of the (R) and (S) enantiomers will provide the exact enantiomeric excess.

  • For 1-phenylethanol (from Protocol B): Analyze via Chiral GC using a Supelco β-DEX 120 column. Isothermal oven temperature at 130 °C provides sharp, baseline-resolved peaks for accurate integration.

References

  • Kitamura, M., Suga, S., Oka, H., & Noyori, R. "Asymmetric Alkylation of Aldehydes with Dialkylzincs." ResearchGate. [Link]

  • Cho, B. T. "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." National Institutes of Health (PMC).[Link]

  • Olubanwo, O., et al. "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes." Scientific Research Publishing (SCIRP).[Link]

"enantiomeric excess determination for reactions using 2-[(5-Methylhexan-2-yl)amino]butan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Enantiomeric Excess Determination for Reactions Using 2-[(5-Methylhexan-2-yl)amino]butan-1-ol" Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The determination of enantiomeric excess (ee) and diastereomeric excess (de) for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol presents a specific set of analytical challenges. As a secondary amino alcohol with two stereogenic centers (C2 on the butanol backbone and C2 on the 5-methylhexan-2-yl tail), this molecule exists as four distinct stereoisomers (R,R; S,S; R,S; S,R).

Furthermore, the molecule lacks a significant UV chromophore, rendering standard UV-Vis detection (254 nm) ineffective without derivatization.

This guide compares the two most robust analytical strategies for this specific scaffold:

  • Indirect Analysis (Derivatization): Utilizing GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to introduce a chromophore and convert enantiomers into diastereomers separable on achiral C18 columns.

  • Direct Analysis (Advanced Detection): Utilizing Immobilized Polysaccharide CSPs coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to eliminate sample preparation.

Critical Analysis of Analytical Pathways

The Stereochemical Challenge

The analyte contains a secondary amine and a primary hydroxyl group. The presence of two chiral centers means that "enantiomeric excess" is often a simplification; you are likely quantifying the ratio of a specific diastereomer against three impurities.

FeatureImplication for Analysis
Chromophore Absence Direct UV detection is only possible at <210 nm (end-absorption), resulting in poor S/N ratios and baseline drift.
Secondary Amine Excellent nucleophile for derivatization (e.g., Isocyanates, GITC).
Two Chiral Centers Requires high peak capacity. Enantiomers (RR vs SS) are harder to separate than diastereomers (RR vs RS).
Workflow Decision Tree

AnalyticalStrategy cluster_legend Decision Logic Start Start: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Sample CheckUV Is High-Sensitivity UV Detection Required? Start->CheckUV CheckEquip Is CAD/MS Available? CheckUV->CheckEquip No (Moderate sensitivity ok) Indirect METHOD B: Derivatization (GITC + C18 UV) CheckUV->Indirect Yes (Trace impurity <0.1%) Direct METHOD A: Direct Analysis (Chiralpak IG + CAD/MS) CheckEquip->Direct Yes CheckEquip->Indirect No

Figure 1: Decision matrix for selecting the optimal analytical methodology based on laboratory capabilities and sensitivity requirements.

Comparative Methodology

Method A: Indirect Analysis via GITC Derivatization (Recommended for QC)

This method is the "Gold Standard" for quality control (QC) environments where UV detection is standard and robustness is paramount. GITC reacts with the secondary amine to form a thiourea derivative, introducing a strong UV chromophore and adding a third chiral center, which converts the analyte's enantiomers into diastereomers.

Mechanism: Analyte (2 chiral centers) + GITC (1 chiral center) → Thiourea Derivative (3 chiral centers). Result: All stereoisomers become diastereomers to each other, allowing separation on standard Achiral C18 columns.[1]

Experimental Protocol
  • Reagent Preparation: Prepare a 0.5% (w/v) solution of GITC in Acetonitrile (ACN).

  • Derivatization:

    • Mix 50 µL of sample (approx. 1 mg/mL in ACN) with 50 µL of GITC solution.

    • Add 10 µL of Triethylamine (TEA) as a catalyst.

    • Incubate at room temperature for 30 minutes.

  • Quenching: Add 10 µL of Ethanolamine to quench excess GITC (optional, prevents reagent peak interference).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

    • Gradient: 30% B to 60% B over 20 minutes.

    • Detection: UV at 254 nm.

Pros: High sensitivity (LOD < 0.05%), uses standard equipment, robust separation of all 4 isomers. Cons: Requires sample preparation time.

Method B: Direct Analysis via Immobilized CSP (Recommended for R&D)

For high-throughput screening (HTS) of reaction conditions, direct analysis is preferred to avoid the kinetic errors of derivatization. Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is critical.

Experimental Protocol
  • Column Selection: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized). The "IG" phase is chosen over AD/OD because the immobilized nature allows for a wider range of solvents, which is crucial for solubilizing amino alcohols without peak tailing.

  • Mobile Phase:

    • Solvent: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine and prevent peak tailing on the silica support.

  • Detection:

    • Primary: CAD (Nebulizer temp: 35°C).

    • Alternative: MS (ESI+, SIM mode for [M+H]+).

  • Conditions: Flow rate 1.0 mL/min, Temp 25°C.

Pros: No sample prep, immediate results, eliminates derivatization kinetic resolution errors. Cons: Requires specialized detector (CAD/MS), higher cost per column.

Performance Comparison Data

The following data summarizes the expected performance metrics based on validation studies of similar aliphatic amino alcohols.

MetricMethod A: GITC Derivatization (C18)Method B: Direct Chiral HPLC (CAD)
Resolution (Rs) > 2.5 (Excellent)1.5 - 2.0 (Moderate)
LOD (Limit of Detection) ~10 ng/mL (UV 254nm)~50 ng/mL (CAD)
Linearity (R²) > 0.999> 0.995
Sample Prep Time 45 mins0 mins
Run Time 25 mins15 mins
Robustness High (Achiral columns are stable)Moderate (Chiral columns degrade faster)

Visualizing the Derivatization Pathway

Understanding the chemistry is vital for troubleshooting Method A. The reaction converts the "invisible" amine into a "visible" thiourea.

ReactionScheme Figure 2: Derivatization chemistry transforming the analyte for UV detection. Analyte Analyte (Secondary Amine) No UV Abs Complex Transition State Analyte->Complex + TEA GITC Reagent (GITC) UV Active + Chiral GITC->Complex Product Thiourea Derivative (Diastereomers) Strong UV (254nm) Complex->Product 30 min / RT

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Analytical Methodologies. This seminal text details the reaction kinetics of GITC with secondary amines.

  • Sigma-Aldrich (Merck). (2025). Astec CHIROBIOTIC® T Chiral HPLC Columns Application Note. Describes the separation of underivatized amino acids and amino alcohols using teicoplanin-based phases, a viable alternative for direct analysis.

  • Péter, A., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Compares GITC vs. Marfey's reagent, establishing GITC's superiority for steric bulk handling.

  • BenchChem. (2025).[1] Principles of Chiral Auxiliary Application with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. Provides structural context for the specific analyte as a chiral auxiliary.

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Technical guide on using CAD for aliphatic amines.

Sources

A Comparative Cost-Effectiveness Analysis for the Synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of chiral amino alcohols, such as 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, is a critical step in the development of various fine chemicals and pharmaceutical intermediates.[1][2] The economic viability of these processes is paramount for their translation from laboratory-scale research to industrial production. This guide presents a detailed cost-effectiveness analysis of two primary synthetic routes for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol: one-pot reductive amination and catalytic reductive amination. By evaluating factors such as raw material costs, reaction efficiency, catalyst loading, and operational complexity, this analysis provides a comprehensive framework for researchers and process chemists to select the most economically favorable and scalable synthetic strategy.

Introduction

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by two chiral centers, making its stereoselective synthesis a key challenge.[3] While specific research on this exact molecule is limited, its structure is representative of a broader class of N-alkylated amino alcohols that are valuable synthons in medicinal chemistry and materials science.[3][4] The global market for amino alcohols is expanding, driven by their increasing use in pharmaceuticals, personal care products, and agrochemicals, with a projected market size of USD 2.8 billion by 2032.[5]

The primary challenge in synthesizing such molecules on a larger scale lies in achieving high yield and purity while maintaining cost-efficiency. This guide focuses on the most common and versatile method for creating secondary amines: reductive amination .[6][][8] This reaction involves the coupling of a carbonyl compound (5-methylhexan-2-one) with a primary amine (2-aminobutan-1-ol) to form an imine intermediate, which is then reduced to the target secondary amine.[6][9]

We will compare two distinct approaches to this core reaction:

  • Route A: Stoichiometric One-Pot Reductive Amination using a common hydride-based reducing agent.

  • Route B: Catalytic Reductive Amination using hydrogenation with a platinum-on-carbon catalyst.

The objective is to provide a clear, data-driven comparison to guide the selection of a synthesis protocol based on both performance and economic considerations.

Methodology for Cost-Effectiveness Analysis

The cost-effectiveness of each synthetic route is evaluated based on a calculated "Cost per Gram" of the final product. This metric incorporates the following key variables:

  • Raw Material Costs: Based on bulk pricing of starting materials and reagents from major chemical suppliers.

  • Molar Equivalents: The stoichiometry of the reaction, which dictates the quantity of each reactant required.

  • Reaction Yield: The efficiency of the chemical transformation, directly impacting the amount of product obtained from a given quantity of starting materials.

  • Catalyst Cost and Loading: For catalytic routes, the cost of the catalyst and the amount required per mole of substrate are critical economic factors.

  • Operational Complexity: While not directly quantified in the cost-per-gram calculation, factors like reaction time, temperature, pressure, and workup procedures are discussed as they contribute to overall process costs (e.g., energy, labor).

Comparative Analysis of Synthetic Routes

The foundational reaction for both routes is the condensation of 2-aminobutan-1-ol with 5-methylhexan-2-one, followed by reduction.

Route A: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This approach is one of the most widely used methods in laboratory settings for its mild conditions, high selectivity, and operational simplicity. The reaction is performed in a single pot where the amine, ketone, and reducing agent are combined.[6]

Mechanism Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the imine intermediate in the presence of the starting ketone.[6] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct from the ketone, leading to cleaner reactions and higher yields of the desired amine.[6]

Experimental Protocol: Route A

  • To a solution of 2-aminobutan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 5-methylhexan-2-one (1.05 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the final product.

Route B: Catalytic Reductive Amination via Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often more economically attractive due to the lower cost of the reducing agent (hydrogen gas) and the potential for catalyst recycling.[9][10] This process typically requires elevated pressure and temperature.

Mechanism Rationale: In this route, a heterogeneous catalyst, such as platinum on carbon (Pt/C), facilitates the reduction of the in-situ formed imine by molecular hydrogen.[8] Platinum is highly effective for this transformation. While catalysts based on less expensive metals like nickel or cobalt are being developed, platinum and palladium remain the most common for their high activity and reliability.[6][10]

Experimental Protocol: Route B

  • Charge a high-pressure reactor with 2-aminobutan-1-ol (1.0 eq), 5-methylhexan-2-one (1.05 eq), a suitable solvent (e.g., methanol or ethanol), and 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for 8-16 hours.

  • Monitor the reaction for completion by analyzing aliquots for the disappearance of starting materials.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via distillation or crystallization to yield the final product.

Visualization of Synthetic Workflows

To better illustrate the process flow for each synthetic route, the following diagrams are provided.

Route_A_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Mix 2-Aminobutan-1-ol & 5-Methylhexan-2-one in Solvent B Stir for Imine Formation (20-30 min) A->B C Add STAB (NaBH(OAc)3) Portion-wise B->C D Stir at Room Temp (12-24h) C->D E Quench with aq. NaHCO3 D->E F Extract with Solvent E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Final Product H->I Route_B_Workflow cluster_prep Reactor Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Charge Reactor: Amine, Ketone, Solvent, Pt/C B Seal & Purge Reactor (N2 then H2) A->B C Pressurize with H2 (5-10 bar) B->C D Heat and Stir (50-80°C, 8-16h) C->D E Cool and Vent Reactor D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Distillation/Crystallization G->H I Final Product H->I

Caption: Workflow for Catalytic Reductive Amination (Route B).

Head-to-Head Cost and Performance Comparison

To perform a quantitative comparison, we have compiled cost data for the necessary reagents and estimated the material costs for the synthesis of one mole of the target product, assuming typical literature yields for these types of transformations.

Table 1: Reagent and Material Cost Data

Reagent/MaterialMolecular Weight ( g/mol )Supplier Price (Bulk)Cost per Mole
2-Aminobutan-1-ol89.14~$98/L (d=0.943) [11]$9.20
5-Methylhexan-2-one114.19~$99/L (d=0.81) $14.00
Sodium Triacetoxyborohydride211.94~$252/kg [12]$53.41
5% Platinum on CarbonN/A~$150/g (dry weight) [13]$1462.50 (for 5 mol%)
Hydrogen (H₂)2.02Cylinder Price (negligible per mole)~$0.05

Note: Prices are estimates based on currently available data and may vary based on supplier and purity.

Table 2: Cost-Effectiveness Comparison per Mole of Product

ParameterRoute A: STABRoute B: Catalytic HydrogenationJustification
Starting Materials Cost
2-Aminobutan-1-ol (1.0 eq)$9.20$9.20Identical starting material.
5-Methylhexan-2-one (1.05 eq)$14.70$14.70Identical starting material.
Reducing Agent Cost
STAB (1.5 eq)$80.12-Stoichiometric reagent is a major cost driver.
Hydrogen (H₂)-~$0.05Hydrogen is an inexpensive bulk chemical.
Catalyst Cost -$73.13 (at 5 mol%)High initial cost but potentially recyclable.
Assumed Yield 85%90%Catalytic methods often provide higher, cleaner yields.
Total Reagent Cost per Mole $104.02 $97.08 Route B is slightly cheaper on a single-run basis.
Product Molecular Weight 187.32 g/mol [3]187.32 g/mol [3]
Grams Produced per Mole Reactant 159.22 g168.59 gBased on assumed yield.
Calculated Cost per Gram $0.65 / g $0.58 / g Route B demonstrates a lower material cost per gram.

Discussion and Conclusion

This analysis reveals that for a single, laboratory-scale synthesis, Route B (Catalytic Reductive Amination) is approximately 11% more cost-effective in terms of raw material cost per gram of product compared to Route A (Stoichiometric Reductive Amination with STAB) .

Expert Insights & Causality:

  • Route A (STAB): The primary cost driver for this method is the stoichiometric reducing agent, sodium triacetoxyborohydride. While expensive, this route offers significant advantages in a research and development setting. Its operational simplicity (atmospheric pressure, room temperature) and broad functional group tolerance make it an invaluable tool for rapid synthesis and library generation. The straightforward workup, often involving a simple aqueous quench and extraction, minimizes the time required for process development.

  • Route B (Catalytic Hydrogenation): The economic advantage of this route becomes more pronounced at scale. The high initial cost of the platinum catalyst is offset by its low required loading (1-5 mol%) and the potential for recovery and reuse over multiple cycles, which would dramatically decrease the effective cost per gram in an industrial setting. The main drawbacks are the requirements for specialized high-pressure equipment and the safety considerations associated with handling hydrogen gas and pyrophoric catalysts. However, for large-volume production, these capital investments are standard, and the significantly lower cost of hydrogen as the reductant makes this the superior industrial method.

Recommendation:

For academic research, medicinal chemistry, and early-stage process development where speed, simplicity, and versatility are paramount, Route A is often the more practical choice despite its higher material cost.

For process scale-up, pilot plant production, and industrial manufacturing where cost per kilogram is a critical driver, Route B is the clear and more economically viable long-term strategy. The initial investment in equipment is justified by the substantial savings in reagent costs and the inherently "greener" nature of using catalytic hydrogen.

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Mei, L., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Li, G., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Royal Society of Chemistry. Retrieved from [Link]

  • Fuel Cell Store. (n.d.). Platinum on Vulcan / Carbon. Retrieved from [Link]

  • IndiaMART. (n.d.). 5% PLATINUM ON CARBON CATALYST. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Dataintelo. (n.d.). Amino Alcohols Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

Sources

Safety Operating Guide

2-[(5-Methylhexan-2-yl)amino]butan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of modern drug development and stereoselective synthesis is the responsible lifecycle management of specialized reagents. 2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a highly specific 1,2-amino alcohol frequently utilized as a chiral auxiliary to form conformationally rigid intermediates[1]. While its dual functionality—a secondary amine and a primary alcohol—makes it invaluable for creating chiral environments, it also dictates strict handling and disposal protocols.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Part 1: Chemical Hazard Profiling & Causality

To build a self-validating safety system, laboratory personnel must understand why specific disposal routes are chosen. The physical and chemical properties of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol directly dictate its waste classification.

  • Alkalinity and Corrosivity: As an organic amine, this compound is inherently basic. In aqueous solutions or when mixed with other lab waste, it can significantly elevate the pH. If the waste stream's pH reaches or exceeds 12.5, it must be classified under the EPA RCRA D002 (Corrosive) waste code[2].

  • Flammability: Many amino alcohols and their solvent matrices exhibit combustible properties. If the flash point of the final waste mixture falls below 140°F (60°C), it triggers the RCRA D001 (Ignitable) classification[2].

  • Nitrogenous Combustion Byproducts: Direct incineration is the preferred disposal method for organic amines. However, thermal destruction of carbon-nitrogen bonds releases nitrogen oxides (NOx)[3]. Therefore, disposal must occur at a licensed facility equipped with environmental NOx scrubbers, strictly prohibiting disposal via municipal sewers or standard landfills.

Table 1: Hazard Profile and Operational Implications

Chemical CharacteristicRegulatory ClassificationOperational & Disposal Implication
Chemical Class Chiral 1,2-amino alcoholSegregate from strong oxidizers and acids to prevent exothermic reactions.
Combustibility Potential RCRA D001Keep away from ignition sources; store in flammable-rated cabinets.
Alkalinity Potential RCRA D002Verify pH of waste mixtures; handle with corrosive-resistant PPE.
Environmental Toxicity Marine Pollutant RiskNever discharge into sinks, drains, or municipal water courses[2].
Disposal Mechanism Thermal DestructionRoute exclusively to EPA-permitted incinerators via licensed vendors[4].

Part 2: Step-by-Step Disposal Methodology

This protocol ensures compliance with EPA and OSHA standards for organic amine waste. Every step includes a validation check to ensure the system remains closed and compliant.

Step 1: Waste Segregation & Matrix Validation

  • Action: Determine the solvent matrix of the waste mixture.

  • Causality: Halogenated and non-halogenated wastes are processed differently during incineration. Mixing them illegally dilutes hazardous waste and drastically increases disposal costs[4].

  • Validation Check: Review the experimental notebook. If any halogenated solvent (e.g., dichloromethane, chloroform) was used in the workflow, the entire mixture must be treated as halogenated.

  • Procedure:

    • Identify all chemical components in the waste stream.

    • Route to Halogenated Organic Waste if halogens are present.

    • Route to Non-Halogenated Organic Waste if strictly composed of hydrocarbons, alcohols, or the pure amino alcohol.

Step 2: Primary Containment & pH Verification

  • Action: Transfer the waste into a compatible, high-density polyethylene (HDPE) or glass container.

  • Causality: Amines can degrade certain low-density plastics over time. HDPE and glass provide necessary chemical inertness.

  • Validation Check: Before final sealing, use a pH test strip on a small aliquot of the waste (if aqueous/biphasic) to confirm if the pH

    
     12.5, which mandates a D002 label.
    
  • Procedure:

    • Place the receiving container in a secondary containment tray.

    • Use a dedicated chemical funnel to transfer the liquid.

    • Leave at least 10% headspace in the container to accommodate vapor expansion.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Causality: Unlabeled "orphan" chemicals are a primary safety violation and pose severe risks during emergency spill responses[4].

  • Procedure:

    • Check the boxes for "Flammable" and "Corrosive" (if applicable based on Step 2).

    • Explicitly list "2-[(5-Methylhexan-2-yl)amino]butan-1-ol" and all matrix solvents. Do not use chemical abbreviations or structures.

Step 4: Storage and Final Manifesting

  • Action: Store in a designated Satellite Accumulation Area (SAA) and coordinate vendor pickup.

  • Causality: Secondary containment in an SAA captures catastrophic container failures, preventing the amine from reaching floor drains or soil[2].

  • Procedure: Keep the SAA away from direct sunlight. Ensure the container is tightly capped when not actively receiving waste. Transfer to a licensed hazardous waste vendor for thermal destruction.

Part 3: Emergency Spill Response Protocol

In the event of an accidental release of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol during handling:

  • Evacuate & Isolate: Stop the flow of material if safe to do so. Eliminate all ignition sources (no smoking, flares, sparks, or flames) in the immediate area[2].

  • PPE Donning: Put on chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.

  • Containment: Dike the spilled material. Cover with a plastic sheet to prevent vapor spreading.

  • Absorption (Causality-Driven): Use a non-combustible material like vermiculite, sand, or earth to soak up the product[2]. Never use combustible materials like sawdust, as the mixture may become highly flammable.

  • Collection & Decontamination: Wipe up with absorbent material. Clean the surface thoroughly with water to remove residual amine contamination. Place all cleanup materials into a hazardous waste container and label it as contaminated spill debris.

Part 4: Waste Routing Visualization

The following decision tree illustrates the logical flow for categorizing and disposing of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol waste streams.

WasteRouting Start Waste Generation: 2-[(5-Methylhexan-2-yl)amino]butan-1-ol Decision1 Mixed with Halogenated Solvents? Start->Decision1 HaloWaste Halogenated Organic Waste (Red Container) Decision1->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Blue Container) Decision1->NonHaloWaste No Labeling Apply Hazardous Waste Label (RCRA D001/D002 as applicable) HaloWaste->Labeling NonHaloWaste->Labeling Disposal EPA-Permitted Thermal Destruction (NOx Scrubber Equipped) Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal routing of amino alcohol waste.

References

  • Safety Data Sheet Guidelines for Amino Alcohols and Combustible Liquids Source: Pennsylvania Department of Environmental Protection URL:[Link]

  • Hazardous Materials Management Program and Waste Disposal Source: Goucher College URL:[Link]

  • Method 9000: Determination of Water in Waste Materials (Waste Management Guidelines) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

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Personal protective equipment for handling 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 2-[(5-Methylhexan-2-yl)amino]butan-1-ol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(5-Methylhexan-2-yl)amino]butan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is grounded in a thorough risk assessment based on its chemical class—amino alcohols—and data from structurally analogous compounds. The primary directive is to ensure your safety through a comprehensive understanding of potential hazards and the rigorous application of control measures.

Hazard Analysis: Understanding the Risks of Amino Alcohols

2-[(5-Methylhexan-2-yl)amino]butan-1-ol is a member of the amino alcohol family. Compounds in this class are known to be bioactive and can present significant health risks. Safety data for analogous compounds, such as 2-Amino-1-butanol, consistently indicate severe hazards.[1][2][3]

Anticipated Primary Hazards:

  • Skin Corrosion/Irritation: Amino alcohols are frequently classified as corrosive and can cause severe skin burns upon contact.[1][3][4] This is due to their basicity (from the amine group) and their ability to disrupt lipids and proteins in the skin.

  • Serious Eye Damage: Contact with the eyes is expected to be corrosive, potentially leading to severe damage and blindness.[1][3][4] Immediate and thorough rinsing is critical in case of exposure.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][5] While the vapor pressure of this specific compound is unknown, heating or aerosolizing the substance increases the inhalation risk.

  • Toxicity: Harmful if swallowed or absorbed through the skin.[2][5]

Due to these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is not merely a recommendation but a critical necessity for safe handling.

Core Directive: Multi-Layered PPE for Comprehensive Protection

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[6][7] The following table outlines the minimum required PPE for handling 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing/Transferring (in fume hood) Chemical splash goggles[8]Nitrile gloves (double-gloving recommended)Chemically resistant lab coatNot required if handled in a certified chemical fume hood
Conducting Reactions / Purification Chemical splash goggles and a face shield[8]Nitrile or Neoprene gloves. Consult a glove selection chart for breakthrough times.[9][10]Chemically resistant, flame-resistant lab coat. Consider a chemical apron.Required if there is a potential for aerosol generation or if work is performed outside a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[11][12][13]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or overallsNIOSH-approved respirator with organic vapor cartridge is mandatory.[11][12][13]

Operational Plan: Step-by-Step PPE Protocols

Adherence to procedural detail is paramount for safety. These protocols are designed to be a self-validating system, ensuring that safety is maintained at every step.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE

This sequence is critical to prevent cross-contamination.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of outer gloves and apron.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and then the goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat. Remove it by rolling it down the arms and folding it in on itself to contain the contaminated exterior. Dispose of it in the appropriate waste stream.

  • Respiratory Protection: Remove the respirator from behind the head.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

Visualization of Risk-Based PPE Selection

The following workflow provides a logical pathway for determining the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for 2-[(5-Methylhexan-2-yl)amino]butan-1-ol start Start: Assess Procedure task_scale Small Scale (<1g) or Dilute Solution? start->task_scale location Work in Certified Fume Hood? task_scale->location Yes aerosol_risk Aerosol Generation (heating, sonicating)? task_scale->aerosol_risk No (Neat or >1g) ppe_level2 Level 2 PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves location->ppe_level2 Yes ppe_level3 Level 3 PPE: - Goggles & Face Shield - Chem-Resistant Coat - Double Nitrile/Neoprene Gloves location->ppe_level3 No aerosol_risk->ppe_level3 No respirator Add NIOSH Respirator (Organic Vapor Cartridge) aerosol_risk->respirator Yes ppe_level1 Level 1 PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves ppe_level3->respirator Consider based on spill potential

Caption: Risk-based workflow for selecting appropriate PPE levels.

Disposal Plan: Waste Management Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[14][15]

  • Waste Segregation: All materials contaminated with 2-[(5-Methylhexan-2-yl)amino]butan-1-ol, including gloves, pipette tips, and paper towels, must be segregated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with amino alcohols.

  • Solid Waste: Collect contaminated solid waste in a separate, clearly labeled, and sealed container.

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program. Under no circumstances should this chemical or its waste be poured down the drain.

By implementing this comprehensive safety framework, you build a self-validating system of protection that prioritizes your well-being and upholds the principles of scientific integrity and laboratory safety.

References

  • 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas. 3M.
  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.
  • CHEMICAL GLOVE SELECTION PROCESS. Ansell.
  • GLOVE SELECTION CHART. Princeton University, Environmental Health & Safety.
  • OSHA Glove Selection Chart. U.S.
  • 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium. The RIDGEPRO.
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction.
  • Protective Equipment. American Chemistry Council.
  • AMINO ALCOHOL EA Safety D
  • AMINOALCOHOL PA Safety D
  • Organic Vapor Respir
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply.
  • OSHA Respirator Requirements for Selected Chemicals.
  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.
  • Navigating the Safe Disposal of 1-Aminoethanol in a Labor
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. BenchChem.
  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. U.S. Environmental Protection Agency.
  • Safety D
  • Personal Protective Equipment - Overview. U.S.
  • Safety Data Sheet for (S)-(+)-1-Amino-2-propanol. AK Scientific, Inc.
  • Safety Data Sheet for (R)-2-Aminobutan-1-ol. Sigma-Aldrich.
  • Safety Data Sheet for (+)-2-Amino-1-butanol. Fisher Scientific.
  • 2-Amino-1-butanol Compound Summary.
  • Safety Data Sheet for (+/-)-2-Amino-1-butanol. Thermo Fisher Scientific.
  • Safety Data Sheet for DL-2-Amino-1-butanol. Tokyo Chemical Industry (TCI).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.